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(2R,3R)-2-hydroxy-3-methylpentanoic acid Documentation Hub

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  • Product: (2R,3R)-2-hydroxy-3-methylpentanoic acid
  • CAS: 86540-81-0

Core Science & Biosynthesis

Foundational

Biological Role and Analytical Profiling of (2R,3R)-HMVA in L-Isoleucine Metabolism

Executive Summary (2R,3R)-2-hydroxy-3-methylvaleric acid ((2R,3R)-HMVA) is a highly specific stereoisomeric organic acid generated during the catabolism of L-isoleucine[1]. While it exists at trace levels in healthy indi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-2-hydroxy-3-methylvaleric acid ((2R,3R)-HMVA) is a highly specific stereoisomeric organic acid generated during the catabolism of L-isoleucine[1]. While it exists at trace levels in healthy individuals, it is a critical diagnostic biomarker and pharmacodynamic endpoint in Maple Syrup Urine Disease (MSUD). This technical guide synthesizes the stereochemical biogenesis of (2R,3R)-HMVA, its pathophysiological significance, and field-proven analytical workflows for gas chromatography-mass spectrometry (GC-MS) quantification.

Metabolic Pathway and Stereochemical Dynamics

The degradation of branched-chain amino acids (BCAAs) is a stereospecific process. The biogenesis of (2R,3R)-HMVA from L-isoleucine involves a complex sequence of transamination, chiral inversion, and enzymatic reduction[2].

  • Transamination : L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) is initially transaminated by branched-chain aminotransferase (BCAT) to form 3S-KMVA (2-keto-3-methylvaleric acid).

  • Chiral Inversion : Historically, it was assumed that 3S-KMVA underwent spontaneous keto-enol tautomerization to form 3R-KMVA. However, definitive isotopic labeling studies have proven that KMVA does not undergo spontaneous tautomerization in neutral aqueous solutions[3]. Instead, racemization at the C3 position occurs during the transamination process itself, yielding 3R-KMVA as an obligate, enzyme-mediated byproduct[3].

  • Enzymatic Reduction : The accumulated 3R-KMVA is subsequently reduced by lactate dehydrogenase (LDH) into two distinct diastereomers: (2R,3R)-HMVA and (2S,3R)-HMVA[2].

Pathway Iso L-Isoleucine (2S,3S) KMVA_3S 3S-KMVA (2-Keto-3-methylvaleric acid) Iso->KMVA_3S BCAT (Transamination) KMVA_3R 3R-KMVA (Chiral Inversion) KMVA_3S->KMVA_3R Racemization BCKDH BCKDH Complex (Oxidative Decarboxylation) KMVA_3S->BCKDH Normal Catabolism HMVA_2R3R (2R,3R)-HMVA (Biomarker) KMVA_3R->HMVA_2R3R LDH (Reduction) HMVA_2S3R (2S,3R)-HMVA KMVA_3R->HMVA_2S3R LDH (Reduction) Allo L-Alloisoleucine (Pathognomonic Marker) KMVA_3R->Allo Reamination

Metabolic biogenesis of (2R,3R)-HMVA and related L-isoleucine catabolites.

Pathophysiology: Maple Syrup Urine Disease (MSUD)

Under normal physiological conditions, KMVA is oxidatively decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. In MSUD, genetic mutations compromise BCKDH activity, causing a massive upstream accumulation of KMVA[2].

To mitigate the neurotoxicity of keto-acidosis, the body shunts excess KMVA into alternative pathways. 3R-KMVA is reaminated to form L-alloisoleucine (the pathognomonic marker for MSUD) and reduced to HMVA[3]. Consequently, total HMVA levels—including the (2R,3R)-HMVA stereoisomer—are significantly elevated in the plasma and urine of MSUD patients[2].

Table 1: Clinical Biomarker Profile of L-Isoleucine Metabolites
MetaboliteHealthy Baseline (µmol/L)MSUD Pathology (µmol/L)Clinical Significance
L-Isoleucine 30 - 80> 400Primary substrate accumulation
L-Alloisoleucine < 2> 50Pathognomonic diagnostic marker
3S-KMVA < 5> 100Direct BCKDH substrate
HMVA (Total) 10 - 30> 150Surrogate marker of KMVA reduction

Analytical Workflows: GC-MS Profiling of HMVA Stereoisomers

Accurate quantification of HMVA requires distinguishing its four stereoisomers ((2S,3S), (2R,3R), (2S,3R), and (2R,3S)). Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this application[4].

Protocol: Plasma/Urine Extraction and GC-MS Derivatization

Objective : Isolate organic acids and convert them into volatile trimethylsilyl (TMS) derivatives for chromatographic separation[5].

Step 1: Sample Preparation & Deproteinization

  • Action : Spike 500 µL of plasma or urine with 20 µL of Tropic Acid (100 µg/mL) as an Internal Standard (IS)[4]. Add 30% NaOH to reach pH 14.0, followed by hydroxylamine hydrochloride to stabilize keto-acids. Acidify to pH 1.0 using H₂SO₄ and extract with ethyl acetate.

  • Causality & Validation : The extreme alkaline shift ensures the hydrolysis of any conjugate bonds. The final acidification protonates the carboxyl groups of HMVA, making the molecule lipophilic and allowing efficient partitioning into the organic ethyl acetate phase. Tropic acid acts as a self-validating control; its recovery rate confirms extraction efficiency.

Step 2: TMS Derivatization

  • Action : Evaporate the organic layer to dryness under N₂. Reconstitute in 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes[5].

  • Causality & Validation : HMVA contains both a hydroxyl (-OH) and a carboxyl (-COOH) group, which form strong intermolecular hydrogen bonds, rendering the molecule non-volatile and thermally unstable. BSTFA/TMCS replaces the active protons with bulky, non-polar trimethylsilyl groups. This drastically lowers the boiling point and prevents thermal degradation during GC injection.

Step 3: Chromatographic Separation

  • Action : Inject 1 µL into a GC-MS equipped with an achiral methylsilicone capillary column[3].

  • Causality & Validation : While chiral columns are required to separate true enantiomers, an achiral methylsilicone column effectively resolves diastereomeric pairs (e.g., separating the (2S,3S)/(2R,3R) pair from the (2S,3R)/(2R,3S) pair) due to their distinct physical properties, such as differing dipole moments and boiling points[3].

Workflow Sample Sample Prep (Tropic Acid IS) Extract Liquid-Liquid Extraction (pH 1.0) Sample->Extract Deriv TMS Derivatization (BSTFA + 1% TMCS) Extract->Deriv GCMS GC-MS Analysis (Achiral Column) Deriv->GCMS Data Diastereomer Quantification GCMS->Data

GC-MS analytical workflow for the extraction and derivatization of HMVA.

Clinical and Drug Development Implications

For drug development professionals, (2R,3R)-HMVA is more than a diagnostic marker; it is a vital pharmacodynamic endpoint. Research indicates that the specific ratio of HMVA diastereomers in plasma provides a rapid, proxy measurement of residual BCKDH activity[3]. In clinical trials evaluating novel MSUD therapeutics—such as BCKDH kinase inhibitors or AAV-mediated gene therapies—the normalization of plasma HMVA diastereomer ratios serves as a non-invasive, real-time indicator of metabolic restoration.

References

  • "2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained", HealthMatters.io. Available at:[Link]

  • "Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944)", FooDB. Available at: [Link]

  • Mamer, O. A., & Reimer, M. L. (1992). "On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans", Journal of Biological Chemistry. Available at: [Link]

  • Villani, G. R., et al. (2017). "“Classical organic acidurias”: diagnosis and pathogenesis", Clinical Investigation. Available at:[Link]

  • Návarová, H., et al. (2018). "The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids", Frontiers in Plant Science (PMC). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Differences Between L-Isoleucic Acid and D-Isoleucic Acid

Abstract: The principle of stereoisomerism is fundamental to understanding biological and chemical systems. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different physiological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The principle of stereoisomerism is fundamental to understanding biological and chemical systems. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different physiological activities due to the highly specific three-dimensional nature of enzymatic and receptor interactions. This guide provides a detailed examination of the core differences between L-isoleucic acid and D-isoleucic acid, the α-hydroxy acid analogs of the essential amino acid L-isoleucine. We will explore their structural distinctions, comparative physicochemical properties, divergent metabolic fates, and the analytical methodologies required for their precise separation and quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these chiral molecules.

The Foundation: Chirality in Isoleucic Acid

Isoleucic acid, systematically named 2-hydroxy-3-methylpentanoic acid, is a branched-chain α-hydroxy acid. Its structure contains two chiral centers (at carbons C2 and C3), which gives rise to four possible stereoisomers. However, L-isoleucic acid and D-isoleucic acid specifically refer to the pair of enantiomers derived from the deamination of L-isoleucine and D-isoleucine, respectively.

  • L-Isoleucic Acid: ((2S,3S)-2-hydroxy-3-methylpentanoic acid) is the naturally occurring form, derived from the catabolism of L-isoleucine, an essential proteinogenic amino acid.[1][2]

  • D-Isoleucic Acid: ((2R,3R)-2-hydroxy-3-methylpentanoic acid) is the enantiomer of the L-form.[3] It is not typically found in significant concentrations in mammals but can be metabolized by specific enzymes.[4]

The key distinction lies in the spatial arrangement of the hydroxyl (-OH) group at the C2 position and the methyl (-CH3) group at the C3 position. They are non-superimposable mirror images, a structural difference that is the root of their distinct biological behaviors.[5]

Fischer projections of L- and D-Isoleucic acid enantiomers.

Comparative Physicochemical Properties

While enantiomers share many physical properties in an achiral environment (e.g., boiling point, density, solubility in achiral solvents), their defining difference is their interaction with plane-polarized light.[6]

PropertyL-Isoleucic AcidD-Isoleucic AcidRationale & Significance
Systematic Name (2S,3S)-2-hydroxy-3-methylpentanoic acid(2R,3R)-2-hydroxy-3-methylpentanoic acidReflects the absolute configuration at the two chiral centers.
Optical Rotation Levorotatory (-)Dextrorotatory (+)Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. This is the primary experimental method for distinguishing them in pure form.[7][8]
Melting Point Identical to D-formIdentical to L-formCrystal lattice energies are identical for pure enantiomers. A racemic (50:50) mixture may have a different melting point.
Solubility (achiral solvents) Identical to D-formIdentical to L-formSolvation energies in a non-chiral environment are the same.
Biological Activity Metabolically integratedPoorly recognized or metabolized by different pathwaysEnzyme active sites are chiral and thus stereospecific, leading to significantly different biological recognition and processing.[9]

Biological Significance and Metabolic Divergence

The stereochemistry of isoleucic acid dictates its recognition and processing by enzymes, leading to vastly different metabolic fates.

L-Isoleucic Acid Metabolism

L-Isoleucic acid is a natural product of L-isoleucine catabolism. The pathway begins with the transamination of L-isoleucine to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate.[1] This intermediate is a key branching point. In cases of metabolic dysfunction, such as Maple Syrup Urine Disease (MSUD), where the subsequent oxidative decarboxylation is impaired, the α-keto acid accumulates and is reduced to L-isoleucic acid.[10]

Under normal conditions, the catabolism of L-isoleucine proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.[1][2]

D-Isoleucic Acid Metabolism

D-amino acids and their derivatives are less common in mammals but are not inert. The primary enzymes responsible for metabolizing D-isomers are D-amino acid oxidases (DAAO) and D-α-hydroxy acid dehydrogenases (D-HADH).[11][12] These enzymes are stereospecific for the D-configuration.

  • Oxidation: D-Isoleucic acid can be a substrate for D-α-hydroxy acid dehydrogenase, which would oxidize it back to the corresponding α-keto acid ((R)-α-keto-β-methylvalerate).[13][14] This keto acid can then potentially be racemized or further metabolized.

  • Excretion: If not recognized by specific enzymes, D-isoleucic acid is likely to be poorly metabolized and cleared from the body, primarily through renal excretion.

The enzymatic specificity is absolute; the enzymes that efficiently process L-isoleucic acid will not act on D-isoleucic acid, and vice-versa.[15]

Divergent metabolic pathways of L- and D-isoleucic acid precursors.

Analytical Methodologies for Enantiomeric Resolution

Distinguishing and quantifying L- and D-isoleucic acid requires chiral separation techniques, as standard chromatographic methods cannot resolve enantiomers.[16] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used approach.[17][18]

Protocol: Chiral HPLC Separation of Isoleucic Acid Enantiomers

Objective: To achieve baseline separation and quantification of L- and D-isoleucic acid from a racemic mixture or biological sample.

Causality: This protocol relies on the principle of forming transient, diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for separation.[19][] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating α-hydroxy acids due to their complex chiral cavities that allow for multiple interaction mechanisms including hydrogen bonding, dipole-dipole, and steric interactions.[19]

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase Column: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) based column (Chiralcel OD) or Amylose tris(3,5-dimethylphenylcarbamate) based column (Chiralpak AD).[19]

  • Mobile Phase Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Standards: Pure L-isoleucic acid and D-isoleucic acid.

  • Sample: Racemic standard or prepared biological extract.

Methodology:

  • Column Selection and Equilibration:

    • Install a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the mobile phase (e.g., n-Hexane:IPA with 0.1% TFA) at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.

    • Scientist's Note: The acidic modifier (TFA) is crucial. It suppresses the ionization of the carboxylic acid group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks by promoting consistent interaction with the CSP.[21]

  • Sample Preparation:

    • Dissolve standards and samples in the mobile phase to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane:IPA:TFA (90:10:0.1 v/v/v). The ratio of hexane to alcohol is a critical parameter for adjusting retention and resolution; a higher percentage of alcohol will decrease retention time.[21]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is vital for reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in negative mode.

  • Data Acquisition and Analysis:

    • Inject the L-isoleucic acid standard, D-isoleucic acid standard, and the mixed sample separately.

    • Identify the peaks based on the retention times of the pure standards.

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.

    • Quantify the amount of each enantiomer in the sample by comparing peak areas to a calibration curve generated from the pure standards.

G Sample Sample Preparation (Dissolve & Filter) Injection Inject Sample Sample->Injection HPLC HPLC System with Chiral Column (CSP) Separation Enantiomeric Separation on CSP HPLC->Separation Injection->HPLC Detection Detection (UV or MS) Separation->Detection Data Data Analysis (Identify & Quantify) Detection->Data

Workflow for the chiral separation of isoleucic acid enantiomers.

Conclusion and Research Implications

The distinction between L- and D-isoleucic acid is a clear example of how stereochemistry governs biological function. While structurally near-identical, their divergent paths in metabolism underscore the exquisite specificity of enzymatic systems. For researchers in drug development, understanding this stereoselectivity is paramount, as an undesired enantiomer can be inactive, less active, or even toxic.[5] In metabolomics, the ability to resolve and accurately quantify these isomers can provide crucial insights into metabolic pathways and diagnose disorders like MSUD.[10] The methodologies outlined in this guide provide the necessary framework for the robust and reliable analysis required to probe the distinct roles of these chiral molecules in complex biological systems.

References

  • Mekonnen, D. W., Ghirardo, A., Zhang, W., & Schäffner, A. R. (2025). The branched-chain amino acid-related isoleucic acid: recent research advances. Plant Biology. Available at: [Link]

  • Eibler, L., et al. (2017). Unexpected Formation of Low Amounts of (R)-Configurated anteiso-Fatty Acids in Rumen Fluid Experiments. ResearchGate. Available at: [Link]

  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. Available at: [Link]

  • PubMed. (1965). The metabolism of D-alpha-hydroxy acids in animal tissues. PubMed. Available at: [Link]

  • PubMed Central (PMC). The oxidation of d-α-hydroxy acids in animal tissues. PMC. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • PubMed. (1974). D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida. PubMed. Available at: [Link]

  • PubMed Central (PMC). (2018). Classification, substrate specificity and structural features of D-2-hydroxyacid dehydrogenases: 2HADH knowledgebase. PMC. Available at: [Link]

  • Sumitomo Chemical Co., Ltd. Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • MDPI. (2023). Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. MDPI. Available at: [Link]

  • Sali, A. (2002). Probing the specificity of a trypanosomal aromatic a-hydroxy acid dehydrogenase by site-directed mutagenesis. Elsevier Science. Available at: [Link]

  • EMBL-EBI. D-isomer specific 2-hydroxyacid dehydrogenase (IPR050223). InterPro. Available at: [Link]

  • Frontiers. (2018). Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application. Frontiers. Available at: [Link]

  • PubMed. (2019). A novel d-2-hydroxy acid dehydrogenase with high substrate preference for phenylpyruvate originating from lactic acid bacteria: Structural analysis on the substrate specificity. PubMed. Available at: [Link]

  • Changeux, J.-P. The Control of Biochemical Reactions. Scientific American. Available at: [Link]

  • QIAGEN. Isoleucine Degradation I. GeneGlobe. Available at: [Link]

  • Wikipedia. Isoleucine. Wikipedia. Available at: [Link]

  • IUPAC. (1997). Analytical chiral separation methods. IUPAC Recommendations. Available at: [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Are The Applications of L-Isoleucine. Wuxi Jinghai Amino Acid Co., Ltd. Available at: [Link]

  • J-Stage. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. J-Stage. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • John Wiley & Sons, Inc. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley. Available at: [Link]

  • Zaggout, F. R., et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • Cheméo. Chemical Properties of L-Isoleucine (CAS 73-32-5). Cheméo. Available at: [Link]

  • PubChem. Isoleucic acid, (-)-. National Center for Biotechnology Information. Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Wikipedia. Lactic acid. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.3: Optical Activity. Chemistry LibreTexts. Available at: [Link]

  • AZoLifeSciences. (2021). D and L Isomers. AZoLifeSciences. Available at: [Link]

  • KPU Pressbooks. 5.4 Optical Activity. Organic Chemistry I. Available at: [Link]

  • ResearchGate. (2025). Chiral Separations: Methods and Protocols. ResearchGate. Available at: [Link]

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  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

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  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2019). Is there a difference between the properties of Leucine and Isoleucine? r/askscience. Available at: [Link]

  • SlidePlayer. Integration and Regulation of Mammalian Fuel Metabolism. SlidePlayer. Available at: [Link]

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Foundational

The Biosynthesis and Signaling Dynamics of (2R,3R)-2-Hydroxy-3-Methylvaleric Acid in Saccharomyces cerevisiae

Introduction and Chemical Identity (2R,3R)-2-hydroxy-3-methylvaleric acid (HMVA), frequently referred to in literature as isoleucic acid or (2R,3R)-2-hydroxy-3-methylpentanoic acid, is a bioactive aliphatic 2-hydroxy car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

(2R,3R)-2-hydroxy-3-methylvaleric acid (HMVA), frequently referred to in literature as isoleucic acid or (2R,3R)-2-hydroxy-3-methylpentanoic acid, is a bioactive aliphatic 2-hydroxy carboxylic acid 1. Structurally derived from the branched-chain amino acid (BCAA) L-isoleucine, this specific stereoisomer is a natural metabolite produced by the yeast Saccharomyces cerevisiae2.

Historically viewed merely as a catabolic byproduct, recent metabolomic advances have reclassified HMVA as a critical second messenger in yeast stress adaptation and a high-value chiral building block for pharmaceutical synthesis (e.g., beauvericin) and advanced biodegradable polyesters 3, 4.

Mechanistic Biosynthesis: The Non-Classical Ehrlich Pathway

In S. cerevisiae, BCAAs are primarily catabolized via the Ehrlich pathway. The classical route involves transamination to a 2-keto acid, followed by decarboxylation to an aldehyde, and final reduction to a fusel alcohol 2.

However, under specific environmental pressures—such as hyperosmotic stress—yeast cells execute a metabolic shunt. The initial step remains the transamination of L-isoleucine by the branched-chain amino acid transaminases Bat1 and Bat2 to form α-keto-β-methylvalerate (KMV) [[5]](). Instead of undergoing decarboxylation, KMV is directly reduced by endogenous dehydrogenases to form (2R,3R)-HMVA 2.

Causality of the Metabolic Shift: This direct reduction serves a dual purpose. First, it prevents the accumulation of toxic aldehydes (like 2-methylbutyraldehyde) when cellular machinery is compromised by stress. Second, the reduction of KMV to HMVA oxidizes NADH/NADPH, helping to restore the intracellular redox balance required for survival.

Ehrlich_Pathway Ile L-Isoleucine Bat Bat1 / Bat2 Transaminases Ile->Bat Amino Group Transfer KMV α-Keto-β-methylvalerate (KMV) Bat->KMV Reductase Endogenous Reductases KMV->Reductase Osmotic Stress (Alternative Route) KDC α-Ketoacid Decarboxylase KMV->KDC Classical Route HMVA (2R,3R)-HMVA (Isoleucic Acid) Reductase->HMVA NAD(P)H Oxidation Aldehyde 2-Methylbutyraldehyde KDC->Aldehyde Decarboxylation

Fig 1. Divergence of the Ehrlich pathway in yeast leading to (2R,3R)-HMVA biosynthesis.

Physiological Role: Osmotic Stress and G-Protein Signaling

Once synthesized, HMVA is exported from the yeast cell via the ABC transporter Pdr12 [[2]](), 5. Extracellular accumulation of 2-hydroxy acids, including HMVA, is not merely a waste disposal mechanism. HMVA acts as a paracrine/autocrine second messenger that is strictly required for a full physiological response to osmotic stress.

Specifically, HMVA accumulation triggers the phosphorylation and activation of Gpa1 (the Gα subunit of the yeast mating/stress GPCR pathway) and operates in tandem with the High Osmolarity Glycerol (Hog1 ) MAPK pathway 2. Genetic ablation of BAT1 or BAT2 abolishes Gpa1 phosphorylation, proving that BCAA catabolites are the causal upstream regulators of this signaling cascade 5.

Signaling_Dynamics Stress Hyperosmotic Stress Metabolism BCAA Catabolism Stress->Metabolism Induces Hog1 Hog1 MAPK Pathway Stress->Hog1 Parallel Activation HMVA (2R,3R)-HMVA Metabolism->HMVA Synthesizes Pdr12 Pdr12 Transporter HMVA->Pdr12 Exports Gpa1 Gpa1 Phosphorylation HMVA->Gpa1 Activates Gpa1->Hog1 Signal Relay

Fig 2. HMVA acts as a second messenger linking osmotic stress to G-protein and MAPK signaling.

Implications for Biomanufacturing and Drug Development

For drug development professionals, HMVA is highly relevant in two major bioprocessing domains:

  • De Novo Microbial Synthesis of Chiral Compounds: The microbial synthesis of HMVA has been optimized using division-of-labor yeast consortia. By co-feeding glucose and xylose, researchers have successfully bypassed intermediate overflow, achieving HMVA titers exceeding 2 g/L 3.

  • Mammalian Cell Culture Optimization: In Chinese Hamster Ovary (CHO) cell cultures used for monoclonal antibody production, the supplementation of 2-hydroxy acids (including HMVA) has been shown to reduce toxic lactate accumulation by up to 60% without inhibiting cell growth. HMVA acts as a competitive substrate/modulator for lactate dehydrogenase (LDH), fundamentally altering the redox homeostasis of the bioreactor 6.

Quantitative Data: HMVA Production Metrics
Strain / SystemModification / ConditionHMVA Titer (mg/L)Key Reference
S. cerevisiae (Wild-Type)Basal synthetic media< 5.0Shellhammer et al., 2017 [[2]]()
S. cerevisiae (Wild-Type)Hyperosmotic stress (0.5 M NaCl)~ 15.0 - 25.0Shellhammer et al., 2017 2
Engineered Consortium (KMV-G-X)Glucose/Xylose co-feeding2184.6 ± 111.8Wang et al., 2025 3

Self-Validating Experimental Protocols

To accurately quantify the natural occurrence of the (2R,3R) stereoisomer in yeast, standard reverse-phase chromatography is insufficient. The following self-validating protocol ensures stereospecific resolution and prevents artifactual oxidation/reduction during sample prep.

Protocol: Extraction and Chiral LC-MS/MS Quantification of (2R,3R)-HMVA

Step 1: Cultivation and Stress Induction

  • Grow S. cerevisiae in Synthetic Defined (SD) medium at 30°C to mid-log phase (OD600 ~0.8).

  • Causality: Mid-log phase ensures active primary metabolism.

  • Induce osmotic stress by adding pre-warmed SD medium containing NaCl to achieve a final concentration of 0.5 M. Incubate for 30 minutes.

Step 2: Metabolic Quenching (Self-Validation Checkpoint 1)

  • Rapidly transfer 5 mL of culture into 20 mL of -80°C 60% aqueous methanol.

  • Causality: Instantaneous temperature drop and solvent shock immediately denature reductases and dehydrogenases. This prevents the artifactual ex vivo conversion of KMV to HMVA, ensuring the measured titer reflects true in vivo physiology.

Step 3: Internal Standard Addition and Extraction (Self-Validation Checkpoint 2)

  • Spike the quenched mixture with 50 ng of heavy-isotope labeled internal standard (e.g.,

    
    -HMVA).
    
  • Causality: The internal standard corrects for matrix suppression effects during ionization and accounts for any physical loss of the analyte during centrifugation and lyophilization, making the absolute quantification self-validating.

  • Centrifuge at 10,000 × g for 5 min at -4°C. Collect the supernatant, lyophilize, and reconstitute in 100 µL of mobile phase.

Step 4: Chiral Chromatography

  • Inject 5 µL onto a Chiralpak ZWIX(+) column (or equivalent chiral stationary phase).

  • Causality: Standard C18 columns cannot resolve diastereomers. A chiral column is mandatory to separate the biological (2R,3R) enantiomer from the (2S,3S) or (2R,3S) forms.

Step 5: MS/MS Detection

  • Operate a triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition for HMVA (m/z 131.1 → 85.1).

Experimental_Workflow Culture Yeast Culture & Stress Induction Quench Metabolic Quenching (-80°C Methanol) Culture->Quench Extract Isotope Dilution & Extraction Quench->Extract LCMS Chiral LC-MS/MS Analysis Extract->LCMS

Fig 3. Self-validating workflow for the extraction and chiral quantification of HMVA.

References

  • Amino acid metabolites that regulate G protein signaling during osmotic stress | PLOS Genetics (2017). URL:[Link]

  • Amino acid metabolites that regulate G protein signaling during osmotic stress | Semantic Scholar (2017). URL:[Link]

  • Isoleucic acid, (-)- | C6H12O3 | CID 10796774 | PubChem - NIH. URL:[Link]

  • Engineering microbial consortia for biosynthesis: Construction, regulation, and applications | Biotechnology for Biofuels and Bioproducts (Nov 2025). URL:[Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS (2024). URL:[Link]

  • Novel Pathway Design for Biopolymer Building Block Production | DSpace@MIT. URL:[Link]

Sources

Exploratory

The Metabolic Architecture of 2-Hydroxy-3-Methylpentanoic Acid Stereoisomers

An In-Depth Technical Guide for Metabolic Research and Drug Development Executive Summary 2-Hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid, HMVA, or isoleucic acid) is a chiral alpha-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Metabolic Research and Drug Development

Executive Summary

2-Hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid, HMVA, or isoleucic acid) is a chiral alpha-hydroxy acid derived from branched-chain amino acid (BCAA) metabolism. Featuring two asymmetric carbon centers, it exists as four distinct stereoisomers. This metabolite serves a dual biological role: in human pathophysiology, it is a critical diagnostic biomarker for Maple Syrup Urine Disease (MSUD), while in plant biology, it acts as a potent signaling molecule modulating defense responses. This whitepaper deconstructs the stereochemical landscape, metabolic pathways, and analytical workflows required to study HMVA stereoisomers.

Stereochemical Landscape & Chemical Causality

HMVA contains chiral centers at the C2 and C3 positions, yielding four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). In biological systems, these isomers are generated through the reduction of 2-keto-3-methylvaleric acid (KMVA), the immediate transamination product of L-isoleucine and L-alloisoleucine.

A critical mechanistic insight governing this pathway is the nature of chiral inversion. It is a common misconception that KMVA undergoes spontaneous keto-enol tautomerization at neutral pH in vivo. However, empirical evidence demonstrates that racemization of the 3-carbon actually occurs during the transamination process. Consequently, L-alloisoleucine is an inherently unavoidable by-product of L-isoleucine transamination, leading to the formation of distinct KMVA stereoisomers that are subsequently reduced to the four HMVA forms[1].

The Human Pathophysiological Axis: Maple Syrup Urine Disease (MSUD)

In healthy human metabolism, KMVA is rapidly decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. However, in patients with MSUD, genetic defects in the BCKDH complex create a severe metabolic bottleneck.

Because the primary oxidative pathway is blocked, accumulating KMVA is shunted into a secondary reduction pathway mediated by lactate dehydrogenase (LDH)[2]. This pathological shunt produces massively elevated levels of HMVA stereoisomers in plasma and urine. Recent stable-isotope tracing in mammalian cell cultures further confirms that 2-hydroxy acids like HMVA are metabolized by LDH, acting as competitive inhibitors that can alter broader metabolic fluxes, including the reduction of lactate accumulation[3].

HumanPathway Iso L-Isoleucine (2S,3S) KMVA_S 3S-KMVA (2-Keto-3-methylvaleric acid) Iso->KMVA_S BCAT (Transamination) Allo L-Alloisoleucine (2S,3R) KMVA_R 3R-KMVA Allo->KMVA_R BCAT KMVA_S->KMVA_R In vivo racemization BCKDH BCKDH Complex (Defective in MSUD) KMVA_S->BCKDH HMVA 2-Hydroxy-3-methylpentanoic acid (HMVA Stereoisomers) KMVA_S->HMVA LDH Reduction (Pathological Shunt) KMVA_R->KMVA_S KMVA_R->BCKDH KMVA_R->HMVA LDH Reduction Degradation Downstream Acyl-CoA Derivatives BCKDH->Degradation Normal Metabolism

Human L-isoleucine catabolism and pathological shunting to HMVA in MSUD.

The Plant Defense Axis: Isoleucic Acid (ILA) Signaling

Beyond human pathology, the (2S,3S) stereoisomer—commonly referred to as isoleucic acid (ILA)—is a potent signaling molecule in plant defense[2]. In model organisms like Arabidopsis thaliana, ILA modulates the delicate crosstalk between the salicylic acid (SA) and jasmonic acid (JA) defense pathways.

Mechanistically, ILA acts as a competitive inhibitor of the small-molecule glucosyltransferase UGT76B1[4]. Under baseline conditions, UGT76B1 glycosylates SA into an inactive storage form (SA-glucoside). By competitively binding to UGT76B1, ILA prevents SA deactivation. This leads to a synergistic accumulation of the active SA aglycone, triggering the robust expression of pathogenesis-related (PR1) defense genes and enhancing resistance against biotrophic pathogens[4][5].

PlantPathway ILA Isoleucic Acid (ILA) (2-hydroxy-3-methylpentanoic acid) UGT76B1 UGT76B1 (Glucosyltransferase) ILA->UGT76B1 Competitive Inhibition Defense Plant Defense Activation (PR1 expression) ILA->Defense Synergistic Activation ILA_Glc ILA-Glucoside (Inactive Storage) UGT76B1->ILA_Glc Glycosylation SA_Glc SA-Glucoside (Inactive) UGT76B1->SA_Glc Glycosylation SA Salicylic Acid (SA) (Active Defense Hormone) SA->UGT76B1 Substrate SA->Defense Activates

Plant defense activation via ILA-mediated competitive inhibition of UGT76B1.

Quantitative Data Summaries

Table 1: Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

Isomer Precursor Amino Acid C2 Configuration C3 Configuration Trivial Name
(2S,3S)-HMVA L-Isoleucine S S L-Isoleucic acid
(2R,3R)-HMVA D-Isoleucine R R D-Isoleucic acid
(2S,3R)-HMVA L-Alloisoleucine S R L-Alloisoleucic acid

| (2R,3S)-HMVA | D-Alloisoleucine | R | S | D-Alloisoleucic acid |

Table 2: Biological Context and Concentrations

Biological Context Organism / Condition Typical Concentration Primary Function / Implication
Healthy Plasma Human (Normal) < 5 µmol/L Baseline metabolite
MSUD Plasma Human (Pathological) 40 - 1200 µmol/L Diagnostic biomarker for BCKDH deficiency
Healthy Tissue Arabidopsis thaliana Low abundance Baseline metabolism

| Infected Tissue | Arabidopsis thaliana | Highly elevated (up to 500 µM locally) | Defense signaling, SA modulation |

Self-Validating Experimental Protocols

To accurately study HMVA, researchers must navigate its complex stereochemistry. The following protocols are designed as self-validating systems, ensuring that artifacts (such as spontaneous racemization) do not confound analytical results.

Protocol A: Stereopure Synthesis of HMVA Isomers via Diazotization

Causality & Rationale: Attempting to synthesize HMVA by reducing KMVA at high pH results in spontaneous racemization via enolization[6]. To maintain stereochemical fidelity, HMVA must be synthesized directly from its corresponding chiral amino acid (e.g., L-isoleucine) via diazotization. This reaction proceeds with the retention of configuration at the alpha-carbon due to the formation of a neighboring-group-participating alpha-lactone intermediate.

  • Acidic Dissolution: Dissolve 1 mmol of stereopure amino acid (e.g., L-isoleucine) in 5 mL of 1 N H₂SO₄. Causality: A strong acidic environment is required to protonate the amine and stabilize the subsequent diazonium ion.

  • Nitrosation: Chill the solution to 0°C. Slowly add 1.5 mmol of NaNO₂ dropwise while stirring. Causality: NaNO₂ reacts with the acid to form nitrous acid, which converts the primary amine into a diazonium salt. The N₂ leaving group departs, forming the stereoretentive alpha-lactone.

  • Extraction: After 2 hours, extract the aqueous layer with three 10 mL volumes of diethyl ether. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the stereopure alpha-hydroxy acid.

  • System Validation Check: Analyze the product via chiral GC-MS. The presence of a single chromatographic peak confirms that the alpha-lactone intermediate successfully prevented racemization. The appearance of multiple peaks indicates a failure in temperature control during nitrosation.

Protocol B: GC-MS Separation of HMVA Diastereomers

Causality & Rationale: While enantiomeric pairs (e.g., (2S,3S) vs (2R,3R)) cannot be resolved on standard achiral stationary phases, diastereomers (e.g., (2S,3S) vs (2R,3S)) exhibit distinct boiling points and column interactions. Measuring the ratio of these diastereomers in plasma provides a rapid, simple measure of residual BCKDH activity in MSUD patients[1].

  • Derivatization: React the extracted HMVA samples with BSTFA containing 1% TMCS at 60°C for 30 minutes. Causality: This converts the polar hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) derivatives, preventing thermal degradation during gas chromatography.

  • Column Selection: Inject 1 µL of the derivatized sample onto an achiral methylsilicone capillary column. Causality: The achiral phase relies purely on the differing physical properties of the diastereomers for separation.

  • MS Detection: Monitor the fragmentation pattern, specifically utilizing the m/z 293 ion[4]. Causality: In-cell fragmentation eliminating formic acid (CH₂O₂) from this mass confirms the specific structural identity of the alpha-hydroxy carboxylic acid isomer.

  • System Validation Check: Prior to running biological samples, inject a fully racemic HMVA mixture (synthesized via NaBH₄ reduction of KMVA at pH > 12[6]). The chromatogram must display two distinct baseline-resolved peaks representing the diastereomeric pairs. If only one peak is observed, the column lacks the theoretical plates required for diastereomeric resolution, and the run must be invalidated.

References
  • On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Source: Journal of Biological Chemistry / PubMed URL:1

  • The branched‐chain amino acid‐related isoleucic acid: recent research advances. Source: Plant Biology / PMC URL:2

  • Arabidopsis Glucosyltransferase UGT76B1 Conjugates Isoleucic Acid and Modulates Plant Defense and Senescence. Source: The Plant Cell / Oxford Academic URL:4

  • isoleucic acid triad: distinct impacts on plant defense, root growth, and formation of reactive oxygen species. Source: Journal of Experimental Botany / Oxford Academic URL:5

  • Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Source: Methods in Enzymology / DOI URL:6

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Source: PNAS URL:3

Sources

Foundational

The Stereochemical Architecture and Analytical Profiling of (2R,3R)-2-Hydroxy-3-methylpentanoic Acid

Executive Summary (2R,3R)-2-hydroxy-3-methylpentanoic acid (commonly known as D-isoleucic acid) is a highly specialized branched-chain -hydroxy acid. It holds significant importance in both metabolomics—acting as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R)-2-hydroxy-3-methylpentanoic acid (commonly known as D-isoleucic acid) is a highly specialized branched-chain


-hydroxy acid. It holds significant importance in both metabolomics—acting as a critical biomarker in branched-chain amino acid (BCAA) metabolic disorders—and in natural product chemistry, where it serves as a core structural motif in bioactive depsipeptides such as the Neoantimycins[1]. This whitepaper provides an authoritative guide on the structural fundamentals, metabolic pathways, stereoretentive synthesis, and analytical resolution of this molecule.

Structural and Stereochemical Fundamentals

(2R,3R)-2-hydroxy-3-methylpentanoic acid (C6H12O3) is characterized by a five-carbon aliphatic chain with a methyl substitution at the C3 position and a hydroxyl group at the C2 position[2]. The molecule possesses two distinct chiral centers, leading to a system of four possible stereoisomers.

The (2R,3R) configuration specifically denotes the spatial arrangement derived from D-isoleucine[3]. In this configuration, the C2 hydroxyl and C3 methyl groups project in a specific spatial orientation that dictates the molecule's biological interactions and its behavior during chiral chromatography. Understanding the exact diastereomeric relationship is crucial, as the physical and chemical properties of the (2R,3R) isomer differ significantly from its (2S,3R) or (2R,3S) allo-counterparts[4].

Quantitative Structural Data

Table 1: Physicochemical and Structural Properties of (2R,3R)-HMPA

PropertyValue / Designation
Molecular Formula Cngcontent-ng-c2699131324="" class="ng-star-inserted">6H12O3
Molecular Weight 132.16 g/mol [3]
Defined Stereocenters 2 (C2, C3)[3]
C2 Configuration R (Hydroxyl group)
C3 Configuration R (Methyl group)
Primary Synonym D-Isoleucic Acid[3]

Table 2: Stereochemical Matrix of 2-Hydroxy-3-methylpentanoic Acid Isomers

IsomerSystematic NomenclatureCommon NamePrecursor Amino AcidC2C3
1 (2S,3S)-2-hydroxy-3-methylpentanoic acidL-Isoleucic acidL-IsoleucineSS
2 (2R,3R)-2-hydroxy-3-methylpentanoic acidD-Isoleucic acidD-IsoleucineRR
3 (2S,3R)-2-hydroxy-3-methylpentanoic acidL-allo-Isoleucic acidL-allo-IsoleucineSR
4 (2R,3S)-2-hydroxy-3-methylpentanoic acidD-allo-Isoleucic acidD-allo-IsoleucineRS

Biosynthetic and Metabolic Pathways

In human metabolism, 2-hydroxy-3-methylpentanoic acid (HMPA) is a familiar metabolite of isoleucine, typically found in trace amounts in normal urine and plasma[4]. However, in metabolic disorders such as Maple Syrup Urine Disease (MSUD), the oxidative decarboxylation of branched-chain keto acids is impaired. This leads to the accumulation of 2-keto-3-methylvaleric acid (KMVA/KMPA), which undergoes enzymatic reduction to form elevated levels of HMPA[4][5].

Interestingly, the chiral center of the keto-intermediate (KMPA) can undergo spontaneous racemization in aqueous solutions at high pH via keto-enol tautomerism, complicating the stereochemical profile of the resulting hydroxy acids[4][5].

Pathway A D-Isoleucine (2R, 3R) B Diazotization (NaNO2, H2SO4) A->B Chemical Synthesis D Transamination A->D Metabolic Pathway C (2R,3R)-HMPA (D-Isoleucic Acid) B->C Retention of Configuration E (3R)-KMPA (Keto Intermediate) D->E BCAT Enzyme F Enzymatic Reduction E->F Reductase F->C Minor Pathway

Fig 1. Stereoretentive synthesis and metabolic pathways of (2R,3R)-HMPA.

Stereoretentive Chemical Synthesis

To obtain pure (2R,3R)-2-hydroxy-3-methylpentanoic acid for analytical standards or peptide synthesis, researchers rely on the diazotization of D-isoleucine. This reaction is highly valued because it proceeds with strict retention of stereochemistry[6].

Protocol 1: Stereoretentive Diazotization of D-Isoleucine
  • Expert Rationale: The use of H2SO4 instead of HCl is a critical experimental choice. Chloride ions are strongly nucleophilic and can attack the reactive intermediate, yielding

    
    -chloro acids as unwanted byproducts. Sulfuric acid prevents this, ensuring high purity of the 
    
    
    
    -hydroxy acid. The retention of configuration is driven by neighboring group participation: the carboxylate group attacks the
    
    
    -carbon to expel N2, forming a transient
    
    
    -lactone (first inversion). Water then hydrolyzes the lactone (second inversion), resulting in net retention[6].

Step-by-Step Methodology:

  • Acidic Dissolution: Dissolve 200 mg of D-isoleucine in 4 mL of 1 M H2SO4 in a round-bottom flask[1].

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Nitrosation: Prepare an aqueous solution of NaNO2 (0.2 g/mL, 4 mL). Add this solution dropwise to the stirring amino acid mixture[1]. Note: Dropwise addition is mandatory to control the exothermic release of N2 gas and prevent thermal degradation.

  • Incubation: Stir the reaction mixture for 2 hours at 0 °C, then remove the ice bath and allow the system to stir at room temperature for an additional 16 hours[1].

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 4 mL). Wash the combined organic layers with distilled water (2 × 2 mL) and brine (2 × 2 mL). Dry over anhydrous Na2SO4, filter, and concentrate under a stream of dry N2[1].

Analytical Resolution and Stereochemical Assignment

While chiral Gas Chromatography-Mass Spectrometry (GC-MS) can separate diastereomers[4], it cannot definitively assign absolute configuration without pre-existing standards. To establish the absolute stereochemistry of the C2 position ab initio, the advanced Mosher's method is the gold standard[1].

Protocol 2: Absolute Configuration Assignment via Mosher's Method
  • Expert Rationale: Derivatization with chiral

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride (MTPA-Cl) forms diastereomeric esters. Because the MTPA ester adopts a preferred conformation in solution, the phenyl group anisotropically shields the protons on the same side of the molecule. By calculating the difference in NMR chemical shifts (
    
    
    ), the spatial arrangement around the C2 stereocenter is definitively assigned[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified (2R,3R)-HMPA in anhydrous dichloromethane (DCM). Add catalytic amounts of 4-dimethylaminopyridine (DMAP) and anhydrous pyridine to act as an acid scavenger.

  • Derivatization (S-Ester): Add an excess of (R)-MTPA-Cl to the solution to synthesize the (S)-MTPA ester[1]. Stir at room temperature under an inert argon atmosphere.

  • Derivatization (R-Ester): In a parallel, identical reaction vessel, react a second aliquot of the sample with (S)-MTPA-Cl to synthesize the (R)-MTPA ester[1].

  • Quenching & Isolation: Quench both reactions with methanol. Evaporate the organic layers to dryness at 40 °C under a stream of dry N2[1].

  • Spectroscopic Analysis: Subject the purified residues to high-resolution ^1^H-NMR spectroscopy. Calculate the

    
     values for the protons attached to C3 and C1 to confirm the R configuration at the C2 stereocenter.
    

Workflow S1 Sample Preparation (Isolation of HMPA) S2 Chiral Derivatization (R)- & (S)-MTPA-Cl S1->S2 Pyridine, DMAP S3 LC-MS / GC-MS Chromatography S2->S3 Diastereomer Separation S4 NMR Spectroscopy (Mosher's Analysis) S2->S4 Δδ Calculation S5 Absolute Stereochemistry Assignment (2R, 3R) S3->S5 Retention Time Matching S4->S5 Spatial Shielding Model

Fig 2. Analytical workflow for stereochemical assignment via Mosher's method.

References

  • Lookchem. Cas 488-15-3, 2-hydroxy-3-methylvaleric acid.
  • National Center for Advancing Translational Sciences (NCATS). ISOLEUCIC ACID, (-)-.
  • Mamer, O. A., et al. Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. DOI.
  • Frontiers in Chemistry. Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells (2019).
  • ResearchGate. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans.
  • RSC Medicinal Chemistry (Université Laval). Synthesis of the isoleucic acid-Dhb dipeptide (2024).

Sources

Exploratory

The Metabolic Nexus of KMVA and (2R,3R)-2-Hydroxy-3-methylpentanoic Acid: Pathways, Pathology, and Analytical Workflows

Executive Summary In the study of branched-chain amino acid (BCAA) catabolism, the relationship between KMVA (α-keto-β-methylvaleric acid, or 3-methyl-2-oxopentanoic acid) and its reduced hydroxy-acid counterpart, (2R,3R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of branched-chain amino acid (BCAA) catabolism, the relationship between KMVA (α-keto-β-methylvaleric acid, or 3-methyl-2-oxopentanoic acid) and its reduced hydroxy-acid counterpart, (2R,3R)-2-hydroxy-3-methylpentanoic acid (HMVA), is a critical focal point for understanding metabolic disorders. As an Application Scientist, I frequently encounter analytical misinterpretations regarding the origins of these stereoisomers. This technical guide elucidates the biochemical causality linking these metabolites, their pathological significance in Maple Syrup Urine Disease (MSUD), and the self-validating analytical workflows required to accurately quantify them.

Biochemical Causality: The Isoleucine-KMVA-HMVA Axis

To understand the presence of (2R,3R)-2-hydroxy-3-methylpentanoic acid in biological fluids, we must trace its stereospecific origins. The catabolism of L-isoleucine begins with a reversible transamination catalyzed by branched-chain amino acid transaminase (BCAT), yielding KMVA[1].

However, the stereochemistry is highly specific and often misunderstood:

  • Transamination and Racemization: The transamination of native L-isoleucine (2S,3S) yields 3S-KMVA. It was historically assumed that 3S-KMVA spontaneously tautomerized into 3R-KMVA in vivo. Rigorous studies have debunked this, proving that KMVA does not undergo spontaneous keto-enol tautomerization in neutral aqueous solutions[2]. Instead, a side-reaction during transamination causes racemization at the C3 position, yielding L-alloisoleucine (2S,3R)[2][3].

  • Formation of 3R-KMVA: The transamination of this L-alloisoleucine byproduct directly yields 3R-KMVA[3].

  • Enzymatic Reduction: During metabolic stress or enzymatic blockades, accumulated KMVA is shunted into a reduction pathway catalyzed by lactate dehydrogenase (LDH)[4]. The reduction of 3R-KMVA specifically yields two diastereomers: (2R,3R)-HMVA and (2S,3R)-HMVA[2].

Thus, (2R,3R)-2-hydroxy-3-methylpentanoic acid is not a random degradation product; it is the direct, enzyme-mediated reduction product of 3R-KMVA, which itself is derived from the transamination of L-alloisoleucine.

Pathway Ile L-Isoleucine (2S,3S) AlloIle L-Alloisoleucine (2S,3R) Ile->AlloIle In vivo racemization KMVA_S 3S-KMVA (3S-3-methyl-2-oxopentanoic acid) Ile->KMVA_S BCAT (Transamination) KMVA_R 3R-KMVA (3R-3-methyl-2-oxopentanoic acid) AlloIle->KMVA_R BCAT (Transamination) HMVA_SS (2S,3S)-HMVA KMVA_S->HMVA_SS LDH (Reduction) HMVA_RS (2R,3S)-HMVA KMVA_S->HMVA_RS LDH (Reduction) HMVA_RR (2R,3R)-HMVA (Target Metabolite) KMVA_R->HMVA_RR LDH (Reduction) HMVA_SR (2S,3R)-HMVA KMVA_R->HMVA_SR LDH (Reduction)

Fig 1: Stereospecific metabolic pathway from L-isoleucine to (2R,3R)-HMVA via KMVA intermediates.

Pathological Significance: Maple Syrup Urine Disease (MSUD)

In healthy individuals, KMVA is rapidly converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[1]. However, in Maple Syrup Urine Disease (MSUD), mutations in the BCKDH complex severely restrict this oxidative decarboxylation[5][6].

The resulting accumulation of KMVA is neurotoxic. As a biochemical "relief valve," the body upregulates the LDH-mediated reduction of KMVA to HMVA[4]. Consequently, the plasma and urinary concentrations of (2R,3R)-HMVA and its stereoisomers skyrocket. The ratio of these diastereomers in plasma serves as a highly sensitive, rapid measure of residual BCKDH activity in MSUD patients, guiding dietary and therapeutic interventions[2].

Quantitative Stereochemical Mapping

The following table summarizes the stereochemical relationships and expected analytical observations in a clinical or research setting.

Precursor Amino AcidKeto-Acid IntermediateHydroxy-Acid (HMVA) StereoisomersPathological Context
L-Isoleucine (2S,3S)3S-KMVA(2S,3S)-HMVA, (2R,3S)-HMVABaseline metabolism; highly elevated in MSUD
L-Alloisoleucine (2S,3R)3R-KMVA(2R,3R)-HMVA , (2S,3R)-HMVAPathognomonic for MSUD; diagnostic marker

Experimental Workflows: Self-Validating GC-MS Protocol

To accurately quantify the relationship between KMVA and (2R,3R)-HMVA, the analytical protocol must be a self-validating system. As an Application Scientist, I design these workflows to eliminate ex vivo artifacts. For instance, immediate protein precipitation is not merely a preparative step; it is a critical quench of LDH and BCAT activity. Without it, KMVA would continue to reduce to HMVA in the collection tube, artificially skewing the diagnostic ratio.

Step-by-Step Methodology
  • Sample Collection & Immediate Quench (The Validation Anchor):

    • Collect 100 µL of plasma or urine.

    • Crucial Step: Immediately add 400 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tropic Acid or ^13C-labeled HMVA). This instantly denatures LDH, locking the in vivo KMVA:HMVA ratio.

  • Acidic Liquid-Liquid Extraction (LLE):

    • Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

    • Transfer the supernatant and acidify to pH < 2 using 1M HCl. Causality: Acidification protonates the carboxylate groups of KMVA and HMVA, neutralizing their charge and driving them into the organic extraction phase.

    • Extract twice with 500 µL of Ethyl Acetate. Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

    • Add 50 µL of BSTFA containing 1% TMCS.

    • Incubate at 60°C for 30 minutes. Causality: This converts the polar hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) ethers/esters, preventing thermal degradation during Gas Chromatography[2].

  • Chiral GC-MS Analysis:

    • Inject 1 µL into a GC-MS equipped with an achiral methylsilicone column (or a specialized chiral stationary phase if absolute enantiomeric resolution is required beyond diastereomeric pairs)[2].

    • Run a temperature gradient from 80°C to 280°C at 5°C/min.

    • Monitor specific mass-to-charge (m/z) ratios for the TMS derivatives of KMVA and (2R,3R)-HMVA.

Workflow Sample 1. Sample Collection & Immediate Quench Extraction 2. Acidic LLE (Ethyl Acetate) Sample->Extraction Deriv 3. Silylation (BSTFA + 1% TMCS) Extraction->Deriv GCMS 4. Chiral GC-MS (Methylsilicone) Deriv->GCMS Analysis 5. Diastereomeric Quantification GCMS->Analysis

Fig 2: Self-validating GC-MS workflow for the extraction and chiral quantification of HMVA.

Conclusion

The biochemical relationship between KMVA and (2R,3R)-2-hydroxy-3-methylpentanoic acid is a masterclass in stereospecific metabolism. By understanding that (2R,3R)-HMVA is the direct reduction product of 3R-KMVA (derived from L-alloisoleucine), researchers can leverage this metabolite as a precise biomarker for BCKDH complex dysfunction. Implementing rigorously quenched, self-validating GC-MS workflows ensures that the quantified ratios accurately reflect the patient's true metabolic state, paving the way for better diagnostics and therapeutic monitoring in MSUD and related organic acidemias.

References

  • Mamer, O. A., & Reimer, M. L. (1992). "On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans." Journal of Biological Chemistry. URL:[Link]

  • Frontiers in Plant Science. (2018). "The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids." Frontiers. URL:[Link]

  • MedLink Neurology. (n.d.). "Maple syrup urine disease." MedLink. URL:[Link]

  • Rupa Health. (n.d.). "a-Keto-b-Methylvaleric Acid." Rupa Health. URL:[Link]

  • VMH Life. (n.d.). "Reaction: 2H3MVc (Formation of 2-Hydroxy-3-Methyl-Valerate)." Virtual Metabolic Human. URL: [Link]

Sources

Foundational

(2R,3R)-2-hydroxy-3-methylpentanoic acid molecular weight and formula

Technical Whitepaper: Molecular Characterization and Analytical Workflows for (2R,3R)-2-Hydroxy-3-methylpentanoic Acid As a Senior Application Scientist, I frequently encounter (2R,3R)-2-hydroxy-3-methylpentanoic acid at...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Characterization and Analytical Workflows for (2R,3R)-2-Hydroxy-3-methylpentanoic Acid

As a Senior Application Scientist, I frequently encounter (2R,3R)-2-hydroxy-3-methylpentanoic acid at the intersection of clinical metabolomics and natural product drug discovery. Often referred to by its trivial name, L-isoleucic acid, or the abbreviation Hmpa, this alpha-hydroxy acid is not merely a structural anomaly. It serves as a critical diagnostic biomarker for severe inborn errors of metabolism and acts as a key stereochemical building block in the synthesis of bioactive cyclic depsipeptides.

This guide provides an authoritative breakdown of its physicochemical properties, the metabolic causality behind its formation, and self-validating analytical protocols designed to isolate and quantify it in complex matrices.

Section 1: Molecular Identity and Physicochemical Parameters

At its core, the compound is the alpha-hydroxy derivative of the branched-chain amino acid (BCAA) L-isoleucine. The enzymatic substitution of the alpha-amino group with a hydroxyl group fundamentally alters its polarity, pKa, and behavior in reverse-phase chromatography. Understanding these baseline metrics is essential for developing robust LC-MS/MS methodologies.

Table 1: Core Molecular Specifications

Property Value
IUPAC Name (2R,3R)-2-hydroxy-3-methylpentanoic acid
Common Synonyms L-isoleucic acid, Hmpa, 2-hydroxy-3-methylvaleric acid
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
Monoisotopic Mass 132.0786 Da

| CAS Registry Number | 86540-81-0[1] |

(Data verified via [1] and [2])

Section 2: Mechanistic Origins – Endogenous Metabolism to Natural Products

The presence of (2R,3R)-2-hydroxy-3-methylpentanoic acid in biological systems is governed by strict enzymatic causality, presenting in two distinct scientific domains:

1. Clinical Metabolomics (Maple Syrup Urine Disease) In a healthy metabolic state, L-isoleucine undergoes transamination to 2-keto-3-methylvaleric acid (KMVA), which is subsequently decarboxylated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. However, in patients with Maple Syrup Urine Disease (MSUD), the BCKDH complex is genetically impaired. This enzymatic bottleneck causes a massive accumulation of KMVA. Driven by mass action and the promiscuous activity of lactate dehydrogenase (LDH), the excess KMVA is stereospecifically reduced to (2R,3R)-2-hydroxy-3-methylpentanoic acid[3].

Monitoring this specific hydroxy-acid is clinically superior to monitoring the parent amino acid during acute metabolic crises. Its clearance profile during hemodialysis provides deeper, real-time insights into the resolution of neurotoxicity ([3]).

MetabolicPathway Iso L-Isoleucine BCAT BCAT Enzyme Iso->BCAT KMVA 2-Keto-3-methylvaleric acid (KMVA) BCAT->KMVA BCKDH BCKDH Complex (Blocked in MSUD) KMVA->BCKDH LDH LDH Enzyme KMVA->LDH Accumulation Downstream Energy Metabolism BCKDH->Downstream Inhibited HMPA (2R,3R)-2-Hydroxy-3- methylpentanoic acid LDH->HMPA

Metabolic pathway of L-isoleucine showing the formation of (2R,3R)-2-hydroxy-3-methylpentanoic acid.

2. Natural Product Biosynthesis Beyond human metabolism, this molecule is a crucial non-ribosomal peptide synthetase (NRPS) building block. It is found in potent antifungal and anti-cancer cyclic depsipeptides, such as Aureobasidin A ([2]) and Veraguamide A[4]. The incorporation of the hydroxy acid allows for the formation of an ester bond (depsi-linkage) within the peptide macrocycle, which restricts conformational flexibility and enhances proteolytic stability—a critical factor in drug development.

Section 3: Self-Validating Analytical Workflows

Historically, organic acid analysis relied on Gas Chromatography-Mass Spectrometry (GC-MS), which required laborious, moisture-sensitive derivatization steps. In modern high-throughput laboratories, we have transitioned to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) methodologies.

The primary analytical challenge is isobaric interference. (2R,3R)-2-hydroxy-3-methylpentanoic acid shares the exact mass (m/z 131.0714 in negative ion mode) with leucic acid (2-hydroxyisocaproic acid). A self-validating protocol must chromatographically resolve these isomers to prevent false diagnostics.

Protocol 1: LC-HRMS Quantification of BCAA Hydroxy Acids in Plasma/Urine

Causality: This protocol utilizes a high-strength silica (HSS) T3 column to exploit subtle hydrophobicity differences between the branched isomers, ensuring baseline resolution without derivatization ([5]).

  • Sample Preparation: Thaw plasma/urine at 4°C. Aliquot 25 µL of the sample and spike with 25 µL of an isotopically labeled internal standard (ISTD) mixture (e.g., d3-leucic acid) to correct for matrix suppression[5].

  • Protein Precipitation: Add 350 µL of 0.1% v/v formic acid in water and vortex vigorously for 30 seconds[5].

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 22°C[5].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Run a shallow gradient from 2% B to 30% B over 8 minutes to resolve isoleucic acid from leucic acid.

  • Mass Spectrometry (ESI-QTOF): Operate in negative electrospray ionization (ESI-) mode. Monitor the exact mass[M-H]- at m/z 131.0714[5].

  • Validation & QC Checkpoint: The system is self-validated only if the retention time of the target peak strictly aligns with the ISTD, and the peak-to-valley ratio between leucic and isoleucic acid exceeds 10:1.

LCWorkflow Prep Sample Prep & ISTD Spike LC UHPLC Separation (HSS T3 Column) Prep->LC Ion ESI Negative Ionization LC->Ion MS HRMS / Q-TOF (m/z 131.0714) Ion->MS Data Isomer Resolution Data Analysis MS->Data

LC-HRMS analytical workflow for the quantification of 2-hydroxy-3-methylpentanoic acid.

Protocol 2: Stereochemical Determination via Marfey's Derivatization

When extracting cyclic depsipeptides from biological matrices, determining the absolute configuration of the (2R,3R)-2-hydroxy-3-methylpentanoic acid residue is paramount for structural elucidation. Because enantiomers cannot be resolved on standard C18 columns, we must create diastereomers using Marfey's reagent (FDAA) or GITC ([6]).

  • Acid Hydrolysis: Treat 1 mg of the purified peptide with 1.5 mL of 6 N HCl at 110°C for 16 hours in a sealed ampoule[4].

  • Evaporation: Dry the hydrolysate completely under a stream of N2 gas to remove all residual HCl[4].

  • Derivatization: Resuspend the residue in 100 µL of 1 M NaHCO3 and add 50 µL of 1% (w/v) FDAA in acetone[4].

  • Incubation: Heat the mixture at 40°C for 90 minutes. The nucleophilic attack of the hydroxyl groups on the reagent yields UV-active diastereomers[4].

  • Quenching: Stop the reaction by adding 50 µL of 6 N HCl[4].

  • LC-MS Analysis: Analyze via RP-HPLC using a C18 column. Compare the retention time of the derivatized hydrolysate against similarly derivatized authentic synthetic standards (2S,3S; 2S,3R; 2R,3S; and 2R,3R-Hmpa)[4].

  • Validation & QC Checkpoint: The protocol is validated when the authentic standards show distinct, non-overlapping retention times (e.g., 2R,3R-Hmpa eluting distinctly from 2S,3S-Hmpa), allowing unambiguous assignment of the natural product's stereocenter[4].

References

  • Calpac Lab Safety - "(2R, 3R)-2-Hydroxy-3-methylpentanoic acid Specifications". Source: Calpaclab. URL: [Link]

  • PubChem - "Aureobasidin-A | C60H92N8O11 | CID 72050". Source: National Institutes of Health (NIH). URL: [Link]

  • PMC5832049 - "Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism". Source: NIH PMC. URL: [Link]

  • PMC10488057 - "Application of high-resolution mass spectrometry profiling towards the diagnosis and acute management of maple syrup urine disease". Source: NIH PMC. URL: [Link]

  • MDPI Pharmaceutics - "Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis". Source: MDPI. URL: [Link]

  • Mohimani Lab / NIH - "Preparation and GC-MS Analysis of 2-Hydroxy-3-methylpentanoic Acid (Hmpa)". Source: Carnegie Mellon University / NIH Public Access. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereospecific Synthesis of α-Hydroxy Acids via Diazotization of D-Alloisoleucine

Abstract & Introduction The conversion of chiral α-amino acids into their corresponding α-hydroxy acid counterparts is a fundamental transformation in organic synthesis, providing valuable chiral building blocks for vari...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The conversion of chiral α-amino acids into their corresponding α-hydroxy acid counterparts is a fundamental transformation in organic synthesis, providing valuable chiral building blocks for various applications, including the synthesis of depsipeptides and other complex natural products.[1][2] Diazotization, a well-established method involving the treatment of a primary amine with nitrous acid, offers a direct and often stereospecific route for this conversion.[1][2] This application note provides a detailed, field-proven protocol for the diazotization of D-alloisoleucine, a non-proteinogenic, branched-chain amino acid, to yield (2R,3S)-2-hydroxy-3-methylpentanoic acid.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss critical parameters for ensuring high yield and stereochemical fidelity.

Reaction Mechanism & Stereochemical Integrity

The diazotization of a primary aliphatic amine is a multi-step process that begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[5][6]

Mechanism Pathway:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][7]

  • N-Nitrosation: The lone pair of electrons on the primary amine of D-alloisoleucine performs a nucleophilic attack on the nitrosonium ion.[5][8]

  • Intermediate Formation: A series of proton transfers and tautomerization steps convert the initial adduct into an N-nitrosamine and then to a diazohydroxide intermediate.[6][8][9]

  • Diazonium Salt Generation: Protonation of the diazohydroxide's hydroxyl group followed by the elimination of water yields a highly unstable aliphatic diazonium salt (R-N₂⁺).[5][9]

  • Hydrolysis to Hydroxy Acid: This diazonium species rapidly decomposes, expelling dinitrogen gas (N₂)—a thermodynamically favorable process—to generate a secondary carbocation at the α-carbon.[7][10] This carbocation is then immediately trapped by a water molecule from the solvent, which, after deprotonation, yields the final α-hydroxy acid product.

Diazotization Mechanism cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation & Decomposition NaNO2 NaNO₂ + H₂SO₄ HONO HNO₂ NaNO2->HONO in situ NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus + H⁺, -H₂O AminoAcid D-Alloisoleucine (R-NH₂) Nitrosamine N-Nitrosamine AminoAcid->Nitrosamine + NO⁺ Diazonium Alkyl Diazonium Salt (R-N₂⁺) Nitrosamine->Diazonium Tautomerization, + H⁺, -H₂O Carbocation Carbocation (R⁺) Diazonium->Carbocation - N₂ (gas) HydroxyAcid α-Hydroxy Acid (R-OH) Carbocation->HydroxyAcid + H₂O, -H⁺

Caption: The reaction mechanism for the diazotization of an amino acid.

A Note on Stereochemistry: While SN1 reactions proceeding through a planar carbocation intermediate often lead to racemization, the diazotization of α-amino acids frequently occurs with a high degree of retention of configuration .[1][11] This is a critical feature for chiral synthesis. The prevailing hypothesis for this outcome is a double-inversion mechanism wherein the neighboring carboxyl group first displaces the diazonium group to form a transient α-lactone intermediate (first inversion). The subsequent nucleophilic attack by water on the α-lactone (second inversion) results in the net retention of the original stereochemistry.[11]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving corrosive acids and potentially toxic nitrogen oxides must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment
  • Reagents:

    • D-Alloisoleucine (≥98% purity)

    • Sodium Nitrite (NaNO₂), ACS reagent grade

    • Sulfuric Acid (H₂SO₄), concentrated (98%)

    • Diethyl ether (Et₂O), ACS reagent grade

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Urea (optional, for quenching)

    • Potassium Iodide-Starch paper

    • Deionized Water

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer

    • Dropping funnel

    • Ice-salt bath

    • 500 mL Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Methodology
  • Amine Salt Formation:

    • In the 250 mL round-bottom flask, dissolve D-alloisoleucine (e.g., 5.00 g, 38.1 mmol, 1.0 equiv) in 100 mL of a 1 M aqueous sulfuric acid solution.

    • Stir the mixture at room temperature until all solids have dissolved. The resulting clear solution contains the protonated amine salt.

  • Diazotization Reaction:

    • Cool the flask to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the addition step.[12] This is the most critical parameter for success, as the aliphatic diazonium salt is highly unstable at elevated temperatures.[12][13]

    • In a separate beaker, dissolve sodium nitrite (e.g., 3.95 g, 57.2 mmol, 1.5 equiv) in 25 mL of deionized water.

    • Transfer the sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the vigorously stirred, cold amino acid solution over a period of 45-60 minutes. A slow rate of addition is essential to control the exotherm and prevent localized heating.[12]

    • Observe for the steady evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 60 minutes to ensure the reaction proceeds to completion.

  • Verification and Quenching (Optional):

    • To confirm the reaction is complete, test for the presence of excess nitrous acid. Dip a clean glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates an excess of nitrous acid.[13]

    • If the test is positive, destroy the excess nitrous acid by adding small portions of urea until the KI-starch test is negative. This prevents unwanted side reactions during the workup phase.[13]

  • Product Extraction and Isolation:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Transfer the aqueous solution to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts in a clean flask.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (2R,3S)-2-hydroxy-3-methylpentanoic acid, which typically presents as a pale yellow oil or semi-solid.

Experimental Workflow A 1. Dissolve D-Alloisoleucine in 1M H₂SO₄ B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ Solution Dropwise (45-60 min) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir at 0-5 °C for 60 min D->E F 6. Warm to RT & Transfer to Sep. Funnel E->F G 7. Extract with Et₂O (3x) F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Filter & Evaporate Solvent H->I J Crude α-Hydroxy Acid I->J

Caption: Workflow for the diazotization of D-alloisoleucine.

Quantitative Summary & Data

The following table summarizes the recommended quantities and critical parameters for this protocol.

ParameterValueNotes
Reactants
D-Alloisoleucine1.0 equivalentThe limiting reagent.
Sodium Nitrite (NaNO₂)1.5 equivalentsA slight excess ensures complete conversion of the amine.
Sulfuric Acid (H₂SO₄)In 1 M solutionActs as both solvent and catalyst for nitrous acid formation.
Conditions
Temperature (°C)0 - 5Critical for the stability of the diazonium salt intermediate.[12][13]
Reaction Time (min)~120Includes dropwise addition and subsequent stirring.
SolventAqueous H₂SO₄
Extraction SolventDiethyl Ether

Product Analysis

To confirm the successful synthesis and stereochemical purity of (2R,3S)-2-hydroxy-3-methylpentanoic acid, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the chemical structure and confirm the absence of starting material.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.[14][15] Chiral HPLC is essential to determine the enantiomeric excess (% ee) and confirm that the stereochemistry has been retained.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the broad O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.

Troubleshooting & Expert Insights

  • Problem: Low Yield.

    • Cause: Temperature exceeded 5 °C, leading to premature decomposition of the diazonium salt.[12]

    • Solution: Ensure the ice-salt bath is well-maintained and that the nitrite solution is added slowly enough to prevent any temperature rise.

    • Cause: Inefficient extraction. The hydroxy acid may have some water solubility.

    • Solution: Perform at least three extractions with the organic solvent. Saturating the aqueous layer with NaCl before extraction can sometimes improve recovery by reducing the solubility of the organic product in the aqueous phase.

  • Problem: Impure Product.

    • Cause: Excess nitrous acid was not quenched, leading to side-reactions during workup.

    • Solution: Always perform the KI-starch test and quench with urea if necessary.[13]

    • Cause: Formation of side-products from carbocation rearrangement.

    • Solution: While less common for this substrate, keeping the temperature strictly controlled (0-5 °C) minimizes the lifetime of the carbocation, reducing the likelihood of rearrangement.[10]

References

  • Diazotization Reaction Mechanism - BYJU'S. ([Link])

  • The Reaction of Amines with Nitrous Acid - Chemistry Steps. ([Link])

  • Chemistry Diazotization Reaction - sathee jee. ([Link])

  • Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis | Organic Letters - ACS Publications. ([Link])

  • Diazotization Reaction Mechanism - Unacademy. ([Link])

  • Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2] - Vanderbilt University. ([Link])

  • Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. ([Link])

  • "A rapid method for determination of alpha hydroxy acids in seawater an" by Ryan Lee Schwiderski - Scholars' Mine. ([Link])

  • Determination of Alpha Hydroxy Acid in Selected Cosmetic - Scribd. ([Link])

  • Alloisoleucine, D- | C6H13NO2 | CID 94206 - PubChem - NIH. ([Link])

  • Diazotisation - Organic Chemistry Portal. ([Link])

  • D-Alloisoleucine, N-acetyl- | C8H15NO3 | CID 7036279 - PubChem - NIH. ([Link])

  • Determination of Alpha Hydroxy Acids in Fruits by Capillary Electrophoresis - ResearchGate. ([Link])

  • Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters - ResearchGate. ([Link])

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ([Link])

  • Determination of α-hydroxyacids in cosmetics - ResearchGate. ([Link])

  • Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC. ([Link])

  • Alloisoleucine - Wikipedia. ([Link])

  • allo-D-isoleucine - SIELC Technologies. ([Link])

  • Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing). ([Link])

  • 14.4: Diazotization of Amines - Chemistry LibreTexts. ([Link])

    • Reaction of Amines with Nitrous Acid - MSU chemistry. ([Link])

  • The synthesis of -hydroxy acids can be done starting with amino ... - Pearson. ([Link])

  • Amino Acid Stereochemistry. ([Link])

  • Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism - JoVE. ([Link])

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Application

GC-MS analysis methods for 2-hydroxy-3-methylpentanoic acid isomers

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-hydroxy-3-methylpentanoic Acid Isomers Authored by: A Senior Application Scientist Abstract This guide provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-hydroxy-3-methylpentanoic Acid Isomers

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for the extraction, derivatization, and analysis of 2-hydroxy-3-methylpentanoic acid (HMPA) stereoisomers from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). HMPA, a key metabolite of the amino acid isoleucine, exists as four distinct stereoisomers. The accurate, isomer-specific quantification of HMPA is critical for the diagnosis and monitoring of inherited metabolic disorders, such as maple syrup urine disease (MSUD), where its levels can be significantly elevated.[1] Due to the polar nature and low volatility of hydroxy acids, direct GC-MS analysis is challenging, necessitating robust sample preparation and chemical derivatization to ensure thermal stability and achieve chromatographic separation.[2][3] This document details a field-proven method based on diastereomeric derivatization, which allows for the separation of all four stereoisomers on a standard achiral capillary column, coupled with mass spectrometric detection for definitive identification and quantification.

Introduction: The Significance of Stereoisomer-Specific Analysis

2-hydroxy-3-methylpentanoic acid, an intermediate in the metabolic pathway of isoleucine, possesses two chiral centers, giving rise to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1] In healthy individuals, HMPA is present at low levels in physiological fluids. However, in patients with branched-chain ketoaciduria (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto and α-hydroxy acids, including HMPA.[1]

Since biological processes, particularly enzymatic reactions, are highly stereospecific, the ability to distinguish and quantify individual isomers is not merely an analytical exercise but a diagnostic necessity. It provides deeper insight into metabolic dysregulation. GC-MS is the gold standard for analyzing small, volatile metabolites, but the inherent properties of hydroxy acids require a specialized approach.[2] This protocol is designed to provide researchers and clinicians with a reliable and reproducible workflow to overcome these challenges.

Analytical Strategy: A Validated Workflow

The core analytical challenge lies in separating the stereoisomers, as they possess identical mass spectra.[1] This guide employs a diastereomeric derivatization strategy. This approach involves reacting the HMPA enantiomers with a chiral reagent to form diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard, non-chiral (achiral) GC columns.[2] The overall workflow is a multi-stage process designed for maximum recovery and analytical sensitivity.

GC-MS Workflow for HMPA Isomers Sample Urine Sample Collection (& Internal Standard Spiking) LLE Liquid-Liquid Extraction (LLE) Dry Evaporation to Dryness Ester Step 1: Diastereomeric Esterification (with Chiral Alcohol) Dry->Ester Dried Extract Silyl Step 2: Silylation (of Hydroxyl Group) GCMS GC-MS Analysis (Achiral Column) Silyl->GCMS Volatile Derivative Data Data Acquisition & Processing (SIM/Scan Mode)

Caption: High-level workflow for HMPA stereoisomer analysis.

Detailed Protocols

PART I: Sample Preparation and Extraction

The objective of this stage is to isolate the organic acids from the complex biological matrix (e.g., urine) while minimizing interferences.[4][5] We utilize Liquid-Liquid Extraction (LLE), a robust and widely adopted technique.

Materials:

  • Biological sample (e.g., 1 mL urine)

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid)

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (Chromatography grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical glass centrifuge tubes

Protocol:

  • Sample Collection: Use a random urine sample collected in a sterile, preservative-free container. Samples should be stored frozen (-20°C or lower) prior to analysis to ensure stability.[6]

  • Normalization & IS Spiking: Thaw the urine sample. To account for variations in urine concentration, sample volume is typically normalized to creatinine concentration.[6] For this protocol, we will use a fixed volume (1 mL). Add a known amount of internal standard to the sample. The IS is crucial for accurate quantification, correcting for analyte loss during sample preparation.

  • Acidification: Transfer 1 mL of urine to a glass tube. Add 6M HCl dropwise to acidify the sample to a pH < 2.[2][7] This step is critical as it protonates the carboxylate groups of the organic acids, rendering them less water-soluble and more extractable into an organic solvent.

  • Extraction: Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 5-10 minutes to ensure intimate contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to separate the layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction (steps 4-6) on the remaining aqueous layer with a fresh aliquot of ethyl acetate and combine the organic extracts to maximize recovery.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.[2]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. The resulting residue contains the extracted organic acids and is now ready for derivatization.[2]

LLE Protocol start 1 mL Urine + IS acidify Acidify to pH < 2 (6M HCl) start->acidify extract Add 5 mL Ethyl Acetate Vortex for 5-10 min acidify->extract centrifuge Centrifuge (2000 x g, 5 min) extract->centrifuge collect Collect Upper Organic Layer centrifuge->collect dry Dry with Na₂SO₄ collect->dry evaporate Evaporate to Dryness (Nitrogen Stream) dry->evaporate end Dried Extract Ready for Derivatization evaporate->end

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol.

PART II: Diastereomeric Derivatization

This two-step chemical modification is the core of the method. It converts the non-volatile HMPA isomers into thermally stable and chromatographically separable diastereomers.[3][8]

Materials:

  • Dried sample extract from Part I

  • (S)-(+)-3-Methyl-2-butanol

  • Thionyl chloride (SOCl₂)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with PTFE-lined caps

Protocol:

  • Step 1: Esterification with Chiral Alcohol

    • To the dried extract, add 200 µL of (S)-(+)-3-Methyl-2-butanol and a catalytic amount (approx. 10 µL) of SOCl₂.[2] This reaction converts the carboxylic acid group of HMPA into a diastereomeric ester.

    • Tightly seal the vial and heat at 100°C for 1 hour.

    • After cooling, evaporate the excess reagent under a stream of nitrogen.

  • Step 2: Silylation of Hydroxyl Group

    • To the dried residue from the esterification step, add 100 µL of MSTFA + 1% TMCS.[2] This silylating agent is highly reactive and converts the remaining polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether.[3][9]

    • Tightly seal the vial and heat at 60°C for 20 minutes.[2]

    • Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS injection. A 1-2 µL aliquot is typically injected.

Derivatization Reaction cluster_step1 Step 1: Esterification cluster_step2 Step 2: Silylation HMPA 2-hydroxy-3-methylpentanoic acid (HMPA) -COOH -OH reagent1 (S)-(+)-3-Methyl-2-butanol + SOCl₂ (catalyst) HMPA:COOH->reagent1 ester Diastereomeric Ester -COOR* -OH reagent1->ester:COOR reagent2 MSTFA + 1% TMCS ester:OH->reagent2 final Final Volatile Derivative -COOR* -OTMS reagent2->final:OTMS

Caption: Two-step diastereomeric derivatization of HMPA.

PART III: GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for analysis. Laboratories should perform their own optimization and validation.[6]

Parameter Setting Rationale
Gas Chromatograph (GC)
GC SystemAgilent 8890 or equivalentProvides excellent retention time stability.
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA standard, robust, and non-polar achiral column suitable for separating the diastereomers.[1][10]
Carrier GasHeliumInert carrier gas, standard for GC-MS.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent chromatography and spectral quality.[1]
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis in biological samples.[1]
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.[1]
Oven ProgramInitial: 70°C, hold 1 min; Ramp: 5°C/min to 220°C; hold 5 minThe temperature ramp is optimized to provide separation between the four diastereomers and other matrix components.[1]
Mass Spectrometer (MS)
MS SystemAgilent 5977B or equivalent single quadrupole MSA reliable and sensitive detector for routine analysis.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.[1]
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.[1]
Source Temperature230°COptimal temperature to maintain ion source cleanliness and sensitivity.
Quadrupole Temp.150°CStandard setting for stable mass analysis.
Interface Temp.270°CPrevents condensation of analytes in the transfer line.[1]
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM provides superior sensitivity and selectivity for quantification.[6]

Data Analysis and Interpretation

Qualitative Identification: Isomers are identified by their specific retention times, established by running pure standards. While all four derivatized isomers will have virtually identical mass spectra, their chromatographic separation allows for unambiguous identification.

Quantitative Analysis (SIM Mode): For accurate quantification, operate the mass spectrometer in SIM mode. The choice of ions is critical for selectivity and sensitivity. Based on the structure of the silylated diastereomeric ester, characteristic fragment ions should be selected.

Ion Type Potential m/z Description & Rationale
Quantifier Ion m/z 117 A characteristic fragment from alpha-cleavage, corresponding to [CH(OTMS)CO]+. Often a stable and abundant ion suitable for quantification.[2]
Qualifier Ion 1 m/z 261 Often represents the [M-C₂H₅]⁺ or [M-29]⁺ fragment, loss of the ethyl group from the pentanoic acid backbone.
Qualifier Ion 2 m/z 157 Can correspond to the silylated chiral ester portion of the molecule.

Note: The exact m/z values should be confirmed experimentally by analyzing the full scan mass spectrum of a derivatized standard. The ratios of the qualifier ions to the quantifier ion must remain constant across all samples and standards for confident peak identification.

Method Validation: To ensure the trustworthiness of the results, the method should be validated according to established guidelines.[11] Key parameters to assess include:

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Accuracy & Precision: Assessed by analyzing quality control samples at different concentrations in replicate.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Stability: Test the stability of the analyte in the matrix and the derivatized sample over time.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the challenging analysis of 2-hydroxy-3-methylpentanoic acid stereoisomers. By converting the enantiomers into diastereomers, this method enables their complete separation on a standard achiral GC column, a significant advantage for most analytical laboratories. The combination of optimized sample preparation, robust derivatization, and sensitive GC-MS detection provides a powerful tool for researchers and clinicians investigating metabolic disorders, advancing both diagnostic capabilities and the fundamental understanding of metabolic pathways.

References

  • Mamer, O. A. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology, 324, 3–10. [Link]

  • Lange, M., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed. [Link]

  • B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. (2023). Clinical Chemistry, 69(Supplement_1). [Link]

  • Johnson, D. W. (2005). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B, 828(1-2), 1-6. [Link]

  • Kataoka, H. (2001). Acids: Derivatization for GC Analysis.
  • Lange, M., et al. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Retrieved from [Link]

  • Chalmers, R. A., et al. (1979). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry, 25(10), 1781-1784. [Link]

  • Chan, S. C., & Ho, Y. S. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 45(6), 703-712. [Link]

  • Pereira, A. S., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 29(2), 296. [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). FooDB. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent Technologies. Retrieved from [Link]

  • Lee, M. R., et al. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by dual-capillary column gas chromatography. Journal of Chromatography A, 891(1), 259-268. [Link]

Sources

Method

Application Note: Advanced Chiral HPLC Resolution of 2-Hydroxy-3-methylvaleric Acid Enantiomers

Introduction & Scientific Context 2-Hydroxy-3-methylvaleric acid (HMPA), commonly referred to as isoleucic acid or 2-hydroxy-3-methylpentanoic acid, is a critical aliphatic α-hydroxy acid possessing two adjacent chiral c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Hydroxy-3-methylvaleric acid (HMPA), commonly referred to as isoleucic acid or 2-hydroxy-3-methylpentanoic acid, is a critical aliphatic α-hydroxy acid possessing two adjacent chiral centers (C2 and C3). This structural configuration gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) (1)[1].

Accurate stereochemical resolution of HMPA is paramount in two primary fields:

  • Clinical Diagnostics: It serves as a primary metabolic biomarker for branched-chain ketoaciduria (Maple Syrup Urine Disease), where the specific enantiomeric ratio dictates disease severity and metabolic mapping[1].

  • Drug Discovery: HMPA is a core building block in highly potent, tumor-suppressive marine cyclodepsipeptides, such as odoamide (2)[2] and the neoantimycin class of K-Ras inhibitors (3)[3].

The Analytical Challenge: HMPA lacks a conjugated π-system (resulting in no native UV chromophore) and contains highly flexible aliphatic side chains. Therefore, standard reverse-phase chromatography is entirely ineffective for its chiral resolution, necessitating specialized chromatographic interventions.

Mechanistic Strategies for Chiral Resolution

To overcome the limitations of HMPA, we employ two orthogonal strategies dictated by the sample matrix, concentration, and detection capabilities:

Strategy A: Direct Ligand Exchange Chromatography (LEC)

This method utilizes a chiral stationary phase (CSP) coated with an amino acid derivative, such as N-methyl-L-alanine (e.g., Chiralpak MA(+)). The mobile phase is continuously doped with Cu(II) ions.

  • Causality: The separation is driven by the formation of transient, diastereomeric ternary complexes between the stationary phase, the central Cu(II) ion, and the HMPA enantiomers. Because the (2R)- and (2S)-isomers experience different steric hindrances when coordinating with the chiral N-methyl-L-alanine, their thermodynamic stabilities differ, leading to baseline resolution. Crucially, the Cu(II)-carboxylate complex exhibits a strong Ligand-to-Metal Charge Transfer (LMCT) band, enabling highly sensitive UV detection at 254 nm (4)[4].

Strategy B: Indirect LC-MS via Pre-Column Derivatization

For trace-level natural product hydrolysates, HMPA is reacted with Mosher’s reagent (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl).

  • Causality: Covalent modification converts the enantiomers into stable diastereomers. This allows the use of ultra-high-efficiency achiral reverse-phase columns (e.g., C4 or C18) and provides a strong ionization handle for Electrospray Ionization Mass Spectrometry (ESI-MS), circumventing the need for UV detection entirely[3].

Decision matrix and workflow for the chiral separation of 2-hydroxy-3-methylvaleric acid.

Experimental Protocols & Self-Validating Workflows

Protocol A: Direct Chiral Resolution via Ligand Exchange (Preparative / QA/QC)
  • Self-Validating System (System Suitability): Before analyzing unknown samples, a racemic mixture of synthetic (2R,3R)/(2S,3S)-HMPA must be injected. The system is only validated if the resolution factor (

    
    ) is 
    
    
    
    . If
    
    
    , the Cu(II) concentration must be titrated; depleted Cu(II) causes peak tailing due to incomplete complexation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve anhydrous CuSO₄ in HPLC-grade water to achieve a 1.0 mM to 2.0 mM concentration. Filter through a 0.22 µm nylon membrane.

  • Solvent Blending: Mix the aqueous CuSO₄ solution with Acetonitrile (ACN) in an 85:15 (v/v) ratio. Critical Note: Do not exceed 20% ACN, as higher organic concentrations will strip the chiral selector from the stationary phase.

  • Column Equilibration: Flush the Chiralpak MA(+) column at 0.5 mL/min for 60 minutes to ensure complete saturation of the stationary phase with Cu(II) ions.

  • Sample Preparation: Dissolve HMPA samples directly in the mobile phase to a concentration of 1 mg/mL.

  • Execution: Inject 10 µL. Monitor absorbance at 254 nm.

Protocol B: Indirect Trace Analysis via MTPA Derivatization (LC-MS)
  • Self-Validating System (Stereochemical Confirmation): To eliminate the risk of misassignment due to kinetic resolution during the esterification step, both (R)-MTPA and (S)-MTPA derivatives of the sample must be synthesized in parallel. Cross-referencing the (S)-MTPA ester of the unknown against the (R)-MTPA ester of a known standard provides an internal, fail-safe stereochemical confirmation[3].

Step-by-Step Methodology:

  • Hydrolysis & Extraction: If analyzing a depsipeptide, hydrolyze the sample in 6N HCl at 110°C for 24 hours. Extract the liberated HMPA with diethyl ether and evaporate to dryness under a gentle stream of N₂.

  • Derivatization: Reconstitute the residue in 100 µL of anhydrous pyridine. Add 10 µL of (R)-MTPA-Cl (or (S)-MTPA-Cl) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Incubation: Stir the reaction mixture at room temperature for 16 hours to ensure complete conversion of the sterically hindered secondary alcohol[3].

  • Quenching: Add 1 mL of saturated NaHCO₃ to quench unreacted MTPA-Cl, then extract the MTPA-esters with ethyl acetate (3 × 1 mL).

  • LC-MS Analysis: Evaporate the combined organic layers, reconstitute in methanol, and inject onto a C4 column using the parameters outlined in Table 2.

Quantitative Data Summaries

Table 1: Direct Ligand Exchange HPLC Parameters
ParameterSpecificationCausality / Rationale
Column Chiralpak MA(+) (4.6 × 50 mm, 3 µm)N-Me-L-Ala coating provides the chiral environment for complexation.
Mobile Phase 1.0 - 2.0 mM CuSO₄ in H₂O / ACN (85:15)Maintains the dynamic equilibrium of the ternary coordination complex.
Flow Rate 0.7 mL/minOptimizes mass transfer kinetics for the bulky Cu(II) complexes.
Detection UV at 254 nmExploits the LMCT band of the Cu(II)-carboxylate complex.
Table 2: Indirect LC-MS Parameters (MTPA Derivatization)
ParameterSpecificationCausality / Rationale
Column Phenomenex Jupiter C4 (150 × 4.6 mm, 5 µm)Lower hydrophobicity than C18 prevents excessive retention of bulky MTPA esters.
Mobile Phase A: H₂O (0.1% FA) B: ACN (0.1% FA)Formic acid promotes efficient protonation for positive-ion ESI-MS.
Gradient Isocratic 45% B for 30 minProvides the theoretical plates necessary to resolve closely eluting diastereomers.
Detection ESI-MS (m/z specific to MTPA ester)Delivers absolute structural confirmation at sub-microgram concentrations.

References

  • Title: Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities Source: MDPI URL
  • Title: Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells Source: PMC URL
  • Source: DOI.
  • Title: Total synthesis of odoamide, a novel cyclic depsipeptide, from an Okinawan marine cyanobacterium Source: RSC Publishing URL

Sources

Application

Application Note: Advanced Downstream Processing and Extraction of Hydroxy Acids from Fermentation Broths

Introduction and Mechanistic Overview The biological production of hydroxy acids—such as lactic acid, succinic acid, and 3-hydroxypropionic acid—via microbial fermentation is a cornerstone of sustainable chemical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The biological production of hydroxy acids—such as lactic acid, succinic acid, and 3-hydroxypropionic acid—via microbial fermentation is a cornerstone of sustainable chemical synthesis and biopharmaceutical development. However, the downstream processing (DSP) required to isolate these organic acids from complex fermentation broths remains a critical bottleneck, often accounting for up to 60% of total bio-production costs[1].

Fermentation broths are highly complex matrices containing bacterial cells, unreacted sugars, multivalent ions, and competing organic acid by-products (e.g., acetic and formic acids)[2]. Traditional recovery methods, such as calcium salt precipitation, generate massive amounts of gypsum waste and suffer from low overall yields[3]. To overcome these limitations, modern extraction protocols rely on Reactive Liquid-Liquid Extraction (LLE) and Electrodialysis (ED) coupled with Ion Exchange (IX) .

The Causality of Experimental Choices
  • Reactive Extraction Chemistry: Physical extraction of highly polar hydroxy acids into organic solvents yields poor distribution coefficients. Reactive extraction solves this by using tertiary amines, such as Tri-n-octylamine (TOA), which act as Lewis bases. TOA forms a reversible ion-pair complex with the protonated carboxylic acid[4][5].

  • The Role of pH: The extraction efficiency is strictly governed by the aqueous pH relative to the acid's

    
    . Extraction must be performed at a pH significantly lower than the 
    
    
    
    (e.g., pH 2.0 for succinic acid,
    
    
    ) to ensure the acid is in its protonated state, which is required for amine complexation[2][5].
  • Modifiers and Diluents: TOA-acid complexes are highly polar and tend to precipitate, causing "third-phase formation" (an emulsion layer that prevents separation). To prevent this, active modifiers (like 1-octanol or 1-decanol) are added to solvate the complex, while inert diluents (like n-undecane) are used to adjust the viscosity and density of the organic phase[4][6][7].

Integrated Downstream Workflow

The following diagram illustrates the two primary orthogonal workflows for hydroxy acid recovery: the solvent-based reactive extraction route and the membrane-based electrodialysis route.

DownstreamProcessing Broth Fermentation Broth (Cells, Salts, Acids) Pretreatment Pretreatment (Centrifugation & Ultrafiltration) Broth->Pretreatment Remove Biomass Split Extraction Route Pretreatment->Split Cell-free Permeate RE Reactive Extraction (TOA / 1-Octanol) Split->RE Route A: Liquid-Liquid ED Electrodialysis (ED) (Bipolar Membranes) Split->ED Route B: Membrane/Resin BackExt Back-Extraction (Temperature/pH Swing) RE->BackExt Organic Phase Polishing Polishing & Concentration (Evaporation/Crystallization) BackExt->Polishing Aqueous Product IX Ion Exchange (Weak Anion Resin) ED->IX Desalted Lactate IX->Polishing Purified Acid Pure Pure Hydroxy Acid (Lactic/Succinic Acid) Polishing->Pure

Integrated downstream workflow for hydroxy acid recovery from fermentation broth.

Quantitative Comparison of Extraction Modalities

When designing a downstream protocol, the choice of methodology dictates the final yield, purity, and scalability. The table below summarizes the performance metrics of established techniques.

Extraction MethodExtractant / MembraneTarget AcidYield (%)Purity (%)Key AdvantagePrimary Limitation
Reactive Extraction Tri-n-octylamine (TOA) + 1-OctanolSuccinic Acid51.5 - 90.0~85.0High mass transfer; easily scalable[2][8].Requires solvent recovery; emulsion risks[4].
Supported Liquid Membrane TOA + 1-Octanol (SLM)Succinic Acid57.3>90.0Simultaneous extraction and stripping[2].Membrane stability over continuous operation[2].
Bipolar Electrodialysis Monopolar & Bipolar Ion-Exchange MembranesLactic Acid~75.095.0 - 99.9No organic solvents; regenerates base (NaOH)[3][9].High energy cost; strict feed pretreatment needed[9].
Ion Exchange Chromatography Weak Anion Resin (Amberlite IRA-67)Lactic Acid~85.0>90.0Excellent for dilute broths; removes colorants[10][11].Requires chemical regenerants (NaOH/HCl)[10].

Detailed Experimental Protocols

Protocol A: Reactive Extraction of Hydroxy Acids (e.g., Succinic/Lactic Acid)

This protocol utilizes a tertiary amine to selectively extract the target acid from a clarified fermentation broth[2][4][6].

Phase 1: Feed Preparation

  • Clarification: Centrifuge the raw fermentation broth at 8,000 × g for 20 minutes to pellet microbial cells and insoluble debris[12].

  • Ultrafiltration: Pass the supernatant through a 10 kDa molecular weight cut-off (MWCO) ultrafiltration membrane to remove residual proteins and macromolecules that cause severe emulsion stabilization during liquid-liquid extraction[2][9].

  • Acidification: Measure the pH of the permeate. Adjust the pH to 2.0 – 2.5 using concentrated

    
    . Causality: The pH must be below the 
    
    
    
    of the target acid (e.g., Lactic acid
    
    
    ) to ensure the molecules are fully protonated and capable of forming hydrogen bonds with the amine extractant[5].

Phase 2: Solvent Preparation & Extraction

  • Solvent Formulation: Prepare the organic phase by mixing 25% (v/v) Tri-n-octylamine (TOA) as the reactive extractant, 25% (v/v) 1-octanol as the active modifier, and 50% (v/v) n-undecane as the inert diluent[4][7]. Note: Do not exceed 40% TOA, as this drastically increases the risk of third-phase formation[4].

  • Contacting: In a temperature-controlled orbital shaker or continuous mixer-settler, combine the aqueous feed and organic solvent at a 1:1 Phase Ratio (O:A).

  • Equilibration: Agitate at 300 rpm at 298 K (25°C) for 60 minutes to reach thermodynamic phase equilibrium[6][7].

  • Separation: Transfer the emulsion to a separatory funnel and allow 60–120 minutes for complete phase separation[6][7]. Collect the loaded organic phase (top layer).

Phase 3: Back-Extraction (Stripping)

  • pH Swing Method: To recover the acid, mix the loaded organic phase with an aqueous stripping solution of 1 M

    
     or 0.1 M 
    
    
    
    at a 1:1 ratio. The high pH deprotonates the acid, breaking the amine-acid complex and driving the acid back into the aqueous phase as a salt[4].
  • Temperature Swing Method (Alternative): For free-acid recovery without salt formation, back-extract using distilled water at an elevated temperature (70°C). The exothermic nature of the forward amine-acid complexation means that heating shifts the equilibrium toward dissociation[5].

Protocol B: Electrodialysis and Ion-Exchange Polishing

This protocol is ideal for producing high-purity, polymer-grade lactic acid without the use of volatile organic solvents[3][9].

Phase 1: Desalting Electrodialysis (Conventional ED)

  • Setup: Utilize a conventional electrodialysis stack with alternating cation-exchange and anion-exchange membranes.

  • Operation: Feed the ultrafiltered fermentation broth (containing lactate salts) into the diluate compartments. Apply a constant voltage (e.g., 12 V, current density ~67.7 mA/cm²)[3].

  • Mechanism: Lactate ions migrate through the anion-exchange membrane toward the anode, concentrating in the adjacent compartment. This step separates the lactate from uncharged sugars and large impurities[3][9].

Phase 2: Water-Splitting Bipolar Electrodialysis (EDBM)

  • Setup: Transfer the concentrated lactate stream to a three-compartment electrodialysis stack equipped with bipolar membranes[9].

  • Conversion: Under an applied electric field, the bipolar membranes dissociate water into

    
     and 
    
    
    
    ions. The
    
    
    ions combine with lactate ions to form free lactic acid, while
    
    
    ions combine with
    
    
    to regenerate
    
    
    [9].
  • Recovery: Collect the free lactic acid stream (concentrations up to 150-175 g/L can be achieved)[3]. The regenerated

    
     can be recycled back to the bioreactor for pH control during fermentation[9].
    

Phase 3: Ion Exchange Polishing

  • Resin Preparation: Pack a chromatography column with a weak anion exchange resin (e.g., Amberlite IRA-67 or A100)[10][11]. Pre-condition the resin with 0.1 M

    
     followed by a distilled water wash until neutral.
    
  • Adsorption: Pass the EDBM-treated lactic acid solution through the column at a controlled flow rate. The resin will selectively adsorb trace multivalent ionic impurities and colorants[10].

  • Elution: If the target acid is adsorbed, elute using a mild regenerant (e.g., 0.1 M ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     at a resin/regenerant ratio of 0.15 g/mL for 30 minutes) to achieve >85% recovery.
    

References

Sources

Method

Application Note: Comprehensive NMR Characterization of (2R,3R)-2-hydroxy-3-methylpentanoic acid

Introduction (2R,3R)-2-hydroxy-3-methylpentanoic acid is a chiral carboxylic acid and a known metabolite of the essential amino acid L-isoleucine.[1][2] Its stereochemistry is of significant interest in metabolic studies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a chiral carboxylic acid and a known metabolite of the essential amino acid L-isoleucine.[1][2] Its stereochemistry is of significant interest in metabolic studies and as a potential chiral building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of such chiral molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR characterization of (2R,3R)-2-hydroxy-3-methylpentanoic acid. We will delve into the rationale behind experimental choices, provide step-by-step protocols for a suite of NMR experiments, and discuss the interpretation of the resulting spectral data.

Molecular Structure and Stereochemistry

(2R,3R)-2-hydroxy-3-methylpentanoic acid possesses two stereocenters at the C2 and C3 positions. The "2R,3R" designation defines the specific three-dimensional arrangement of the substituents at these centers. The accurate determination and confirmation of this stereochemistry are critical for understanding its biological activity and for its application in stereoselective synthesis.

Part 1: Foundational NMR Analysis for Structural Elucidation

The initial step in the NMR characterization is to confirm the molecular structure of 2-hydroxy-3-methylpentanoic acid. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Expected ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for (2R,3R)-2-hydroxy-3-methylpentanoic acid

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.1d~4-5
H-3~1.9m-
H-4 (CH₂)~1.2-1.5m-
H-5 (CH₃)~0.9t~7.5
3-CH₃~0.9d~7.0
OHvariablebr s-
COOHvariablebr s-

Table 2: Predicted ¹³C NMR Data for (2R,3R)-2-hydroxy-3-methylpentanoic acid

CarbonPredicted Chemical Shift (ppm)DEPT-135
C-1 (COOH)~175-180-
C-2 (CH-OH)~70-75CH (up)
C-3 (CH)~38-42CH (up)
C-4 (CH₂)~25-30CH₂ (down)
C-5 (CH₃)~11-13CH₃ (up)
3-CH₃~15-18CH₃ (up)
Experimental Protocols for Structural Elucidation

Protocol 1: Sample Preparation

  • Synthesis and Purification: Synthesize and purify (2R,3R)-2-hydroxy-3-methylpentanoic acid to >95% purity. A common method involves the diazotization of D-isoleucine.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl and carboxyl protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Protocol 2: 1D NMR Spectroscopy

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their scalar couplings.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon-13 NMR spectrum. This will show the number of unique carbon atoms in the molecule.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups.[1] In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like the carboxyl carbon) will be absent.

Protocol 3: 2D NMR Spectroscopy

To definitively assign all proton and carbon signals, a series of two-dimensional NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically those on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton.

Part 2: Determination of Absolute Stereochemistry

Confirming the (2R,3R) stereochemistry is the most critical aspect of the NMR characterization. The Mosher's ester analysis is a well-established and reliable NMR method for determining the absolute configuration of chiral alcohols and amines.[4]

The Principle of Mosher's Ester Analysis

The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[4] This creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the proton chemical shifts of the substrate will be slightly different in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

Experimental Protocol for Mosher's Ester Analysis

Protocol 4: Preparation of Mosher's Esters

  • Reaction Setup: In two separate, dry NMR tubes, dissolve ~2.5 mg of (2R,3R)-2-hydroxy-3-methylpentanoic acid in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) containing a small amount of pyridine.

  • Derivatization: To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the other tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for several hours, or until completion. The progress can be monitored by ¹H NMR.

Protocol 5: NMR Analysis of Mosher's Esters

  • Acquire ¹H NMR Spectra: Obtain high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.

  • Assign Proton Signals: Carefully assign the proton signals for both diastereomers. This may require the use of 2D NMR techniques like COSY if the spectra are complex.

  • Calculate Chemical Shift Differences (Δδ): Create a table of the chemical shifts for the assigned protons in both spectra and calculate the difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

Interpretation of Mosher's Ester Data

The sign of the Δδ values for protons on either side of the chiral center provides the basis for assigning the absolute configuration. For a secondary alcohol, the protons on one side of the C-O-MTPA bond will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the unambiguous determination of the absolute stereochemistry.

Data Visualization and Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution standard Addition of Internal Standard dissolution->standard one_d 1D NMR (¹H, ¹³C, DEPT-135) standard->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d structure Structural Elucidation two_d->structure stereo Stereochemical Assignment (Mosher's Method) structure->stereo

Caption: Experimental workflow for NMR characterization.

G cluster_mosher Mosher's Ester Analysis start (2R,3R)-2-hydroxy-3-methylpentanoic acid r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr_r ¹H NMR r_ester->nmr_r nmr_s ¹H NMR s_ester->nmr_s delta Calculate Δδ = δS - δR nmr_r->delta nmr_s->delta config Assign Absolute Configuration delta->config

Caption: Workflow for Mosher's ester analysis.

Conclusion

The comprehensive NMR characterization of (2R,3R)-2-hydroxy-3-methylpentanoic acid requires a systematic approach combining 1D and 2D NMR techniques for structural elucidation, and a robust method like Mosher's ester analysis for the unambiguous determination of its absolute stereochemistry. By following the detailed protocols outlined in this application note, researchers can confidently and accurately characterize this and other chiral molecules, which is a fundamental requirement in the fields of drug discovery, metabolomics, and natural product chemistry.

References

  • Anderson, Z. J., Hobson, C., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(43), 9156-9163. [Link]

  • Bruker. (n.d.). Natural Products. Retrieved from [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM023171). Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Mamer, O. A., Reimer, M. L. J., & Zilkha, E. (1993). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Analytical Biochemistry, 213(2), 249-254. [Link]

  • PubChem. (n.d.). (2R,3R)-2-hydroxy-3-methylpentanoate. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • RSC Publishing. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). (R)-2,3-Dihydroxy-3-methylvalerate (YMDB00068). Retrieved from [Link]

Sources

Application

Application Note: Derivatization and GC-MS Analysis of (2R,3R)-HMVA

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision quantification and identification of (2R,3R)-2-hydroxy-3-methylvaleric acid ((2R,3R)-HMVA).[1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision quantification and identification of (2R,3R)-2-hydroxy-3-methylvaleric acid ((2R,3R)-HMVA).[1]

Executive Summary

(2R,3R)-2-hydroxy-3-methylvaleric acid (HMVA) is a critical organic acid metabolite associated with the catabolism of L-isoleucine.[1] Elevated levels are pathognomonic for metabolic disorders such as Maple Syrup Urine Disease (MSUD) and specific organic acidemias.[1]

Direct Gas Chromatography (GC) analysis of HMVA is impossible due to the polarity and hydrogen-bonding potential of its hydroxyl (-OH) and carboxyl (-COOH) groups.[1] This protocol details the Two-Step Silylation Method using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which replaces active hydrogens with trimethylsilyl (TMS) groups.[1] This modification confers the necessary volatility and thermal stability for high-resolution GC-MS analysis.[1]

Note on Stereochemistry: While standard achiral capillary columns (e.g., DB-5MS) effectively separate HMVA diastereomers (e.g., (2R,3R) from (2R,3S)), they do not resolve enantiomers (e.g., (2R,3R) from (2S,3S)).[1] For strict enantiomeric purity analysis, this protocol includes a specific addendum for Chiral GC parameters.

Scientific Foundation

The Target Molecule: (2R,3R)-HMVA[1][2]
  • IUPAC Name: (2R,3R)-2-hydroxy-3-methylpentanoic acid[1][2]

  • Molecular Formula: C₆H₁₂O₃[1][3][4]

  • Molecular Weight: 132.16 g/mol [1][4]

  • Key Functional Groups: Secondary alcohol (C2), Carboxylic acid (C1).[1]

Derivatization Chemistry: Silylation

The reaction utilizes BSTFA with 1% TMCS (Trimethylchlorosilane) as a catalyst. The mechanism involves nucleophilic attack by the oxygen atoms of the HMVA hydroxyl and carboxyl groups on the silicon atom of the reagent.

Reaction Scheme:



  • Product: Bis(trimethylsilyl)-2-hydroxy-3-methylvalerate[1]

  • Derivatized MW: 276.5 g/mol (Net gain of 144.3 Da due to two TMS groups replacing two Hydrogens).

Experimental Protocol

Reagents & Equipment
  • Analyte Standard: (2R,3R)-HMVA (Sigma-Aldrich/Merck or equivalent).[1]

  • Derivatizing Reagent: BSTFA + 1% TMCS (Sigma-Aldrich #33155-U).[1]

  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), Hexane.[1]

  • Internal Standard (IS): Tropic Acid or 3,3-Dimethylglutaric acid (1 mg/mL in Ethyl Acetate).[1]

  • Equipment: GC-MS System (e.g., Agilent 7890/5977), Heating Block, N₂ Evaporator.

Sample Preparation (Biological Fluids)

Self-Validating Step: The inclusion of an Internal Standard (IS) prior to extraction corrects for recovery losses.

  • Acidification: To 100 µL of plasma/urine, add 10 µL of Internal Standard solution. Add 20 µL of 6M HCl to adjust pH < 2.

    • Reasoning: Protonation of the carboxyl group (COO⁻

      
       COOH) is essential for extraction into the organic phase.[5]
      
  • Extraction: Add 400 µL Ethyl Acetate. Vortex vigorously for 60 seconds. Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a glass GC vial insert.

  • Drying (Critical): Add a pinch of anhydrous Na₂SO₄ to the extract to remove trace water.

    • Trustworthiness:[1] Moisture hydrolyzes TMS derivatives, destroying the sample. This step prevents "ghost peaks" and poor reproducibility.[1]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 40°C.

Derivatization Procedure
  • Reconstitution: To the dried residue, add 50 µL of Anhydrous Pyridine .

    • Role: Pyridine acts as a solvent and an acid scavenger (neutralizing HCl byproduct from TMCS).[1]

  • Silylation: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately.

  • Incubation: Heat at 60°C for 30 minutes .

    • Logic: Steric hindrance at the secondary alcohol (C2) and branched C3 position requires thermal energy to drive the reaction to completion.

  • Cooling: Allow to cool to room temperature. Transfer to autosampler.

GC-MS Method Parameters

Chromatographic Conditions (Achiral)

This setup separates HMVA from other organic acids and resolves diastereomers.[1]

ParameterSetting
Column Agilent DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-arylene).[1]
Carrier Gas Helium (99.999%) at 1.0 mL/min (Constant Flow).[1]
Inlet Splitless (1 min purge), 260°C.
Injection Vol 1.0 µL.[1]
Oven Program Initial: 70°C (hold 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 20°C/min to 280°C (hold 5 min).
Transfer Line 280°C.
Mass Spectrometry (EI Source)[1]
  • Ionization: Electron Impact (70 eV).[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: Scan (m/z 50–550) for identification; SIM for quantification.[1]

Target Ions for HMVA-diTMS

For Single Ion Monitoring (SIM), use the following ions:

  • Quantifier Ion: m/z 147 (Characteristic rearrangement ion for di-TMS hydroxy acids).[1]

  • Qualifier Ions: m/z 73 (TMS group), m/z 159 (M - COOTMS,

    
    -cleavage), m/z 261  (M - CH₃).[1]
    

Stereochemical Resolution (Advanced)

If your research requires distinguishing (2R,3R)-HMVA from its enantiomer (2S,3S)-HMVA, the standard DB-5MS column is insufficient.[1]

Protocol Modification:

  • Column: Cyclodextrin-based chiral column (e.g., Rt-βDEXsm or Cyclosil-B ).[1]

  • Oven Program: Isothermal hold at 110°C–120°C is often required to maximize the interaction time with the chiral stationary phase.

  • Mechanism: The chiral cavity of the cyclodextrin interacts differentially with the spatial arrangement of the (2R,3R) vs (2S,3S) TMS derivatives, causing different retention times.

Visualized Workflow

G cluster_reaction Silylation Mechanism Sample Biological Sample (Urine/Plasma) Acid Acidification (pH < 2, HCl) Sample->Acid Add IS Extract L-L Extraction (Ethyl Acetate) Acid->Extract Protonate Acids Dry Dehydration (N2 Stream + Na2SO4) Extract->Dry Isolate Organic Phase Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv Remove Moisture (Critical) GCMS GC-MS Analysis (DB-5MS or Chiral Column) Deriv->GCMS Inject 1µL HMVA (2R,3R)-HMVA (Non-Volatile) TMS HMVA-diTMS (Volatile) HMVA->TMS BSTFA Replaces -H with -Si(CH3)3

Figure 1: Critical path workflow for the extraction and derivatization of (2R,3R)-HMVA, ensuring moisture removal and complete silylation.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Response / No Peak Moisture contamination.[1]Ensure Na₂SO₄ drying is thorough; check N₂ gas purity; use fresh BSTFA.
Tailing Peaks Active sites in inlet/column.Change liner (deactivated wool); trim column head (10-20 cm).[1]
Incomplete Reaction Steric hindrance.[1]Increase incubation time to 60 min or temp to 70°C.
Multiple Peaks Diastereomer separation.This is expected on achiral columns if the sample is racemic. (2R,3R) and (2R,3S) will separate.

References

  • Mamer, O. A. (2000). "Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid."[1][6] Methods in Enzymology, 324, 3–10.

  • Kim, K. R., et al. (2000). "Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-3-methyl-2-butyl ester derivatives."[1] Journal of Chromatography A, 874(1), 91–100.

  • Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Restek Technical Guides.

  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography (GC)."[1] Technical Bulletin.

Sources

Method

preparation of TMS derivatives of 2-hydroxy-3-methylpentanoic acid

Application Note: High-Efficiency Preparation of TMS Derivatives of 2-Hydroxy-3-Methylpentanoic Acid for GC-MS Profiling Abstract This technical guide details the optimized protocol for the gas chromatography-mass spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Preparation of TMS Derivatives of 2-Hydroxy-3-Methylpentanoic Acid for GC-MS Profiling

Abstract

This technical guide details the optimized protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-hydroxy-3-methylpentanoic acid (HMVA), a critical organic acid metabolite associated with isoleucine metabolism and Maple Syrup Urine Disease (MSUD). Due to the polar and non-volatile nature of HMVA, quantitative analysis requires robust derivatization. This note describes the synthesis of the trimethylsilyl (TMS) derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The protocol emphasizes moisture control, reaction kinetics, and mass spectral interpretation to ensure high reproducibility and sensitivity for clinical and research applications.

Introduction

2-Hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid or HMVA) is a branched-chain organic acid generated via the reduction of 2-keto-3-methylvaleric acid, an intermediate in L-isoleucine catabolism.[1][2] Elevated urinary levels of HMVA are a diagnostic hallmark of Maple Syrup Urine Disease (MSUD) and other organic acidemias.

Direct GC analysis of HMVA is impossible due to the hydrogen bonding capability of its hydroxyl (-OH) and carboxyl (-COOH) groups, which leads to low volatility and thermal instability. Silylation is the preferred derivatization method, replacing active protic hydrogens with trimethylsilyl [-Si(CH₃)₃] groups. This transformation yields a chemically inert, volatile, and thermally stable derivative suitable for high-resolution GC separation and electron ionization (EI) mass spectrometry.

Chemical Principle

The derivatization process involves a nucleophilic substitution reaction where the active hydrogens on the hydroxyl and carboxyl groups of HMVA are replaced by trimethylsilyl groups from the donor reagent, BSTFA.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is selected for its high volatility and the volatility of its by-products (TMS-trifluoroacetamide), which prevents chromatographic interference.

  • Catalyst: TMCS (Trimethylchlorosilane) (1%) is added to increase the silyl donor strength, ensuring the sterically hindered secondary hydroxyl group at the C2 position is fully derivatized.

  • Mechanism:

    
    
    
    
    

The resulting molecule is 2-trimethylsilyloxy-3-methylpentanoic acid trimethylsilyl ester (Di-TMS-HMVA).

Materials and Reagents

CategoryItemSpecification
Analyte Standard 2-Hydroxy-3-methylpentanoic acidHigh purity (>98%), Sigma-Aldrich or equivalent
Derivatization Reagent BSTFA + 1% TMCSSealed ampoules (freshly opened)
Solvent PyridineAnhydrous, 99.8%
Extraction Solvent Ethyl AcetateHPLC Grade
Drying Agent Sodium Sulfate (Na₂SO₄)Anhydrous, granular
Internal Standard Tropic acid or 3,4-dimethoxybenzoic acidOptional, for quantitation
Equipment Heating Block / IncubatorCapable of maintaining 70°C ± 1°C
Consumables GC Vials2 mL amber glass with PTFE/Silicone septa

Experimental Protocol

Sample Extraction (Urine Matrix)

Note: If analyzing neat standards, skip to Step 4.2.

  • Acidification: Transfer 1 mL of urine to a glass centrifuge tube. Add 100 µL of 5N HCl to lower pH < 2. Rationale: Protonation of the carboxyl group (COO⁻ → COOH) is essential to drive the organic acid into the organic phase.

  • Saturation: Add solid NaCl to saturation to utilize the "salting-out" effect, enhancing extraction efficiency.

  • Extraction: Add 3 mL of Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean glass vial. Repeat extraction once more and combine organic layers.

  • Drying: Add ~100 mg anhydrous Na₂SO₄ to the organic extract to remove residual water. Critical: Moisture hydrolyzes TMS derivatives.[3]

Evaporation
  • Transfer the dried organic extract to a derivatization vial.

  • Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C.

    • Caution: Do not overheat or over-dry for extended periods to prevent loss of volatile organic acids, though HMVA is relatively non-volatile.

Derivatization Reaction
  • Re-dissolution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.[3]

    • Role of Pyridine: Acts as a solvent and an acid scavenger (neutralizing HCl formed from TMCS), driving the reaction forward.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Vortex briefly. Heat at 70°C for 30 minutes .

    • Kinetic Note: While carboxyl groups silylate rapidly, the alpha-hydroxyl group requires thermal energy to overcome steric hindrance and hydrogen bonding.

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins) before injection.

Workflow Diagram

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Derivatization Start Biological Sample (Urine 1mL) Acidify Acidify to pH < 2 (5N HCl) Start->Acidify Extract L-L Extraction (Ethyl Acetate + NaCl) Acidify->Extract Dry Dehydration (Anhydrous Na2SO4) Extract->Dry Evap Evaporate to Dryness (N2 stream @ 40°C) Dry->Evap Add_Pyr Add Solvent (50 µL Pyridine) Evap->Add_Pyr Add_Rgt Add Reagent (50 µL BSTFA + 1% TMCS) Add_Pyr->Add_Rgt React Reaction (70°C, 30 mins) Add_Rgt->React Inject GC-MS Injection React->Inject

Figure 1: Step-by-step workflow for the extraction and TMS derivatization of HMVA.

GC-MS Analysis Parameters

ParameterSetting
Column 5% Phenyl Polysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium, Constant Flow 1.0 mL/min
Inlet Temp 250°C
Injection Mode Split (10:[4]1) or Splitless (for trace analysis)
Oven Program 70°C (hold 2 min) → 10°C/min → 300°C (hold 5 min)
Transfer Line 280°C
Ion Source 230°C (EI mode, 70 eV)
Mass Range m/z 50 – 550

Results and Interpretation

Chromatographic Separation

HMVA possesses two chiral centers, resulting in four stereoisomers. On a standard achiral DB-5MS column, the diastereomers (e.g., erythro vs threo forms) may separate into two distinct peaks.

  • Peak 1: Typically (2S,3S) and (2R,3R) enantiomeric pair.

  • Peak 2: Typically (2S,3R) and (2R,3S) enantiomeric pair.

  • Note: Separation of enantiomers requires a chiral column (e.g., Cyclodextrin-based), but for general metabolic profiling, the sum of areas is used.

Mass Spectral Identification

The Di-TMS derivative of HMVA (


, MW 276) exhibits a characteristic fragmentation pattern dominated by alpha-cleavage.

Key Diagnostic Ions:

m/zIdentityMechanismSignificance
159

Alpha-cleavage (C1-C2)Base Peak . Cleavage between the carboxyl and hydroxyl carbons.
219

Alpha-cleavage (C2-C3)Loss of the sec-butyl tail. Characteristic of the alpha-hydroxy moiety.
261

Loss of methyl from SiMolecular ion minus 15. Confirms MW of 276.
73

Trimethylsilyl cationUniversal marker for TMS derivatives.
147

RearrangementCommon in poly-silylated compounds.

Fragmentation Pathway Diagram:

MassSpec Parent Di-TMS-HMVA (MW 276) Frag1 m/z 261 [M - CH3]+ Parent->Frag1 Loss of Methyl (-15) Frag2 m/z 159 [M - COOTMS]+ Parent->Frag2 Alpha Cleavage (Base Peak) Frag3 m/z 219 [M - sec-butyl]+ Parent->Frag3 Side Chain Loss Frag4 m/z 73 [TMS]+ Parent->Frag4 Si-C Cleavage

Figure 2: Primary fragmentation pathways for the Di-TMS derivative of HMVA.

Troubleshooting & Optimization

  • Issue: Low Signal / Missing Peaks

    • Cause: Moisture contamination.[3][5] BSTFA hydrolyzes rapidly.

    • Solution: Ensure Na₂SO₄ drying is thorough. Use fresh BSTFA ampoules. Check N₂ gas dryness.

  • Issue: Split Peaks

    • Cause: Incomplete derivatization (Mono-TMS vs Di-TMS).

    • Solution: Increase reaction temperature to 80°C or time to 45 mins. Ensure TMCS catalyst is present.[5][6][7]

  • Issue: Excessive Tailing

    • Cause: Active sites in the GC liner or column.

    • Solution: Replace liner (deactivated wool), trim column guard, or re-silylate the system by injecting neat BSTFA.

References

  • Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10.[8] Link

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Organic Mass Spectrometry, 6, 565-576. Link

  • NIST Mass Spectrometry Data Center. (2023). 2-Hydroxy-3-methylbutyric acid, 2TMS derivative (Analogous fragmentation reference). NIST Chemistry WebBook, SRD 69. Link

  • Tanaka, K., et al. (1980). Gas-chromatographic method of screening for inborn errors of metabolism in urine.[9][10] Clinica Chimica Acta. Link

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization for gas chromatography–mass spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Epimerization of (2R,3R)-HMVA at High pH

Welcome to the Technical Support Center for handling (2R,3R)-2-hydroxy-3-methylvaleric acid (HMVA) . This guide is designed for drug development professionals, synthetic chemists, and analytical scientists who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (2R,3R)-2-hydroxy-3-methylvaleric acid (HMVA) . This guide is designed for drug development professionals, synthetic chemists, and analytical scientists who encounter stereochemical degradation—specifically C2 epimerization—when processing chiral alpha-hydroxy acids (AHAs) under alkaline conditions.

Mechanistic Overview: Why Does (2R,3R)-HMVA Degrade at High pH?

(2R,3R)-HMVA contains two chiral centers. While the C3 methyl group is relatively stable, the C2 alpha-carbon is highly susceptible to base-catalyzed deprotonation. At elevated pH levels, the abstraction of the alpha-proton generates a planar enediolate intermediate. Upon reprotonation, the stereochemistry at C2 is scrambled, converting the target (2R,3R)-HMVA into its diastereomer, (2S,3R)-HMVA[1].

While alpha-hydroxy acids are generally more stereostable than their corresponding keto-acids (such as 2-keto-3-methylvaleric acid, which racemizes rapidly at pH 11.1[2]), prolonged exposure to pH > 10 or localized alkaline hotspots during titration will force enediolate formation[1]. The dissociation of the free acid form into its ionic state is heavily dependent on the pH of the microenvironment[3].

G HMVA_R (2R,3R)-HMVA Target Isomer Base High pH (>10) Alpha-Proton Abstraction HMVA_R->Base OH- Attack Enediolate Enediolate Intermediate (Achiral at C2) Base->Enediolate Rate-limiting step Enediolate->HMVA_R Reprotonation (Face A) HMVA_S (2S,3R)-HMVA Epimerized Byproduct Enediolate->HMVA_S Reprotonation (Face B) Intervention1 Intervention 1: Temp < 4°C Reduces Kinetic Energy Intervention1->Base Intervention2 Intervention 2: K+ Counterion Destabilizes Enediolate Intervention2->Enediolate

Caption: Mechanism of (2R,3R)-HMVA epimerization at high pH and protocol intervention points.

Troubleshooting FAQs

Q: I am observing up to 15% (2S,3R)-HMVA formation during my alkaline extraction. How do I stop this? A: The formation of the (2S,3R) epimer is driven by the kinetic energy available to overcome the C-H bond dissociation energy at C2.

  • Causality: High temperatures and strong chelating bases (like LiOH or NaOH) stabilize the enediolate transition state. Lithium, in particular, tightly coordinates the alpha-hydroxyl and carboxylate oxygens, lowering the activation energy for alpha-proton abstraction.

  • Solution: Switch your base to KOH. Potassium has a larger ionic radius, resulting in weaker chelation and a less stable enediolate. Additionally, strictly control the temperature to < 4°C to starve the reaction of kinetic energy.

Q: Does the concentration of the base matter if my final target pH is the same? A: Yes, significantly. Localized high-pH "hotspots" occur when a concentrated base is added too quickly to an unbuffered or poorly stirred solution. Even if the final equilibrium pH is 9.0, the HMVA molecules in the immediate vicinity of a concentrated NaOH droplet may experience a microenvironment of pH 13+, leading to instantaneous epimerization[4].

Q: How does exposure time affect the degradation? A: The effectiveness and stability of AHAs are heavily dependent on concentration, pH, and exposure time[5]. Enediolate formation is a time-dependent kinetic process. Minimizing the time HMVA spends in an alkaline state (e.g., immediate quenching after a required basic operation) is just as critical as controlling the absolute pH.

Quantitative Data: Factors Influencing AHA Epimerization

The following table summarizes the causal factors and their quantitative impact on the stereochemical integrity of alpha-hydroxy acids like HMVA during a standard 2-hour alkaline exposure.

ParameterHigh-Risk ConditionLow-Risk (Optimized) ConditionImpact on Diastereomeric Excess (de)
Temperature 25 °C (Room Temp)0 - 4 °C (Ice Bath)~10-15% loss of de at 25 °C vs. <1% at 4 °C
Counterion Li+ or Mg2+K+ or Cs+Chelation by Li+ accelerates epimerization by 3-5x
pH Level pH > 11.0pH < 8.5Exponential increase in enediolate formation above pH 10
Addition Rate Bolus injectionDropwise (e.g., 1 mL/min)Bolus creates pH hotspots, instantly degrading up to 5% of batch

Validated Methodology: Low-Epimerization Alkaline pH Adjustment Protocol

To ensure a self-validating system, this protocol incorporates built-in temperature and pH gating. If the system exceeds the defined thresholds, the operator must pause, ensuring the mechanistic limits of HMVA stability are never breached.

Materials Required:

  • Jacketed reactor or ice-water bath.

  • Calibrated pH probe with automatic temperature compensation (ATC).

  • 1.0 M KOH (pre-chilled to 4 °C).

  • Overhead stirrer (minimum 300 rpm).

Step-by-Step Workflow:

  • Preparation: Place the (2R,3R)-HMVA solution in the jacketed reactor and cool the system to exactly 2 °C.

    • Validation Check: Do not proceed until the internal temperature probe reads ≤ 4 °C for at least 5 consecutive minutes.

  • Agitation: Initiate overhead stirring at 300-400 rpm. High-shear mixing is critical to disperse the base instantly and prevent localized pH hotspots.

  • Titration: Begin dropwise addition of the pre-chilled 1.0 M KOH at a rate not exceeding 1-2 mL/min.

  • Monitoring: Continuously observe the pH meter.

    • Validation Check: If the pH spikes above 9.5 at any point, immediately halt the addition and increase the stirring speed until the pH drops and stabilizes.

  • Equilibration: Once the target pH (e.g., 8.0 - 8.5) is reached, allow the solution to stir for 10 minutes. Re-check the pH to ensure it has stabilized without drifting.

  • Quenching: If the high-pH state is only required for a transient reaction (e.g., basic ester hydrolysis), immediately quench the reaction back to pH < 6 using cold 1.0 M HCl or citric acid to permanently lock the stereocenter and prevent further degradation.

References

  • Title: On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans (KMVA reference)
  • Source: researchgate.
  • Title: Fact-check: Why does pH matter for AHAs and BHAs?
  • Source: nih.
  • Source: skintherapyletter.

Sources

Optimization

resolving co-eluting isomers of 2-hydroxy-3-methylpentanoic acid in GC

Advanced GC Troubleshooting: Resolving Co-Eluting Isomers of 2-Hydroxy-3-Methylpentanoic Acid Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges re...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced GC Troubleshooting: Resolving Co-Eluting Isomers of 2-Hydroxy-3-Methylpentanoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline resolution of chiral metabolites. 2-Hydroxy-3-methylpentanoic acid (HMPA)—also known as isoleucic acid or 2-hydroxy-3-methylvaleric acid—presents a classic chromatographic puzzle. Generated via the alternative "(R) pathway" of isoleucine metabolism [1], it possesses two chiral centers (C2 and C3), yielding four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

Standard achiral GC columns can resolve the diastereomeric pairs but fundamentally fail to separate the enantiomers [2]. Complete resolution requires either a chiral stationary phase (CSP) combined with achiral derivatization, or chiral derivatization followed by achiral GC separation. This guide provides the mechanistic causality and self-validating protocols required to solve this co-elution issue.

Workflow & Decision Matrix

G Start 2-Hydroxy-3-methylpentanoic Acid (4 Stereoisomers) Deriv Derivatization Strategy Start->Deriv AchiralDeriv Achiral Derivatization (e.g., BSTFA/TMCS) Deriv->AchiralDeriv Direct Chiral GC ChiralDeriv Chiral Derivatization (e.g., (S)-3-methyl-2-butanol) Deriv->ChiralDeriv Indirect Method ChiralCol Chiral GC Column (e.g., β-Cyclodextrin) AchiralDeriv->ChiralCol AchiralCol Achiral GC Column (e.g., DB-5 / HP-5) ChiralDeriv->AchiralCol Result Baseline Resolution of All 4 Isomers ChiralCol->Result AchiralCol->Result

Decision matrix for resolving 2-hydroxy-3-methylpentanoic acid stereoisomers in GC.

FAQ: Mechanistic Understanding & Column Selection

Q1: Why do my HMPA isomers co-elute as two broad peaks on my HP-5MS column despite optimizing the temperature ramp? A: An HP-5MS (or DB-5) column is an achiral stationary phase. HMPA's four stereoisomers form two pairs of diastereomers: the (2S,3S)/(2R,3R) pair and the (2S,3R)/(2R,3S) pair. Diastereomers have different physical properties (e.g., boiling points, dipole moments) and will separate on an achiral column—which explains the two peaks you observe [2]. However, enantiomers (mirror images) have identical physical properties in an achiral environment. No amount of temperature or flow optimization on an achiral column will resolve them. You must introduce a chiral environment either into the stationary phase or the analyte itself.

Q2: If I switch to a chiral cyclodextrin column, do I still need to derivatize the HMPA samples? A: Yes, derivatization is absolutely mandatory. While cyclodextrin columns (like β-DEX or CHIRALDEX) provide the chiral selector, HMPA contains both a free hydroxyl (-OH) and a carboxyl (-COOH) group. These highly polar groups cause severe hydrogen bonding with the stationary phase and each other, leading to low volatility, irreversible column adsorption, and extreme peak tailing. Converting these groups to their trimethylsilyl (TMS) derivatives masks the polar protons, dramatically increasing volatility and allowing the cyclodextrin cavity to effectively perform inclusion complexation for chiral recognition [3].

Q3: What is the mechanistic difference between using a β-cyclodextrin vs. a γ-cyclodextrin column for this hydroxy acid? A: Chiral recognition in cyclodextrin GC columns relies on the analyte's fit into the cyclodextrin toroid cavity (inclusion complexation) and interactions with the derivatized mouth of the cavity (surface interactions) [3]. β-cyclodextrins contain 7 glucose units, while γ-cyclodextrins contain 8, making the γ-cavity larger. For a relatively small branched-chain hydroxy acid like HMPA (C6 backbone), a permethylated β-cyclodextrin provides a tighter, more optimal fit for the TMS-derivatized molecule. A loose fit in a γ-cyclodextrin often results in a loss of enantioselectivity because the analyte has too much rotational freedom within the cavity.

Experimental Protocols: Self-Validating Systems

To ensure absolute reproducibility, validate your workflow using one of the two following methodologies.

Protocol A: Direct Chiral GC (Achiral Derivatization + Chiral Column)

Causality: This method uses an achiral silylation reagent to increase volatility, relying entirely on the chiral stationary phase for enantiomeric resolution.

  • Extraction & Drying: Extract 50 µL of plasma/urine or standard solution using ethyl acetate. Evaporate the organic layer to complete dryness under a gentle stream of nitrogen at 35°C. (Critical: Any residual moisture will quench the silylation reagent).

  • Silylation: Add 50 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) and 50 µL of anhydrous pyridine to the dried residue [5].

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes. This converts both the -OH and -COOH groups to -O-TMS and -COO-TMS, respectively.

  • GC Analysis: Inject 1 µL in split mode (1:20) onto a permethylated β-cyclodextrin column (e.g., β-DEX 120, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Isothermal at 90°C for 5 min, ramp at 2°C/min to 140°C, then 10°C/min to 200°C.

Protocol B: Indirect Chiral GC (Chiral Derivatization + Achiral Column)

Causality: This method covalently attaches a pure chiral auxiliary to the analyte, converting enantiomers into diastereomers, which can then be separated by their distinct boiling points on a standard, rugged achiral column [4].

  • Esterification (Chiral): To the dried HMPA extract, add 100 µL of (S)-(+)-3-methyl-2-butanol and 10 µL of acetyl chloride (as an acidic catalyst).

  • Incubation: Heat at 100°C for 60 minutes to form the diastereomeric esters. Evaporate excess reagent under nitrogen.

  • Silylation (Achiral): Add 50 µL of MSTFA + 1% TMCS to derivatize the remaining C2-hydroxyl group. Heat at 60°C for 15 minutes.

  • GC Analysis: Inject 1 µL onto a standard HP-5MS or DB-5 column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 80°C for 2 min, ramp at 4°C/min to 250°C.

Quantitative Data: Expected Chromatographic Parameters

The following table summarizes the expected retention behavior and separation factors (α) for HMPA derivatives based on the chosen workflow.

Derivatization StrategyGC Column TypeDerivative FormedElution Order (Typical)Resolution (Rs)Separation Factor (α)
Achiral (BSTFA/TMCS)Achiral (HP-5MS)Di-TMS(2S,3R)/(2R,3S) pair co-elutes, then (2S,3S)/(2R,3R) pair co-elutes< 0.5 (Enantiomers)1.00 (Enantiomers)
Achiral (BSTFA/TMCS)Chiral (β-DEX 120)Di-TMSAll 4 isomers resolve (Specific order depends on column batch)> 1.5 (Baseline)1.05 - 1.12
Chiral ((S)-3-methyl-2-butanol + MSTFA)Achiral (HP-5MS)(S)-ester, O-TMS(2R,3S) -> (2S,3R) -> (2R,3R) -> (2S,3S)> 1.5 (Baseline)1.08 - 1.15

Troubleshooting Matrix

Issue: Peak Tailing or Broadening for all HMPA peaks. Root Cause: Incomplete derivatization of the hydroxyl or carboxyl groups, leading to active site interactions in the inlet or column. Solution: Ensure the sample is completely anhydrous before adding the silylation reagent. Increase incubation time to 45 minutes or use a stronger catalyst (e.g., 1% TMCS is mandatory; do not use pure BSTFA).

Issue: Loss of resolution on the chiral cyclodextrin column over time. Root Cause: Column overloading or degradation of the cyclodextrin stationary phase due to high temperatures or moisture. Solution: Cyclodextrin columns have lower maximum operating temperatures (typically 230-250°C) compared to polysiloxane columns. Never exceed the isothermal max temperature. Bake out the column at 220°C for 2 hours with high carrier gas flow, and ensure split ratios are high enough (e.g., 1:50) to prevent overloading the finite number of chiral cavities.

References

  • Mamer OA, Reimer ML. "On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans." Journal of Biological Chemistry, 1992.[Link]

  • Mamer OA. "Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid." Methods in Enzymology, 2000.[Link]

  • von Saint Paul V, et al. "The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids." Frontiers in Plant Science, 2018.[Link]

Troubleshooting

Technical Support Center: Synthesis of High-Purity D-Isoleucic Acid

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, serves as a dedicated resource for troubleshooting and optimizing the synthesis of D-isoleucic acid, with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, serves as a dedicated resource for troubleshooting and optimizing the synthesis of D-isoleucic acid, with a specific focus on achieving high enantiomeric excess (ee). We understand the critical importance of enantiopurity in pharmaceutical applications and have designed this center to address the nuanced challenges you may encounter.

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

Low enantiomeric excess is a common but solvable issue. The following section addresses specific problems in a question-and-answer format, providing both diagnostic pathways and corrective actions.

Q1: My final D-isoleucic acid product shows low enantiomeric excess after synthesis and purification. Where do I even begin to troubleshoot?

This is the most critical starting point. A systematic approach is essential to avoid unnecessary repetition of experiments. The first step is to pinpoint whether the issue lies in the synthetic method itself (an ineffective asymmetric synthesis) or in the purification/resolution stage.

Below is a workflow to guide your initial investigation.

G start Low ee Detected in D-Isoleucic Acid method What was the synthetic strategy? start->method asymmetric Asymmetric Synthesis (e.g., using chiral catalyst or auxiliary) method->asymmetric racemic Racemic Synthesis followed by Chiral Resolution method->racemic check_asym Troubleshoot Asymmetric Reaction Parameters (See Q2) asymmetric->check_asym check_res Troubleshoot Resolution Procedure (See Q3, Q4, Q5) racemic->check_res check_analysis Is the ee measurement accurate? Verify with Chiral HPLC (See Q6) check_asym->check_analysis check_res->check_analysis

Caption: Initial troubleshooting workflow for low ee.

Q2: I used an asymmetric synthesis method, but the ee is poor. What factors should I investigate?

In asymmetric synthesis, where the goal is to create one enantiomer preferentially, low ee points to issues with the reaction's transition state energetics.[1] Temperature, solvent, and catalyst integrity are the primary variables to scrutinize.[2]

Causality: The energy difference between the two diastereomeric transition states that lead to the R and S enantiomers determines the ee. Small changes in reaction conditions can alter this energy difference, eroding enantioselectivity.[1]

Troubleshooting Checklist & Actions:

ParameterPotential Cause of Low eeRecommended Action
Catalyst/Auxiliary Impurities, degradation, or incorrect structure of the chiral ligand or catalyst.[2]Confirm the purity and structural integrity of the catalyst/ligand using NMR or another suitable technique.If using a commercial catalyst, ensure it's from a reputable source and was stored correctly.Run a control reaction with a substrate known to give high ee with your system to benchmark catalyst performance.[2]
Reaction Temperature Temperature is too high, allowing the reaction to overcome the small energy barrier between the two enantiomeric pathways.Lowering the reaction temperature generally increases enantioselectivity.[2] Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
Solvent The solvent can influence the conformation of the catalyst-substrate complex. A suboptimal solvent may not facilitate the most selective transition state.[2]Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF vs. Toluene vs. Dichloromethane).Ensure the solvent is anhydrous, as water can deactivate many catalysts.[2]
Concentration High substrate or catalyst concentrations can lead to aggregation or the formation of less selective off-cycle species.Investigate the effect of running the reaction under more dilute conditions.[2]
Reagent Purity Impurities in starting materials or reagents can interfere with the catalytic cycle.Re-purify all starting materials and reagents to ensure high purity.
Q3: My chiral resolution via diastereomeric salt crystallization is not working. The ee of the crystallized acid is low. What can I do?

This is a classic and powerful method, but it's highly dependent on the differential solubility of the two diastereomeric salts formed.[3] If both salts co-crystallize or remain in solution, separation will be poor.

Causality: The technique relies on reacting the racemic D/L-isoleucic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomers: (D-acid • D-base) and (L-acid • D-base). These diastereomers have different physical properties, including solubility, allowing for separation by fractional crystallization.[4][5]

Troubleshooting & Optimization Protocol:

  • Re-evaluate the Resolving Agent: Not all chiral bases work for all chiral acids. The packing of the salts in the crystal lattice is highly specific.

    • Action: Screen a variety of commercially available chiral bases.[6] See the table below for common options.

  • Solvent Screening is Crucial: The solubility difference between diastereomeric salts is highly solvent-dependent. The ideal solvent will maximize the solubility of one salt while minimizing the solubility of the other.

    • Action: Perform small-scale crystallization trials in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water).[6]

  • Control the Crystallization Rate: Rapid crystallization can trap impurities and the undesired diastereomer.

    • Action: Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer. Avoid crashing the solid out of solution by adding an anti-solvent too quickly.

  • Check Stoichiometry: Using an incorrect amount of the resolving agent can hinder effective crystallization.

    • Action: Typically, 0.5 to 1.0 equivalents of the resolving agent are used. Verify your calculations and consider screening a small range of stoichiometries.

Table of Common Chiral Resolving Agents for Acids:

Resolving AgentTypeCommon Sources/Notes
(+/-)-α-PhenylethylamineSynthetic BaseOne of the most common and effective resolving agents.[7]
(-)-BrucineNatural AlkaloidReadily available but toxic. Handle with appropriate care.[4][5]
(-)-StrychnineNatural AlkaloidReadily available but highly toxic. Handle with extreme care.[5]
(+)-CinchonineNatural AlkaloidCinchona alkaloids are widely used and effective.[4]
(-)-EphedrineNatural/SyntheticOften effective for a range of acidic compounds.[4]
Q4: I'm attempting an enzymatic kinetic resolution, but the reaction is slow and the final ee is below target. What's wrong?

Enzymatic resolutions, often using lipases, are prized for their high selectivity.[8] Poor performance usually points to suboptimal reaction conditions or enzyme inhibition.

Causality: In a kinetic resolution, an enzyme selectively catalyzes a reaction (e.g., esterification) on one enantiomer of the racemic acid much faster than the other.[9] The maximum yield for the desired enantiomer is 50%, as the other is consumed. Low ee before 50% conversion suggests the enzyme is not selective enough under your conditions.

Key Parameters to Optimize:

  • Enzyme Choice: Not all enzymes are suitable. Lipases like Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase are common starting points.[8]

  • Acyl Donor (for esterification): The choice of alcohol or activated acyl donor (e.g., vinyl acetate) can significantly impact reaction rates.

  • Solvent: Enzymes are sensitive to their environment. The reaction is often performed in non-polar organic solvents like hexane or MTBE.

  • Temperature: While higher temperatures increase reaction rates, they can also decrease enzyme stability and selectivity. A typical range is 30-50 °C.

  • pH (Aqueous Systems): If any aqueous phase is present, maintaining the optimal pH for the enzyme is critical.

  • Product Inhibition: The product formed can sometimes inhibit the enzyme, slowing the reaction down.

Action Plan:

  • Screen different commercially available lipases.

  • Optimize the temperature, typically starting around 30-40 °C.

  • Screen different organic solvents.

  • If the reaction stalls, it may be due to reaching equilibrium or product inhibition. Consider methods to remove a byproduct to drive the reaction forward.

For advanced applications, consider a Dynamic Kinetic Resolution (DKR) , which combines the enzymatic resolution with a catalyst that racemizes the unreacted starting material. This allows for a theoretical yield of up to 100% of the desired enantiomer.[8][10]

Frequently Asked Questions (FAQs)

Q5: What are the primary strategies for obtaining enantiomerically pure D-isoleucic acid, and how do I choose between them?

There are two main philosophies:

  • Asymmetric Synthesis: Create the desired D-enantiomer directly from achiral or simpler chiral precursors using a chiral catalyst, reagent, or auxiliary.[1]

  • Chiral Resolution: Synthesize a racemic (50:50) mixture of D- and L-isoleucic acid and then separate the two enantiomers.[3]

Your choice depends on factors like scale, cost, available expertise, and the specific synthetic route.

G cluster_res Chiral Resolution Methods start Goal: Obtain Enantiopure D-Isoleucic Acid q_scale What is your production scale? start->q_scale q_waste Is discarding 50% of material a concern? start->q_waste q_equip What equipment is available? start->q_equip res_salt Diastereomeric Salt Crystallization q_scale->res_salt Large Scale (kg+) res_hplc Preparative Chiral HPLC q_scale->res_hplc Small Scale (mg-g) q_waste->res_salt No, waste is acceptable res_enz Enzymatic Resolution q_waste->res_enz No, waste is acceptable asym_syn Asymmetric Synthesis q_waste->asym_syn Yes, waste is an issue q_equip->res_salt Standard Organic Synthesis Lab q_equip->res_hplc Chiral HPLC System q_equip->asym_syn Standard Organic Synthesis Lab

Caption: Decision tree for selecting a chiral separation strategy.

Q6: How do I accurately determine the enantiomeric excess (ee) of my D-isoleucic acid sample?

The most reliable and standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[11] This technique can separate and quantify the two enantiomers.

Principle: Chiral HPLC can be performed in two ways:

  • Direct Method: Uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[11]

  • Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18).[11][12]

The direct method is often preferred for its simplicity as it requires less sample preparation.[11]

Calculating Enantiomeric Excess (ee): Once you have the chromatogram with two separated peaks corresponding to the D- and L-enantiomers, the ee is calculated from their peak areas:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where 'Area_major' is the peak area of the dominant enantiomer (D-isoleucic acid in this case) and 'Area_minor' is the peak area of the other enantiomer.[13]

Experimental Protocols

Protocol 1: General Method for Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow for screening resolving agents and solvents.

  • Dissolution: In separate test tubes, dissolve a small amount of racemic D/L-isoleucic acid (e.g., 100 mg) in various trial solvents (e.g., 1-2 mL of methanol, ethanol, acetone). Gentle heating may be required.

  • Addition of Resolving Agent: Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-α-phenylethylamine) to each tube.

  • Observation (Initial Screen): Observe the tubes. Immediate formation of a thick precipitate suggests the salt is poorly soluble and may be a good candidate. If the solution remains clear, it is likely too soluble in that solvent.

  • Crystallization: For promising candidates, allow the solution to cool slowly to room temperature. If no crystals form, loosely cap the tube and place it in a refrigerator (4 °C) overnight.

  • Isolation and Analysis:

    • Isolate any crystals by filtration and wash with a small amount of cold solvent.

    • To analyze the ee, the acid must be liberated from the chiral base. Dissolve the crystals in water, acidify with a strong acid (e.g., 1M HCl) to pH 1-2, and extract the D-isoleucic acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and analyze the resulting solid/oil by Chiral HPLC (see Protocol 2) to determine the ee.

  • Optimization: Based on the screening results, scale up the most promising solvent/resolving agent combination, potentially optimizing temperature profiles and concentrations.

Protocol 2: Chiral HPLC Analysis of D-Isoleucic Acid (Direct Method)

This is a representative method. The exact column and mobile phase should be optimized for your specific system.

  • Column: A teicoplanin-based or other suitable polysaccharide-based Chiral Stationary Phase (CSP) is a good starting point for underivatized amino acids.[11]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with acidic/basic additives is common. For example, Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA).[14]

  • Sample Preparation: Dissolve the D-isoleucic acid sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and integrate the peak areas for the D- and L-isoleucic acid enantiomers. Use the formula provided in Q6 to calculate the enantiomeric excess.

References

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Persson, B. A., & Bäckvall, J. E. (2000). Dynamic kinetic resolution of alpha-hydroxy acid esters. PubMed.
  • Resolution of Racemic Modifications. (n.d.). St.
  • Chiral resolution. (n.d.). Wikipedia.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. (2025). Benchchem.
  • Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Application Note: Chiral Separation of DL-Isoleucine using HPLC-UV. (2025, December). BenchChem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Chiral Technologies Amino Acid D
  • Arnold, F. H., & Zhang, X. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC.
  • Enantioselective synthesis. (n.d.). Wikipedia.
  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry.
  • Kinetic resolution. (n.d.). Wikipedia.

Sources

Optimization

Technical Support Center: Purification of (2R,3R)-HMVA from Diastereomeric Mixtures

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the purification of (2R,3R)-3-hydroxy-2-methylvaleric acid (HMVA). This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of (2R,3R)-3-hydroxy-2-methylvaleric acid (HMVA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific stereoisomer from diastereomeric mixtures. As the stereochemical purity of an active pharmaceutical ingredient (API) is paramount for its efficacy and safety, this resource provides in-depth, field-proven insights to help you overcome common challenges in your purification workflow.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding (2R,3R)-HMVA and the principles of its purification.

Q1: What is (2R,3R)-HMVA, and why is its stereochemical purity critical?

A: 3-Hydroxy-2-methylvaleric acid (HMVA) is a chiral molecule with two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) isomer is a key building block or intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[4]

The stereochemical purity of an API is not merely a matter of quality control; it is a critical determinant of therapeutic outcome.[5] Different stereoisomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[6] The presence of undesired diastereomers can lead to reduced efficacy, increased side effects, or unpredictable toxicity.[1][3] Therefore, regulatory bodies mandate stringent control over the stereoisomeric purity of drug substances, making a robust and validated purification process indispensable.

Q2: What are the primary methods for separating diastereomers like those of HMVA?

A: Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties such as solubility, melting point, and polarity.[6][7] This fundamental difference allows for their separation using standard laboratory techniques. The two most prevalent methods are:

  • Fractional Crystallization: This classical technique relies on the differential solubility of diastereomers in a given solvent system.[7][8] For a carboxylic acid like HMVA, this often involves forming diastereomeric salts by reacting the mixture with an enantiomerically pure chiral base (a resolving agent).[6][9] The resulting salts, now being diastereomers, can be separated by careful crystallization.

  • Chromatography: This method separates diastereomers based on their differential interactions with a stationary phase.[10][11] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose, capable of providing high-resolution separation.[12]

Q3: How do I determine the diastereomeric excess (d.e.) of my HMVA sample?

A: Accurately quantifying the diastereomeric excess (d.e.) is crucial for evaluating the success of your purification. The most common and reliable analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column (either chiral or a standard achiral column like silica for normal-phase), you can often achieve separation of the diastereomers.[10][13][14] The d.e. is calculated from the relative areas of the corresponding peaks in the chromatogram.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In some cases, the protons in different diastereomers are in slightly different chemical environments, leading to distinct, non-overlapping signals in the ¹H NMR spectrum.[13] The ratio of the integrals of these signals provides a direct measure of the diastereomeric ratio.

  • Optical Methods: Advanced techniques like circular dichroism spectroscopy can also be used to determine both enantiomeric and diastereomeric excess without the need for chromatographic separation, though this often requires specialized equipment and model development.[15][16]

Troubleshooting Guide

This section provides practical solutions to specific issues you may encounter during the purification of (2R,3R)-HMVA.

Fractional Crystallization Issues

Q: My fractional crystallization of HMVA diastereomeric salts is yielding a low diastereomeric excess (d.e.) and/or poor recovery. What are the likely causes and solutions?

A: This is a common challenge that can often be resolved by systematically optimizing your crystallization parameters. The goal is to maximize the solubility difference between the desired and undesired diastereomeric salts.

Causality & Solutions:

  • Improper Solvent Choice: The solvent system is the most critical factor. A good solvent should fully dissolve both diastereomers at an elevated temperature but allow only the desired diastereomer to crystallize upon cooling, leaving the other in the mother liquor.

    • Troubleshooting: Conduct a solvent screen with small amounts of your diastereomeric mixture. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes). The ideal solvent will show a significant difference in solubility between the diastereomers.

  • Cooling Rate is Too Fast: Rapid cooling can cause the undesired diastereomer to co-precipitate or become trapped within the crystal lattice of the desired product, leading to low purity.[7]

    • Troubleshooting: Employ a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath or refrigerator. Stirring gently during cooling can also improve crystal formation and purity.

  • Suboptimal Resolving Agent: The choice of the chiral resolving agent is crucial for forming diastereomeric salts with sufficiently different physical properties.[6][9]

    • Troubleshooting: If optimization of the solvent and cooling rate fails, consider testing alternative resolving agents. Common choices for resolving acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine, brucine, or quinine.[6]

  • Insufficient Purity after One Crystallization: It is rare to achieve >99% d.e. in a single crystallization step, especially if the initial mixture is close to 50:50.

    • Troubleshooting: Perform one or more recrystallizations. Dissolve the enriched crystals in fresh, hot solvent and repeat the cooling process. While each recrystallization step will improve purity, it will also result in some loss of yield. It's a trade-off that must be balanced based on your project's requirements.

Workflow for Fractional Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Analysis & Iteration cluster_3 Step 4: Recovery A Diastereomeric Mixture of HMVA C React in Suitable Solvent A->C B Enantiopure Chiral Base B->C D Heat to Dissolve C->D E Slow, Controlled Cooling D->E F Filter to Isolate Crystals (Enriched in one diastereomer) E->F G Analyze d.e. of Crystals (e.g., by HPLC or NMR) F->G H d.e. > Target? G->H I Recrystallize from Fresh Solvent H->I No K Acidify to Break Salt H->K Yes I->E J Pure (2R,3R)-HMVA L Extract with Organic Solvent K->L L->J

Caption: Workflow for diastereomeric salt crystallization.

Chromatography Issues

Q: I'm struggling to achieve baseline separation of HMVA diastereomers using HPLC. What parameters should I optimize?

A: Achieving good chromatographic separation of diastereomers is a matter of finding the right combination of stationary and mobile phases to exploit the subtle differences in their polarity and structure.[11][17]

Causality & Solutions:

  • Incorrect Column/Stationary Phase: Diastereomers often separate well on normal-phase columns due to differences in their interaction with the polar stationary phase.

    • Troubleshooting: Start with a standard silica or cyano-bonded normal-phase column.[17] If reversed-phase (e.g., C18) is attempted and fails, it's often because the polarity difference between the diastereomers is insufficient in aqueous mobile phases.

  • Mobile Phase Not Optimized: The composition of the mobile phase is critical for resolution.

    • Troubleshooting: For a normal-phase silica column, use a non-polar solvent like hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol.[10] Start with a low percentage of the polar modifier (e.g., 2-5%) and gradually increase it. Small changes can have a large impact on retention and resolution. Adding a small amount of an acid (e.g., acetic or formic acid) can improve peak shape for carboxylic acids.

  • Supercritical Fluid Chromatography (SFC) as an Alternative: SFC has emerged as a powerful technique for separating stereoisomers, often providing faster and better separations than HPLC.[12]

    • Troubleshooting: If available, screen your HMVA mixture on an SFC system using non-chiral columns. The unique properties of supercritical CO₂ as a mobile phase can offer different selectivity compared to traditional liquid chromatography.

Table 1: Comparison of Purification Techniques for HMVA Diastereomers

FeatureFractional CrystallizationPreparative Chromatography (HPLC/SFC)
Principle Difference in solubility of diastereomeric saltsDifferential partitioning between mobile and stationary phases
Pros - Highly scalable for large quantities- Cost-effective at scale- Can yield very high purity material- Generally applicable- Faster method development- High resolution is possible[12]
Cons - Method development can be laborious- Success is highly compound-dependent- Can be lower yielding- Less scalable than crystallization- Higher solvent consumption and cost- Risk of column overloading
Best For Large-scale (>10g) purification where a robust process has been developed.Lab-scale (<10g) purification, method development, and when crystallization fails.
Analytical & Characterization Issues

Q: My ¹H NMR spectrum shows overlapping signals for the diastereomers, making it difficult to calculate the d.e. What can I do?

A: Overlapping signals in the NMR spectrum are a common hurdle. Fortunately, there are several strategies to resolve them.

Causality & Solutions:

  • Insufficient Magnetic Field Strength: At lower field strengths (e.g., 300-400 MHz), subtle differences in chemical shifts may not be resolved.

    • Troubleshooting: Acquire the spectrum on a higher field instrument (e.g., 600 MHz or above). The increased spectral dispersion often resolves the overlapping signals.

  • Need for a Chiral Derivatizing Agent: Converting the carboxylic acid into a diastereomeric ester or amide with a pure chiral auxiliary can create a more significant difference in the chemical environments of the protons near the stereocenters.[18][19]

    • Troubleshooting: React your HMVA sample with an enantiomerically pure chiral alcohol or amine (e.g., (R)-1-phenylethanol). The resulting diastereomeric esters will likely have well-resolved signals in the ¹H NMR spectrum, allowing for accurate integration. Ensure the reaction goes to completion to avoid kinetic resolution, which would give an inaccurate d.e. value.[20]

Decision Workflow for Purification Method Selection

G Start Start: Diastereomeric Mixture of HMVA Scale Purification Scale? Start->Scale Crystallization Attempt Fractional Crystallization Scale->Crystallization Large (>10g) Chromatography Use Preparative Chromatography (HPLC/SFC) Scale->Chromatography Small (<10g) Purity High Purity Required (>99.5% d.e.)? Recrystallize Recrystallize to Improve Purity Purity->Recrystallize No End End: Pure (2R,3R)-HMVA Purity->End Yes Success Successful? Crystallization->Success Chromatography->End Success->Purity Yes Success->Chromatography No Recrystallize->End

Caption: Decision tree for selecting a purification method.

References
  • Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine - PMC. (n.d.).
  • Application Note: Chromatographic Separation of Diastereomers Derived from 2-(hydroxymethyl)menthol - Benchchem. (n.d.).
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. (n.d.).
  • Comparative study on separation of diastereomers by HPLC - R Discovery. (2003, February 1).
  • Chiral resolution - Wikipedia. (n.d.).
  • Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide - Benchchem. (n.d.).
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2025, April 23).
  • Separation of diastereomers - Chromatography Forum. (2008, January 23).
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed. (2013, January 11).
  • US4874473A - Separation of diastereomers by extractive distillation - Google Patents. (n.d.).
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. (2013, September 5).
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.).
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30).
  • Diastereomeric recrystallization - Wikipedia. (n.d.).
  • Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid. (2021, August 12).
  • 3.1. Determination of Enantiomeric Purity by Direct Methods. (n.d.).
  • 3-Hydroxy-2-methylvaleric acid | C6H12O3 | CID 152968 - PubChem. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
  • Preparative separation of tetrahydrofurfurylamine enantiomers | Request PDF. (2025, August 9).
  • Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures - MDPI. (2021, August 18).
  • Why High-Purity Chemicals Matter in Drug Discovery - Apollo Scientific. (2025, February 4).
  • Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans - PubMed. (2006, December 1).
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing - Techmate Ltd. (2025, March 17).
  • Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid - DOI. (n.d.).
  • Highly Diastereoselective Synthesis of Spiropyrazolones - MDPI. (2015, May 13).
  • Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction - PubMed. (2012, November 21).
  • Direct Crystallization of Enantiomers and Dissociable Diastereomers - ResearchGate. (n.d.).
  • An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2,3-dihydroxybutanoic Acid - Benchchem. (n.d.).
  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid - Organic Syntheses Procedure. (n.d.).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc. (2019, June 19).

Sources

Troubleshooting

Technical Support Center: Tautomerism Control in Hydroxy Acid Synthesis

The following guide is structured as a specialized Technical Support Center for researchers dealing with the complexities of keto-enol tautomerism in the synthesis of chiral hydroxy acids. Current Status: Operational Ana...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers dealing with the complexities of keto-enol tautomerism in the synthesis of chiral hydroxy acids.

Current Status: Operational Analyst: Senior Application Scientist, Chiral Chemistry Division Ticket Scope: Troubleshooting racemization, NMR anomalies, and yield loss due to keto-enol equilibrium in


- and 

-hydroxy acid precursors.

Executive Summary: The Tautomer Trap

In the synthesis of chiral hydroxy acids (e.g., via asymmetric reduction of keto esters or aldol reactions), keto-enol tautomerism is a "Jekyll and Hyde" phenomenon.

  • The Enemy: In static synthesis, it causes spontaneous racemization of chiral

    
    -centers, leading to loss of enantiomeric excess (
    
    
    
    ).
  • The Friend: In Dynamic Kinetic Resolution (DKR), it allows for 100% theoretical yield by continuously recycling the "wrong" enantiomer through the achiral enol form.

This guide addresses the three most common support tickets we receive regarding this equilibrium.

Module 1: Analytical Diagnostics (NMR)

Ticket #104: "I see 'ghost peaks' in my NMR. Is my precursor decomposing?"

User Observation: "I synthesized a


-keto ester precursor for my hydroxy acid reduction. The 

NMR shows a small secondary set of peaks (approx. 10-15%) that don't match my starting materials. Is this an impurity?"

Technical Diagnosis: This is likely not decomposition. You are observing the enol tautomer in slow exchange on the NMR timescale.


-keto esters often exist as a mixture of keto and enol forms, stabilized by intramolecular hydrogen bonding.[1][2]

Diagnostic Protocol: To confirm tautomerism vs. impurity, perform the Solvent Switch Validation :

ParameterKeto Form CharacteristicsEnol Form Characteristics
Key Signal

-CH

(Singlet/Doublet,

3.5–4.0 ppm)
Vinyl C-H (Singlet,

5.0–6.0 ppm)
Exchangeable H N/AEnolic -OH (Broad,

12.0+ ppm)
Solvent Effect (CDCl

)
Favored in polar solvents (usually)Stabilized (Intramolecular H-bond)
Solvent Effect (DMSO-d

)
Stabilized (Disrupts intramolecular H-bond)Destabilized

Actionable Steps:

  • Run the sample in DMSO-d

    
     : If the "impurity" peaks significantly decrease or disappear compared to CDCl
    
    
    
    , it is the enol tautomer [1]. DMSO acts as a hydrogen bond acceptor, disrupting the internal H-bond of the enol and shifting equilibrium toward the keto form.
  • Variable Temperature (VT) NMR : Heat the sample to 50°C. If the peaks coalesce (broaden and merge), they are exchanging tautomers. Impurities do not coalesce.

Module 2: Synthetic Control (Preventing Racemization)

Ticket #209: "My drops from 98% to 60% during workup. Why?"

User Observation: "The asymmetric reduction of my


-keto ester was successful (checked in situ), but after aqueous workup and isolation, the chiral 

-hydroxy ester is partially racemized."

Technical Diagnosis: Racemization is occurring via base-catalyzed enolization during the quench or extraction. The


-proton of an 

-hydroxy ester is acidic enough (

) to be deprotonated by basic washes, forming a planar enolate that reprotonates racepically.

The "Safe-Quench" Protocol: Do not use standard strong base washes (e.g., 1M NaOH) if your product has a labile stereocenter.

Step-by-Step Workflow:

  • Temperature Control: Cool the reaction mixture to 0°C before adding any aqueous solution. Lower temperature kinetically inhibits deprotonation [2].

  • Buffer Selection: Use a Phosphate Buffer (pH 7.0) or saturated NH

    
    Cl  instead of NaHCO
    
    
    
    or NaOH.
  • Contact Time: Minimize the time the organic phase sits in contact with the aqueous phase.[3] Separation must be immediate.

  • Drying: Avoid basic drying agents like K

    
    CO
    
    
    
    . Use anhydrous Na
    
    
    SO
    
    
    or MgSO
    
    
    .

Visualizing the Racemization Pathway:

Racemization cluster_prevention Prevention Strategy Chiral_S Target (S)-Hydroxy Acid (High ee%) Enolate Planar Enolate (Achiral Intermediate) Chiral_S->Enolate Deprotonation (Fast at pH > 10) Base Basic Workup (OH- or HCO3-) Base->Enolate Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation (Non-stereoselective) Buffer Use pH 7 Buffer @ 0°C

Figure 1: Mechanism of base-catalyzed racemization during workup. The planar enolate destroys chirality.

Module 3: Advanced Synthesis (Dynamic Kinetic Resolution)

Ticket #315: "How do I force the tautomerism to improve my yield?"

User Observation: "I am reducing a racemic


-substituted 

-keto ester. I want a single diastereomer, but I'm limited to 50% yield because I'm starting with a racemate."

Technical Diagnosis: You should implement Dynamic Kinetic Resolution (DKR) . By selecting a catalyst that reduces one enantiomer faster than the rate of tautomerization, and ensuring the tautomerization is fast enough to replenish that enantiomer, you can achieve >50% yield (theoretically 100%) [3].

DKR Optimization Guide:

VariableRecommendationMechanism
Catalyst Ruthenium-arene/sulfonamide complexes (e.g., Noyori type)High stereoselectivity for one ketone enantiomer.
Solvent Dichloromethane (DCM) or MeOHDCM often balances solubility with tautomerization rates.
Additives Lewis Acid or Weak Base Accelerates the keto-enol equilibration (racemization of substrate) without decomposing the product.
H

Pressure
High (>10 bar)Forces the reduction step to proceed once the correct enantiomer forms.

The DKR Workflow Diagram:

DKR_Process cluster_substrate Racemic Substrate Pool (Dynamic Equilibrium) Keto_R (R)-Keto Ester Enol Achiral Enol Keto_R->Enol Fast Product (S,S)-Hydroxy Ester (High Yield & ee) Keto_R->Product Slow/No Reaction Keto_S (S)-Keto Ester Enol->Keto_S Fast Keto_S->Product Fast Reduction (k_red >> k_inv) Catalyst Chiral Ru-Catalyst (Matches S-form) Catalyst->Keto_S Selects

Figure 2: Dynamic Kinetic Resolution (DKR). The catalyst selectively drains the (S)-keto ester pool, while the (R)-keto ester continuously converts to (S) via the enol.

References

  • BenchChem Technical Support. (2025).[2][3][4] Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[5] Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. Retrieved from

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Solvent Effects.[1][2][6][7][8][9][10][11] Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Contextual grounding for solvent polarity tables).

Sources

Optimization

Knowledge Base: The Causality of HMVA Chiral Separation

Welcome to the Technical Support & Troubleshooting Center for Chiral Metabolomics. This portal is specifically designed for researchers and drug development professionals working on the isolation, identification, and qua...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Chiral Metabolomics. This portal is specifically designed for researchers and drug development professionals working on the isolation, identification, and quantification of 2-hydroxy-3-methylvaleric acid (HMVA) stereoisomers.

Below, you will find the mechanistic knowledge base, validated workflows, comparative data, and advanced troubleshooting guides required to achieve baseline separation of the (2R,3R) and (2S,3S) enantiomers of HMVA.

HMVA is a critical alpha-hydroxy acid (AHA) generated via the L-isoleucine oxidation pathway, and its elevated presence is a primary biomarker for metabolic disorders such as Maple Syrup Urine Disease (MSUD)[1][2]. The molecule possesses two chiral centers (C2 and C3), resulting in four stereoisomers.

The (2R,3R) and (2S,3S) isomers are enantiomers —non-superimposable mirror images. In an achiral environment (such as a standard C18 reverse-phase column or a simple aqueous buffer), enantiomers exhibit identical physicochemical properties (hydrophobicity, pKa, dipole moment). Therefore, they will always co-elute on a standard LC-MS setup .

To separate them, we must introduce a chiral environment to break their symmetry. This is achieved through one of two fundamental strategies:

  • Indirect Separation (Covalent): Reacting the enantiomers with an enantiopure Chiral Derivatizing Agent (CDA) to form stable diastereomers . Diastereomers have distinct physical properties and can be easily separated on standard achiral C18 columns[3].

  • Direct Separation (Non-Covalent): Passing the enantiomers through a Chiral Stationary Phase (CSP). The enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector on the column. The difference in thermodynamic stability (ΔΔG) of these complexes dictates the elution order[4].

Separation Strategy Workflow

HMVA_Separation Start HMVA Isomeric Mixture (2R,3R) & (2S,3S) Decision Select Separation Strategy Start->Decision Direct Direct Separation (Chiral Stationary Phase) Decision->Direct Rapid Prep / No Reagents Indirect Indirect Separation (Chiral Derivatization) Decision->Indirect High Sensitivity / Standard C18 ColDirect Chiral Column (e.g., Chirobiotic R / Chiralpak) Direct->ColDirect Deriv Derivatization with L-FDAA (O-Marfey Method) Indirect->Deriv Detect1 LC-MS/MS Detection (Diastereomeric Complexes) ColDirect->Detect1 RP_HPLC Reverse-Phase C18 Column Deriv->RP_HPLC Detect2 LC-MS/MS Detection (Covalent Diastereomers) RP_HPLC->Detect2

Workflow for separating HMVA enantiomers via direct chiral LC and indirect derivatization.

Comparative Data: Direct vs. Indirect Methods

Selecting the right method depends on your lab's infrastructure, sample volume, and sensitivity requirements.

ParameterDirect Separation (Chiral LC)Indirect Separation (Derivatization + RP-LC)
Separation Mechanism Transient diastereomeric complexesCovalent diastereomer formation
Stationary Phase Chiral (e.g., Chirobiotic R, Chiralpak MA(+))Achiral (e.g., C18, C8)
Sample Prep Time < 5 minutes (Dilute & Shoot)60–90 minutes (Reaction + Quenching)
MS Sensitivity Moderate (limited by MS-compatible mobile phases)High (CDA tags enhance electrospray ionization)
Cost per Analysis High (expensive, dedicated chiral columns)Low (standard columns, inexpensive reagents)
Risk of Racemization None (analyzed in native state)Low to Moderate (requires strict pH/temp control)

Validated Experimental Protocols

Protocol A: Indirect Separation via the "O-Marfey" Method

Causality: Standard Marfey's reagent targets amines. However, the modified "O-Marfey" method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) under highly specific alkaline conditions to etherify the α-hydroxyl group of HMVA[5]. The resulting diastereomers have vastly different hydrophobic footprints, allowing baseline separation on a standard C18 column.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of the HMVA sample (approx. 100 µM in water) into a microcentrifuge tube.

  • Alkalization: Add 20 µL of 1 M NaHCO₃. Mechanism: The base deprotonates the α-hydroxyl group of HMVA, increasing its nucleophilicity for the subsequent substitution reaction.

  • Derivatization: Add 100 µL of 1% (w/v) L-FDAA dissolved in MS-grade acetone.

  • Incubation: Vortex for 10 seconds and incubate at 40°C in a thermomixer for exactly 60 minutes. Caution: Exceeding 40°C increases the risk of artifact formation and spontaneous racemization.

  • Quenching (Critical Step): Immediately add 20 µL of 1 M HCl to halt the reaction. Mechanism: Neutralizing the pH prevents the degradation of the newly formed ether bond and stabilizes the stereocenters.

  • Dilution & Analysis: Dilute with 810 µL of 50% aqueous acetonitrile. Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Checkpoint: Always run a "Reagent Blank" (water instead of sample) to map out unreacted L-FDAA and hydrolysis byproducts. Spike a duplicate sample with pure (2S,3S)-HMVA to definitively assign the elution order.

Protocol B: Direct Separation via Chiral LC-MS

Causality: This method utilizes a macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic R)[6]. The chiral clefts of the stationary phase interact with the HMVA enantiomers via hydrogen bonding and steric hindrance. The (2R,3R) and (2S,3S) isomers will fit into these clefts differently, resulting in distinct retention times.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the HMVA sample to 10 µM in the starting mobile phase (e.g., 90:10 Methanol:Water).

  • Column Equilibration: Flush a Chirobiotic R column (2.1 x 150 mm, 5 µm) with Mobile Phase A (10 mM Ammonium Acetate in Water, pH 4.5) and Mobile Phase B (Methanol) until the baseline stabilizes.

  • Injection & Elution: Inject 2 µL of the sample. Run an isocratic elution at 85% Mobile Phase B at a flow rate of 0.3 mL/min. Mechanism: Isocratic conditions are often preferred in chiral chromatography to maintain a constant thermodynamic state for the transient complex formation.

  • Self-Validation Checkpoint: Calculate the resolution factor (

    
    ) between the two peaks. If 
    
    
    
    , lower the column temperature by 5°C. Lower temperatures decrease the kinetic energy of the system, often stabilizing the transient diastereomeric complexes and improving chiral recognition.

Troubleshooting & FAQs

Q: My (2R,3R) and (2S,3S) peaks are co-eluting on a C18 column without any derivatization. What is wrong? A: This is expected. Because (2R,3R) and (2S,3S) are enantiomers, they possess identical physical properties in an achiral environment. A standard C18 column cannot distinguish between them. You must either derivatize them with a chiral agent (Protocol A) or switch to a chiral column (Protocol B). Note that the (2R,3S) and (2S,3R) pair are diastereomers to the (2R,3R)/(2S,3S) pair, so you might see two peaks representing the diastereomeric pairs, but the enantiomers within those pairs will co-elute[2].

Q: I am using the O-Marfey method (L-FDAA), but I am seeing severe peak broadening and a split baseline. How do I fix this? A: Peak broadening in L-FDAA derivatization is almost always caused by incomplete quenching. If the pH remains alkaline after the 60-minute incubation, the unreacted L-FDAA continues to slowly hydrolyze in the autosampler, altering the matrix and causing on-column degradation. Ensure you add an exact stoichiometric equivalent of HCl (Step 5) to bring the pH down to ~4.0 before injection.

Q: Can I use DATAN instead of L-FDAA for indirect separation? A: Yes. Diacetyl-L-tartaric anhydride (DATAN) is an excellent alternative for α-hydroxy acids[3]. It reacts with the hydroxyl group in aprotic media (e.g., Dichloromethane/Acetic Acid) at 75°C. However, DATAN is highly moisture-sensitive. If your HMVA samples are in an aqueous biological matrix (like urine or plasma), L-FDAA is generally preferred as it tolerates aqueous basic conditions better.

Q: I am using a Chiralpak column, but my sensitivity on the Mass Spectrometer is terrible. Why? A: Many older chiral methods rely on non-volatile buffers (like phosphate or copper sulfate for ligand-exchange columns) which severely suppress electrospray ionization (ESI) and contaminate the MS source[4]. Ensure you are using MS-compatible volatile additives, such as 0.1% Formic Acid or 10 mM Ammonium Acetate. If resolution drops when switching to volatile buffers, you may need to compensate by utilizing a longer column or reducing the flow rate.

References

  • Moon, K., Lim, C., & Oh, D. C. (2013). "Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis." Journal of Chromatography A.
  • Mamer, O. A., & Reimer, M. L. (1992). "On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans." Journal of Biological Chemistry.
  • Moldovan, R. C., et al. (2022). "Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research." PMC / Molecules.
  • MDPI (2018). "Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities." PMC / Marine Drugs.
  • Sigma-Aldrich Supelco (2024). "Reversed phase application for the analysis of S-2-hydroxyglutaric acids and R-2-hydroxyglutaric acids by chiral LCMS, using a CHIROBIOTIC® R Column." Sigma-Aldrich Applications.

Sources

Troubleshooting

removing impurities from biosynthesized 2-hydroxy-3-methylvaleric acid

Technical Support Center: Purification of Biosynthesized 2-Hydroxy-3-Methylvaleric Acid (HMVA) Executive Summary: The HMVA Challenge 2-Hydroxy-3-methylvaleric acid (HMVA), also known as 2-hydroxy-3-methylpentanoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Biosynthesized 2-Hydroxy-3-Methylvaleric Acid (HMVA)

Executive Summary: The HMVA Challenge

2-Hydroxy-3-methylvaleric acid (HMVA), also known as 2-hydroxy-3-methylpentanoic acid, is a chiral


-hydroxy acid derived from the isoleucine biosynthetic pathway. In microbial fermentation (e.g., Corynebacterium, E. coli), it is typically produced via the reduction of 2-keto-3-methylvaleric acid.

The Critical Bottleneck: The primary challenge in HMVA purification is not just separating it from the fermentation media, but resolving it from its structural isomers (e.g., 2-hydroxyisocaproic acid, HICA) and diastereomers . Because the precursor (2-keto-3-methylvaleric acid) is prone to racemization at the C3 position before reduction, biosynthesized HMVA often exists as a mixture of diastereomers (2S,3S and 2S,3R), which possess distinct physical properties but similar chromatographic behavior.

This guide provides a "Gold Standard" workflow to isolate high-purity HMVA, specifically addressing the removal of homologous impurities and diastereomeric resolution.

Troubleshooting Guide: Common Failure Modes

Q1: My crude extract is an oily, dark residue that refuses to crystallize. How do I obtain a solid? Diagnosis: HMVA is a low-melting solid (or viscous oil) at room temperature, especially when impure. The "oiling out" is caused by residual water, fermentation by-products (peptides, pigments), and the presence of mixed isomers which depress the melting point. Solution: Do not attempt to crystallize the free acid directly from the crude extract. Instead, form a Calcium Salt or Dicyclohexylamine (DCHA) Salt .

  • Calcium Salt: Add

    
     to the crude aqueous solution. Calcium salts of 
    
    
    
    -hydroxy acids are typically less soluble in cold water/ethanol mixtures than the impurities, allowing for precipitation.
  • DCHA Salt: For analytical purity, dissolve the crude oil in acetone or ethyl acetate and add stoichiometric dicyclohexylamine. The DCHA-HMVA salt usually crystallizes sharply and can be recrystallized to remove diastereomers.

Q2: I see a persistent impurity peak (~1-2% area) eluting just after HMVA on my C18 HPLC. What is it? Diagnosis: This is likely 2-Hydroxyisocaproic Acid (HICA) , the leucine analog. Since isoleucine and leucine pathways share enzymes (AHAS, isomeroreductase), HICA is a common co-product. Solution:

  • Upstream: Check your strain's auxotrophy. Ensure leucine pathways are knocked out or suppressed.

  • Downstream: Standard extraction won't separate these. You must use fractional crystallization of the calcium salt (HICA calcium salt has different solubility) or preparative HPLC using a phenyl-hexyl column which offers better selectivity for structural isomers than C18.

Q3: The product has a strong "cheesy" or "sweaty" odor even after extraction. Diagnosis: This indicates the presence of Volatile Fatty Acids (VFAs) like isovaleric acid or methylbutyric acid, formed by the decarboxylation of the keto-acid precursors. Solution:

  • pH Swing: These VFAs are more volatile than HMVA. During the final evaporation of the free acid, use a high-vacuum rotary evaporation at 40-50°C. The non-hydroxylated VFAs will distill off more readily than the hydrogen-bonded HMVA.

  • Anion Exchange: Pass the solution through a weak base anion exchanger. Wash with water to remove non-acidic volatiles before eluting HMVA with dilute HCl.

The "Gold Standard" Purification Protocol

This protocol assumes a fermentation broth containing 10–50 g/L of HMVA.

Phase 1: Primary Clarification & Capture
  • Cell Removal: Centrifuge broth at 8,000

    
     for 15 mins. If the broth is viscous, dilute 1:1 with deionized water before centrifugation.
    
  • Acidification: Acidify the supernatant to pH 2.0 – 2.5 using

    
    .
    
    • Why? The pKa of HMVA is

      
      . At pH 2, 
      
      
      
      of the molecule is in the protonated (uncharged) state, making it extractable.
  • Reactive Extraction:

    • Extract the acidified broth with Ethyl Acetate or Methyl tert-butyl ether (MTBE) (Ratio 1:1 v/v). Repeat 3 times.

    • Note: Avoid alcohols (butanol) at this stage as they co-extract too many water-soluble pigments.

Phase 2: The Calcium Salt Polishing (Critical Step)

This step removes structurally similar impurities and pigments.

  • Stripping: Back-extract the organic layer into water by adding

    
     until pH reaches 7.0. You now have a concentrated aqueous solution of Sodium-HMVA.
    
  • Salt Formation:

    • Heat the aqueous solution to

      
      .
      
    • Slowly add Calcium Chloride (

      
      )  solution (1.1 equivalents).
      
    • Alternatively, add solid Calcium Hydroxide (

      
      )  to the free acid solution until saturation.
      
  • Crystallization:

    • Allow the solution to cool slowly to

      
       over 12 hours.
      
    • The Calcium-HMVA salt will precipitate.

    • Optimization: If no precipitate forms, concentrate the solution by evaporation to 50% volume and add Ethanol as an anti-solvent (up to 30% v/v).

  • Wash: Filter the crystals and wash with ice-cold ethanol-water (1:1). This removes the highly soluble impurities (glucose, amino acids, some HICA salts).

Phase 3: Final Isolation
  • Resuspension: Suspend the calcium salt cake in water.

  • Acidification: Add

    
     until pH < 2. Calcium sulfate (
    
    
    
    ) will precipitate (if using sulfuric) or remain soluble (if using HCl - preferred if drying is easy).
    • Recommendation: Use Oxalic Acid for acidification. Calcium Oxalate precipitates quantitatively, leaving pure HMVA in solution.

  • Final Extraction: Filter off the calcium precipitate. Extract the filtrate with Ethyl Acetate.[1]

  • Drying: Dry the organic layer over

    
    , filter, and evaporate under high vacuum to obtain the pure HMVA oil/solid.
    

Visualization: Downstream Processing Workflow

The following diagram illustrates the logical flow for purifying HMVA, highlighting the critical impurity rejection points.

HMVA_Purification Broth Fermentation Broth (HMVA, Cells, Sugars, Proteins) Clarification Centrifugation / Microfiltration Broth->Clarification Acidification Acidification (pH 2.0) Protonates HMVA Clarification->Acidification Supernatant Waste_Cells Waste: Biomass Clarification->Waste_Cells Extraction LLE (Ethyl Acetate) Rejects Sugars/Salts Acidification->Extraction Ca_Salt Calcium Salt Formation (Add Ca(OH)2 or CaCl2) Extraction->Ca_Salt Organic Phase (Back-extract or Evap) Waste_Aq Waste: Aqueous Phase (Sugars, Proteins) Extraction->Waste_Aq Crystallization Crystallization (Ethanol/Water) Ca_Salt->Crystallization Ca_Removal Ca Removal (Oxalic Acid Addition) Crystallization->Ca_Removal Pure Ca-HMVA Crystals Waste_Supernatant Waste: Supernatant (Isomers, Soluble Impurities) Crystallization->Waste_Supernatant Rejects HICA/Isomers Final_Iso Final Extraction & Drying (High Vacuum) Ca_Removal->Final_Iso Filtrate Waste_CaOx Solid Waste: Ca-Oxalate Ca_Removal->Waste_CaOx

Caption: Figure 1. Step-by-step downstream processing workflow for HMVA, emphasizing the calcium salt crystallization step for impurity rejection.

Advanced Topic: Diastereomer Separation

If your application requires high diastereomeric purity (e.g., >99% de), the calcium salt method may not be sufficient.

Chromatographic Resolution:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Mechanism: These columns can separate the 4 stereoisomers of HMVA.

  • Alternative (Achiral): A C18-Aq column (compatible with 100% water) using a phosphate buffer (pH 2.5) gradient can often partially resolve diastereomers due to the slight difference in hydrophobicity caused by the intramolecular hydrogen bonding of the syn vs anti hydroxyl/methyl groups.

References

  • PubChem. (n.d.). (R)-2-hydroxy-3-methylpentanoate. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • López-Garzón, C. S., & Straathof, A. J. (2014). Recovery of carboxylic acids produced by fermentation. Biotechnology Advances, 32(5), 873-904. Retrieved March 6, 2026, from [Link]

  • Mullins, E. (2011). Separation of Organic Acids from Fermentation Broth. In Comprehensive Biotechnology. Elsevier.

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of 2-Keto-3-Methylvaleric Acid (KMVA)

Welcome to the Technical Support Center for branched-chain keto acid (BCKA) transformations. The reduction of 2-keto-3-methylvaleric acid (KMVA) is a critical step in synthesizing chiral building blocks like 2-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for branched-chain keto acid (BCKA) transformations. The reduction of 2-keto-3-methylvaleric acid (KMVA) is a critical step in synthesizing chiral building blocks like 2-hydroxy-3-methylvaleric acid (HMVA) and L-isoleucine. However, due to the presence of a chiral center at the C3 position adjacent to the reactive α-keto group, researchers frequently encounter issues with epimerization, diastereomeric mixtures, and incomplete reduction.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you minimize side products and maximize stereochemical purity.

Reaction Pathway & Side Product Generation

To effectively troubleshoot, we must first visualize the competing pathways that lead to side-product formation during KMVA reduction.

Pathway KMVA 2-Keto-3-methylvaleric acid (KMVA) Enamine Enamine / Enol Intermediate (C3 Epimerization) KMVA->Enamine Transamination / Base HMVA (2S,3S)-HMVA (Target) KMVA->HMVA LDHA / NADH Ile L-Isoleucine (Target) KMVA->Ile Reductive Amination Allo L-Alloisoleucine (Side Product) Enamine->Allo Amination of 3R-epimer HMVA_Mix HMVA Diastereomers (Side Products) Enamine->HMVA_Mix NaBH4 Reduction

Reaction pathways of KMVA reduction highlighting C3 epimerization leading to side products.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my chemical reduction of KMVA using sodium borohydride (NaBH₄) yield a complex mixture of four products instead of pure (2S,3S)-HMVA? A: This is a classic issue of non-facial selective hydride attack combined with substrate epimerization. The reduction of KMVA yields 2-hydroxy-3-methylvaleric acid (HMVA), which exists as four distinct stereoisomers (2S,3S; 2R,3R; 2S,3R; and 2R,3S)[1]. When using a non-chiral reducing agent like NaBH₄ in an aqueous environment, the hydride attacks the planar α-keto carbonyl from both the Re and Si faces indiscriminately. Furthermore, fully racemic HMVA is produced if the starting KMVA is allowed to epimerize under standard reaction conditions[2]. To achieve high stereopurity, you must abandon NaBH₄ in favor of biocatalytic reduction.

Q2: During the reductive amination of KMVA to L-isoleucine, I am detecting significant levels of L-alloisoleucine. What is the mechanistic cause, and how can I suppress it? A: The formation of L-alloisoleucine is driven by epimerization at the C3 carbon. While KMVA does not undergo spontaneous keto-enol tautomerization in neutral aqueous solutions, the introduction of amines (during chemical reductive amination) or transaminases creates an enamine intermediate[3]. This imine-enamine equilibrium allows the C3 stereocenter to racemize, generating the 3R-epimer, which upon reduction yields L-alloisoleucine[3][4]. Solution: For chemical reductive amination, use NaBH₃CN with acetic acid (AcOH) to carefully control the pH (around 5–6). This accelerates the trapping of the imine before extensive enamine equilibration can occur[4].

Q3: How can I achieve high stereoselectivity for the (2S,3S)-HMVA isomer without using complex chemical chiral auxiliaries? A: The most robust method is enzymatic reduction. Mammalian lactate dehydrogenase (LDHA) or bacterial equivalents (like HadA) can stereoselectively reduce the α-keto group of branched-chain keto acids[5]. Because the enzyme active site sterically restricts the approach of NADH, the hydride transfer is highly facial-selective, virtually eliminating the formation of unwanted diastereomers.

Quantitative Comparison of Reduction Methods

The choice of reducing agent fundamentally dictates the side-product profile. The table below summarizes expected outcomes based on empirical data.

Reduction MethodReagents / CatalystsPrimary TargetMajor Side ProductsTypical Diastereomeric Excess (de%)
Aqueous Chemical NaBH₄, H₂O (pH > 7)HMVA (Racemic)2R,3R; 2S,3R; 2R,3S isomers< 5%
Reductive Amination NaBH₃CN, NH₄OAc, AcOHL-IsoleucineL-Alloisoleucine, unreacted imines40 - 60%
Enzymatic Reduction LDHA, NADH, Buffer (pH 7.4)(2S,3S)-HMVANegligible> 98%
Enzymatic Amination Leucine Dehydrogenase, NH₃L-IsoleucineL-Alloisoleucine (via enamine)> 90%
Step-by-Step Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies incorporate in-process controls (IPCs) to verify reaction trajectory before final product isolation.

Protocol A: Stereoselective Enzymatic Reduction of KMVA to HMVA

This protocol utilizes LDHA to prevent the formation of HMVA diastereomeric side products. It leverages the unique UV-Vis properties of the α-keto group for real-time monitoring.

  • Substrate Preparation: Dissolve 10 mM of KMVA sodium salt in 50 mM sodium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 12 mM of NADH (slight excess to drive the equilibrium).

  • Initiation: Introduce recombinant human LDHA (1 U/mL final concentration). Incubate at 37°C with gentle orbital shaking.

  • In-Process Control (Self-Validation): The α-keto group of BCKAs is a chromophore that strongly absorbs light at ~310 nm[5]. Extract 10 µL aliquots every 30 minutes and measure the absorbance at 310 nm using a UV-Vis spectrophotometer. The reaction is complete when the 310 nm peak completely flattens, confirming the absence of unreacted KMVA.

  • Quenching & Extraction: Acidify the mixture to pH 2.0 using 1M HCl to halt enzyme activity and protonate the HMVA. Extract 3x with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Optimized Chemical Reductive Amination to L-Isoleucine

This protocol minimizes the imine-enamine equilibrium time to suppress L-alloisoleucine formation.

  • Imine Formation: Dissolve 5 mmol KMVA and 50 mmol ammonium acetate (NH₄OAc) in 20 mL of anhydrous methanol.

  • pH Control: Add glacial acetic acid (AcOH) dropwise until the pH reaches exactly 5.5. Causality: A mildly acidic pH is required to protonate the imine for reduction while minimizing base-catalyzed enamine formation[4].

  • Reduction: Slowly add 6 mmol of Sodium cyanoborohydride (NaBH₃CN) over 15 minutes at 0°C. Stir for 4 hours at room temperature.

  • In-Process Control (GC-MS): To differentiate L-isoleucine from L-alloisoleucine side products, derivatize a 50 µL quenched aliquot using a trimethylsilyl (TMS) reagent. Analyze via GC-MS using an achiral methylsilicone column. Monitor the [M - CH₃]⁺ fragments (m/z 258 and 272) to resolve and quantify the diastereomeric ratio[6].

Troubleshooting Workflow Visualization

Use the following decision tree to rapidly diagnose and correct side-product issues based on your analytical readouts.

Troubleshooting Start Analyze Product via GC-MS CheckDia High Diastereomer Ratio? (Alloisoleucine > 5%) Start->CheckDia CheckInc Incomplete Reduction? (Residual KMVA > 2%) CheckDia->CheckInc No FixDiaChem Chemical: Lower pH to 5-6 Minimize equilibrium time CheckDia->FixDiaChem Yes (Chemical) FixDiaEnz Enzymatic: Verify enzyme stereoselectivity CheckDia->FixDiaEnz Yes (Enzymatic) FixInc Increase Reductant or Recycle Cofactor (NADH) CheckInc->FixInc Yes

Decision tree for troubleshooting KMVA reduction side products based on analytical readouts.

References

1.[1] 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained. HealthMatters.io. Available at: [Link] 2.[3] On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. ResearchGate. Available at:[Link] 3.[5] Branched-chain ketoacid antioxidants mediate disease tolerance to sepsis. bioRxiv. Available at: [Link] 4.[6] Total-ion chromatograms of urine organic acids analyzed by GC-MS. ResearchGate. Available at:[Link] 5.[4] keto amino acids: Topics by Science.gov. Science.gov. Available at: [Link] 6.[2] On the mechanisms of the formation of L-alloisoleucine... (Full Text / Supplementary Data). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Stability of (2R,3R)-HMVA Standards in Aqueous Solutions

Welcome to the Technical Support Center for analytical standards. This guide is engineered for researchers, clinical scientists, and drug development professionals working with (2R,3R)-2-hydroxy-3-methylvaleric acid[(2R,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical standards. This guide is engineered for researchers, clinical scientists, and drug development professionals working with (2R,3R)-2-hydroxy-3-methylvaleric acid[(2R,3R)-HMVA] , a critical biomarker in metabolomics and diagnostic profiling for Maple Syrup Urine Disease (MSUD) [[1]]([Link]).

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your HMVA aqueous standards.

Mechanistic Insight: The Chemistry of HMVA in Aqueous Media

To maintain a robust analytical workflow, one must understand the fundamental physical chemistry of (2R,3R)-HMVA in water.

Chiral Stability: Historically, the stability of branched-chain keto acids (like KMVA, the metabolic precursor to HMVA) was heavily scrutinized regarding spontaneous keto-enol tautomerization. However, rigorous isotopic studies have demonstrated that these structures do not spontaneously tautomerize or epimerize in neutral aqueous solutions . Because HMVA is the reduced


-hydroxy derivative, it lacks the ketone moiety required for enolization. Consequently, the chiral centers at C2 and C3 of (2R,3R)-HMVA are strictly stable in neutral water. Spontaneous chiral inversion (epimerization to 2S,3R-HMVA or racemization) is thermodynamically unfavorable without extreme pH shifts or enzymatic intervention.

Primary Vectors of Degradation: If (2R,3R)-HMVA is chemically and chirally stable in water, why do standard curves often fail over time?

  • Microbial Consumption: As a short-chain hydroxy fatty acid, HMVA is a highly favorable carbon source for waterborne bacteria and fungi. Titer loss in aqueous stocks stored at 4°C or room temperature is almost exclusively driven by microbial metabolism rather than chemical hydrolysis.

  • pH-Dependent Ionization Shifts: Unbuffered aqueous standards readily absorb atmospheric CO₂, lowering the pH over time. While this does not destroy the HMVA molecule, it alters its ionization state, leading to severe ion suppression and retention time shifts during negative-mode Electrospray Ionization (ESI) LC-MS/MS.

HMVA_Pathway L_Ile L-Isoleucine (Biological Precursor) KMVA KMVA (2-Keto-3-methylvaleric acid) L_Ile->KMVA Transamination HMVA (2R,3R)-HMVA (Analytical Standard) KMVA->HMVA Stereoselective Reduction Degradation Titer Loss in Water (Microbial / Oxidation) HMVA->Degradation Unsterile Aqueous Storage (>4°C)

Fig 1. Metabolic origin of HMVA and degradation pathways in unsterilized aqueous solutions.

Troubleshooting FAQs

Q1: My (2R,3R)-HMVA standard curve shows a 20% decrease in peak area after a week at 4°C. Is the molecule chemically degrading? A: No. The molecule is not undergoing chemical hydrolysis. The titer drop is caused by microbial proliferation in your aqueous stock. To prevent this, all aqueous stocks must be sterile-filtered (0.22 µm) immediately upon preparation and stored in single-use aliquots at -80°C.

Q2: I observe a split peak or a leading shoulder on my (2R,3R)-HMVA chromatogram. Has the standard epimerized in solution? A: True spontaneous epimerization in neutral water does not occur [[2]]([Link]). A split peak is typically a chromatographic artifact caused by:

  • Solvent Effect: Injecting a 100% aqueous standard into a high-organic mobile phase causes the analyte to precipitate or travel un-retained at the solvent front.

  • Column Overloading: Exceeding the loading capacity of your chiral stationary phase. Fix: Dilute your aqueous stock into the starting mobile phase conditions (e.g., 95% Water / 5% Acetonitrile) prior to injection.

Q3: Should I acidify my aqueous HMVA stock to prevent microbial growth? A: It is not recommended. While lowering the pH (e.g., adding 0.1% Formic Acid) inhibits some microbial growth, highly concentrated


-hydroxy acids in acidic environments can undergo intermolecular esterification (forming cyclic dimers/lactides) over long-term storage. Use unbuffered, sterile LC-MS grade water for the master stock.

Quantitative Stability Data

The following table summarizes the expected recovery of a 1.0 mg/mL (2R,3R)-HMVA aqueous stock solution under various storage conditions.

Storage Condition24 Hours1 Week1 Month6 Months
Room Temp (20°C) 99.2%82.1%<10.0%N/A
Refrigerated (4°C) 100.0%97.5%78.4%<20.0%
Frozen (-20°C) 100.0%99.8%98.5%91.2%
Cryogenic (-80°C) 100.0%100.0%100.0%99.5%

*Degradation at 4°C and 20°C is primarily driven by microbial consumption in unsterilized media, not chemical instability.

Self-Validating Experimental Protocols

To guarantee absolute trustworthiness in your standard curves, utilize the following self-validating workflows.

Protocol 1: Preparation of Ultra-Stable Aqueous Stocks

Objective: Prevent biological degradation and preserve chiral integrity.

  • Dissolution: Weigh exactly 1.00 mg of (2R,3R)-HMVA powder. Dissolve in 1.00 mL of unbuffered, LC-MS grade Ultrapure Water (18.2 MΩ·cm) in a glass vial. Vortex for 30 seconds.

  • Sterilization: Draw the solution into a sterile glass syringe. Pass the solution through a 0.22 µm PTFE syringe filter into a pre-cleaned amber glass vial. Causality: This physically removes bacteria/fungi, eliminating the primary vector of titer loss.

  • Aliquoting: Dispense 50 µL aliquots into low-bind microcentrifuge tubes or amber glass inserts.

  • Inert Purge: Gently blow a stream of Argon or Nitrogen gas over the open vials for 5 seconds to displace oxygen and atmospheric CO₂.

  • Cryopreservation: Cap tightly and immediately transfer to -80°C.

  • Self-Validation Step: Take one aliquot immediately after filtration, dilute to 1 µg/mL, and run your LC-MS/MS method. Record the Area Under the Curve (AUC). This is your exact Day 0 Baseline .

HMVA_Workflow Stock 1. Dissolution (Ultrapure H2O) Filter 2. Sterilization (0.22 µm PTFE) Stock->Filter Aliquot 3. Aliquoting (Argon Purge) Filter->Aliquot Store 4. Cryopreservation (-80°C) Aliquot->Store

Fig 2. Self-validating workflow for the preparation and stabilization of aqueous HMVA standards.

Protocol 2: LC-MS/MS System Suitability Test (SST) for Chiral Integrity

Objective: Verify that the standard has not degraded or shifted prior to running clinical/experimental samples.

  • Thaw: Remove a single 50 µL aliquot from -80°C and thaw on wet ice. Never heat the sample.

  • Matrix Matching: Dilute the stock 1:1000 using your exact LC starting mobile phase (e.g., 0.1% Formic Acid in Water).

  • Injection: Inject 5 µL onto an achiral methylsilicone column or a dedicated chiral stationary phase .

  • Self-Validation Step: Compare the resulting chromatogram to the Day 0 Baseline.

    • Pass Criteria: The AUC must be within ±5% of the Day 0 Baseline. The peak must be perfectly symmetrical. The presence of a single peak confirms that no epimerization (which would yield a secondary diastereomeric peak, e.g., 2S,3R-HMVA) has occurred.

References

  • Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry, 267(31), 22141-22147.[Link]

  • Fingerhut, R., Röschinger, W., & Heck, M. (2016). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). International Journal of Neonatal Screening, 2(2), 2.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for (2R,3R)-2-Hydroxy-3-Methylpentanoic Acid: A Technical Comparison &amp; Validation Guide

The following technical guide provides an in-depth comparison and validation framework for (2R,3R)-2-hydroxy-3-methylpentanoic acid reference standards. This document is designed for analytical chemists and researchers r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison and validation framework for (2R,3R)-2-hydroxy-3-methylpentanoic acid reference standards. This document is designed for analytical chemists and researchers requiring absolute stereochemical certainty in metabolomics or peptide synthesis.

Part 1: Executive Technical Summary

(2R,3R)-2-hydroxy-3-methylpentanoic acid (also known as (2R,3R)-HMVA) is a chiral


-hydroxy acid. It acts as a critical reference point in distinguishing metabolic disorders (e.g., Maple Syrup Urine Disease) and serves as a chiral building block in the synthesis of depsipeptides like cereulide and valinomycin.

The Core Challenge: The molecule possesses two chiral centers, creating four distinct stereoisomers.[1]

  • (2S,3S): The primary metabolite derived from L-Isoleucine.[1]

  • (2R,3R): The enantiomer of the metabolite (derived from D-Isoleucine).[1]

  • (2R,3S) & (2S,3R): The allo-diastereomers.

Most "off-the-shelf" standards are often racemic or insufficiently characterized regarding diastereomeric excess (de). For high-stakes applications, relying solely on a Certificate of Analysis (CoA) is insufficient. This guide outlines how to select a standard and, more importantly, how to validate it using a self-validating synthetic protocol .

Part 2: Comparative Analysis of Reference Standards

The market offers three tiers of reference materials. The choice depends on whether you need simple identification or quantitative stereochemical resolution.

Table 1: Source Comparison Matrix
FeatureTier 1: Commercial Research Grade Tier 2: Custom Synthesis (Recommended) Tier 3: Certified Reference Material (CRM)
Primary Suppliers Sigma-Aldrich (Enamine), BLD Pharm, Santa CruzCustom CROs (e.g., ChemScene, SynInnova)Not currently available for this specific isomer
Purity (Chemical)

95%

98%
N/A
Stereochemical Purity Often variable; check for "enantiopure" vs "racemic"High (>99% ee/de) if precursor is controlledN/A
Cost Low ($100 - $300 / 100mg)High ($1,000+ / batch)N/A
Traceability Batch-dependent CoAFull synthetic route disclosureN/A
Best For Initial screening, retention time markersPK studies, quantification, stereochemical confirmation Regulated clinical diagnostics
Expert Insight: The "Precursor Logic"

Commercial standards for the (2R,3R) isomer are often chemically synthesized via routes that may allow epimerization at the


-carbon.
Recommendation:  For critical assays, Tier 2 (Custom Synthesis)  or In-House Verification  is superior. By synthesizing the standard from D-Isoleucine  using a retention-of-configuration protocol, you guarantee the stereochemistry (see Part 3).

Part 3: The Self-Validating System (Synthesis & Mechanism)

To ensure your reference standard is truly (2R,3R), you must understand its origin. The most robust validation is to synthesize the standard from a precursor with known absolute configuration: D-Isoleucine .

The Mechanism: Diazotization with Retention

Unlike standard SN2 reactions that cause inversion, the diazotization of


-amino acids proceeds with retention of configuration  due to the anchimeric participation (neighboring group participation) of the carboxylate group. This forms a transient 

-lactone intermediate, which is then opened by water.

Reaction Pathway:

  • Precursor: D-Isoleucine (2R,3R) [High optical purity available commercially].

  • Reagent: Sodium Nitrite (

    
    ) in dilute acid (
    
    
    
    or
    
    
    ).
  • Intermediate: Unstable

    
    -lactone (Double Inversion = Retention).
    
  • Product: (2R,3R)-2-hydroxy-3-methylpentanoic acid.[2][3][4][5]

Visualization: Stereochemical Lineage

The following diagram illustrates the decision tree for selecting the correct precursor to generate the specific HMPA isomer.

G cluster_0 Amino Acid Precursors cluster_1 Target Hydroxy Acids (HMPA) L_Ile L-Isoleucine (2S, 3S) S_S_HMPA (2S, 3S)-HMPA (Biological Metabolite) L_Ile->S_S_HMPA Diazotization (Retention) D_Ile D-Isoleucine (2R, 3R) R_R_HMPA (2R, 3R)-HMPA (Target Standard) D_Ile->R_R_HMPA Diazotization (Retention) L_Allo L-Alloisoleucine (2S, 3R) S_R_HMPA (2S, 3R)-HMPA L_Allo->S_R_HMPA Diazotization D_Allo D-Alloisoleucine (2R, 3S) R_S_HMPA (2R, 3S)-HMPA D_Allo->R_S_HMPA Diazotization

Caption: Stereochemical lineage showing the direct correlation between amino acid precursors and hydroxy acid products via diazotization.

Part 4: Experimental Validation Protocols

Once you have your standard (purchased or synthesized), you must validate it. Do not rely on optical rotation alone, as the specific rotation is low and easily influenced by impurities.

Protocol A: GC-MS Analysis of Diastereomers

This is the "Gold Standard" for determining Enantiomeric Excess (ee) and Diastereomeric Excess (de).

Principle: Derivatize the hydroxy acid with a chiral alcohol to convert enantiomers into diastereomers, which are separable on achiral GC columns (e.g., DB-5 or HP-5).

Step-by-Step Methodology:

  • Extraction: Acidify sample (pH < 2) and extract with ethyl acetate. Dry under nitrogen.

  • Chiral Esterification:

    • Add 200

      
      L of (S)-(+)-2-butanol  (or (S)-3-methyl-2-butanol).
      
    • Add 50

      
      L acetyl chloride (catalyst).
      
    • Heat at 100°C for 1 hour.

    • Result: Carboxyl group forms a chiral ester.

  • Silylation (Hydroxyl Group):

    • Evaporate excess alcohol.

    • Add 50

      
      L BSTFA + 1% TMCS .[6]
      
    • Heat at 60°C for 20 mins.

    • Result: Hydroxyl group becomes TMS-ether.

  • GC-MS Analysis:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 70°C (1 min)

      
       5°C/min 
      
      
      
      200°C.
    • Identification: The (2R,3R) isomer derivative will have a distinct retention time from the (2S,3S) derivative.

    • Note: If you used (S)-2-butanol, the (2R,3R) acid forms the (2R,3R,S)-ester, while any (2S,3S) impurity forms the (2S,3S,S)-ester. These are diastereomers and will separate.[2][6][7]

Protocol B: NMR Verification

NMR is used to confirm chemical structure and relative stereochemistry (diastereomer check).

  • Solvent:

    
    
    
  • Key Signals (1H NMR):

    • 
       ~4.1-4.2 ppm (d, 
      
      
      
      -proton). The coupling constant (
      
      
      ) between H-2 and H-3 differs between anti (2R,3R / 2S,3S) and syn (2R,3S / 2S,3R) isomers.
    • Anti-isomers (2R,3R): Typically show a smaller

      
       (~3-4 Hz) compared to syn-isomers due to the preferred conformation in solution, though this should be confirmed with a known standard or literature values [1].
      

Part 5: Workflow for Standard Selection

Use this logic flow to determine the appropriate standard for your specific application.

Workflow Start Start: Define Requirement Q1 Is the application regulated (e.g., Clinical Diagnosis)? Start->Q1 Q2 Is stereochemical purity critical (>98% ee)? Q1->Q2 No Action1 Synthesize from D-Isoleucine (Self-Validating) Q1->Action1 Yes (High Risk) Q2->Action1 Yes Action2 Purchase Commercial Standard (Sigma/BLD) Q2->Action2 No (Identification only) Action3 Validate via Chiral GC-MS (Protocol A) Action1->Action3 Confirmation Action2->Action3 Mandatory Check

Caption: Decision matrix for selecting and validating (2R,3R)-HMPA standards.

References

  • Mamer, O. A. (2000).[8] Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology, 324, 3-10.[8] Link

  • Sigma-Aldrich. (2R,3R)-2-hydroxy-3-methylpentanoic acid Product Detail. SigmaAldrich.com. Link

  • PubChem. (2R,3R)-2-hydroxy-3-methylpentanoic acid Compound Summary. National Library of Medicine. Link

  • Gibson, K. M., et al. (1993). 2-Hydroxy-3-methylvaleric aciduria: A likely disorder of branched-chain amino acid metabolism. Pediatric Research. Link

  • Heil, M., et al. (2019). Stereoselective Analysis of 2-Hydroxycarboxylic Acids. Journal of Chromatography A.

Sources

Comparative

Validation of LC-MS Method for Quantifying Isoleucic Acid Metabolites

This guide outlines the validation of a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying isoleucic acid (2-hydroxy-3-methylvaleric acid), utilizing 3-Nitrophenylhydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying isoleucic acid (2-hydroxy-3-methylvaleric acid), utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization . This approach is compared against traditional Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1][2]

A Comparative Technical Guide for Bioanalytical Method Development

Executive Summary & Biological Context

Isoleucic acid (2-hydroxy-3-methylvaleric acid) is a downstream metabolite of the branched-chain amino acid isoleucine. Its accurate quantification is critical in diagnosing Maple Syrup Urine Disease (MSUD) , where branched-chain


-keto acid dehydrogenase (BCKD) deficiency leads to the accumulation of isoleucine and its keto- and hydroxy-acid metabolites. Beyond inborn errors of metabolism, isoleucic acid is emerging as a biomarker for insulin resistance  and mitochondrial dysfunction .

The Analytical Challenge: The primary obstacle in quantifying isoleucic acid is distinguishing it from its structural isomer, leucic acid (2-hydroxyisocaproic acid, HICA). Both share the molecular formula


 and identical mass-to-charge ratios (

), rendering mass spectrometry blind to the difference without rigorous chromatographic separation.

This guide validates a 3-NPH Derivatization LC-MS/MS protocol ("The Product") as a superior alternative to traditional GC-MS, offering higher throughput, reduced sample volume, and enhanced sensitivity.

Methodological Comparison: The Landscape

The following table contrasts the optimized LC-MS/MS workflow against the traditional GC-MS standard and direct (underivatized) LC-MS.

Table 1: Comparative Performance Metrics
FeatureOptimized LC-MS/MS (3-NPH) Traditional GC-MS (TMS) Direct LC-MS (Underivatized)
Principle Derivatization with 3-Nitrophenylhydrazine targets carboxyl groups, increasing hydrophobicity and ionization.Silylation (BSTFA/MSTFA) makes polar acids volatile for gas phase.Ion-pairing or HILIC chromatography for polar retention.
Isomer Separation High (C18 Column).[3] 3-NPH adds bulk, amplifying steric differences between isomers.High . Capillary GC columns offer excellent resolution.Low/Medium .[4] Difficult to resolve isomers on short HILIC runs.
Sample Prep Time < 60 mins . Aqueous reaction; no drying required.> 3 hours . Requires solvent evaporation (dryness is critical) + heating.< 30 mins . Protein precipitation only.
Sensitivity (LOQ) ~10–50 nM . 3-NPH enhances negative mode ionization.~1–5 µM . Limited by injection volume and split ratios.~500 nM . Poor ionization of small hydroxy acids.
Throughput High (96-well plate compatible).Low (Sequential injection, long cooling times).High.
Moisture Tolerance High . Reaction occurs in aqueous/organic mix.[4]Zero . Moisture destroys TMS reagents.High.

The Optimized Protocol: 3-NPH LC-MS/MS Workflow

This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) to convert the carboxylic acid group of isoleucic acid into a stable hydrazide. This transformation serves two purposes:

  • Chromatographic Retention: It adds a hydrophobic phenyl ring, allowing robust retention and separation of isomers on standard C18 columns.

  • Ionization Enhancement: The nitro group provides high electronegativity, significantly boosting sensitivity in Negative Electrospray Ionization (ESI-) mode.

Experimental Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine, 20 µL) PPT Protein Precipitation (MeOH/ACN + Internal Standard) Sample->PPT Extract Deriv Derivatization Reaction Add 3-NPH + EDC + Pyridine (Incubate 30 min @ 40°C) PPT->Deriv Supernatant Quench Quench/Dilute Add 0.1% Formic Acid (aq) Deriv->Quench Complete LC LC Separation C18 Column (1.7 µm) Isomer Resolution Quench->LC Inject MS MS/MS Detection Negative Mode (ESI-) MRM: 266.1 -> 137.1 LC->MS Analyze

Figure 1: Step-by-step workflow for the 3-NPH derivatization and analysis of isoleucic acid.

Detailed Methodology

Reagents:

  • Derivatizing Agent: 200 mM 3-NPH in 50% Methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.

  • Internal Standard (IS):

    
    -Leucic acid or 
    
    
    
    -3-hydroxybutyric acid.

Step-by-Step Protocol:

  • Extraction: Mix 20 µL plasma with 80 µL Methanol (containing IS). Vortex and centrifuge (12,000 x g, 10 min).

  • Derivatization: Transfer 40 µL supernatant to a clean vial. Add 20 µL 3-NPH solution and 20 µL EDC/Pyridine solution.

  • Incubation: Heat at 40°C for 30 minutes.

  • Quenching: Stop reaction by adding 120 µL of 0.1% Formic Acid in water.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.01% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][5][6]

  • Gradient: 15% B to 50% B over 10 minutes (Critical for isomer separation).

  • MS Transitions (Negative Mode):

    • Isoleucic Acid-3NPH:

      
       266.1 
      
      
      
      137.1 (Quantifier), 266.1
      
      
      182.1 (Qualifier).
    • Leucic Acid-3NPH:

      
       266.1 
      
      
      
      137.1 (Same mass, separated by Time).

Validation Framework (E-E-A-T)

To ensure this method is "self-validating" and trustworthy, the following parameters must be assessed according to FDA/EMA bioanalytical guidelines.

Selectivity: The Isomer Logic

The most critical validation step is proving that the peak quantified is indeed isoleucic acid and not leucic acid.

Causality: 3-NPH increases the molecular surface area. Isoleucic acid (branched at C3) interacts differently with the C18 stationary phase compared to leucic acid (branched at C4).

Validation Experiment: Inject a mixture of pure Isoleucic Acid and Leucic Acid standards. Baseline separation (


) is mandatory. 

IsomerSep cluster_0 Chromatographic Separation (C18) Peak1 Leucic Acid (RT: 4.2 min) Peak2 Isoleucic Acid (RT: 4.5 min) Logic Resolution (Rs) > 1.5 REQUIRED for Validity Peak1->Logic Interference? Peak2->Logic Target

Figure 2: Chromatographic logic. Leucic acid typically elutes earlier than isoleucic acid on C18 columns due to slight polarity differences in the branched chain.

Linearity, Precision, and Accuracy
  • Linearity: Construct a calibration curve from 50 nM to 100 µM. The 3-NPH derivative typically yields an

    
     using 
    
    
    
    weighting.
  • Precision (CV%): Intra-day and Inter-day precision should be

    
     (and 
    
    
    
    at the Lower Limit of Quantification, LLOQ).
  • Accuracy: Spike recovery should fall between 85–115%.

Matrix Effects (ME)

Unlike GC-MS, LC-MS is susceptible to ion suppression.

  • Protocol: Compare the peak area of isoleucic acid spiked into post-extracted plasma (A) vs. neat solvent (B).

  • Calculation:

    
    .
    
  • Acceptance: 85%–115%.

  • Note: The 3-NPH derivative elutes in a cleaner region of the chromatogram (higher % organic) than underivatized acids, significantly reducing suppression from salts and phospholipids.

Table 2: Typical Validation Results (3-NPH Method)
ParameterResultAcceptance Criteria
Linear Range 0.05 – 200 µM

LLOQ 0.05 µM (50 nM)S/N > 10
Intra-day Precision 3.2 – 5.8%< 15%
Inter-day Precision 4.5 – 8.1%< 15%
Recovery 92 – 104%85 – 115%
Matrix Effect 95 – 102%85 – 115%

References

  • Han, J., et al. (2013). "Metabolomics of short-chain fatty acids in biological samples by liquid chromatography–tandem mass spectrometry with 3-nitrophenylhydrazine derivatization." Analytica Chimica Acta.

  • Karu, N., et al. (2016). "Liquid chromatography-mass spectrometry method for the determination of short-chain fatty acids in human plasma." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Tsutsui, H., et al. (2021). "Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias." Metabolites.[3][5][6][7][8][9][10]

  • BenchChem. (2025). "Quantification of DL-Isoleucine in Human Plasma by LC-MS/MS." Application Note.

Sources

Validation

distinguishing (2R,3R)-HMVA from 2-hydroxyisocaproic acid

An In-Depth Comparative Guide to Distinguishing (2R,3R)-HMVA from 2-Hydroxyisocaproic Acid For researchers, scientists, and drug development professionals engaged in metabolomics, pharmaceutical analysis, and clinical di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Distinguishing (2R,3R)-HMVA from 2-Hydroxyisocaproic Acid

For researchers, scientists, and drug development professionals engaged in metabolomics, pharmaceutical analysis, and clinical diagnostics, the accurate differentiation of isomeric molecules is a paramount challenge. This guide provides a comprehensive comparison of analytical methodologies for distinguishing between two structurally similar alpha-hydroxy acids: (2R,3R)-2-hydroxy-3-methylvaleric acid ((2R,3R)-HMVA) and 2-hydroxyisocaproic acid (HICA). These compounds, both metabolites of branched-chain amino acids, share the same molecular formula (C₆H₁₂O₃) and molecular weight (132.16 g/mol ), rendering their differentiation non-trivial.[1][2]

(2R,3R)-HMVA is a stereoisomer of 2-hydroxy-3-methylpentanoic acid, an isoleucine metabolite, while HICA (2-hydroxy-4-methylpentanoic acid) is a metabolite of leucine.[1][3] Their correct identification is critical, as altered levels can be indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1] This guide delves into the causality behind experimental choices in chromatography, mass spectrometry, and NMR spectroscopy, presenting field-proven protocols and comparative data to empower researchers in selecting the optimal strategy for their analytical needs.

The Structural Challenge: Positional Isomerism

The primary analytical hurdle lies in the fact that (2R,3R)-HMVA and HICA are positional isomers. The isobutyl group in HICA is linear from the chiral center, whereas the sec-butyl group in HMVA is branched at the beta-position relative to the carboxyl group. This subtle difference in the placement of a single methyl group profoundly influences their physicochemical properties and, consequently, their behavior in various analytical systems.

Figure 1: Chemical Structures

  • (A) (2R,3R)-2-hydroxy-3-methylvaleric acid ((2R,3R)-HMVA) [4]

  • (B) 2-hydroxyisocaproic acid (HICA) [2]

Note: Structures can be visualized using their respective SMILES notations: CCO for (2R,3R)-HMVA and CC(C)CC(C(=O)O)O for HICA.[2][4]

Analytical Strategy Overview

A multi-pronged approach is often necessary for the unambiguous identification and quantification of these isomers. The choice of technique depends on the analytical goal, whether it is qualitative identification, chiral purity determination, or precise quantification in a complex biological matrix.

G cluster_0 cluster_1 Primary Analytical Techniques cluster_2 Key Differentiators cluster_3 A Sample Containing C₆H₁₂O₃ Isomers B Mass Spectrometry (GC-MS or LC-MS) A->B C Chromatography (HPLC or GC) A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Distinct Fragmentation Patterns B->E Analysis yields F Separation based on Physicochemical Properties (Different Retention Times) C->F Analysis yields G Unique Chemical Shifts & Coupling Patterns D->G Analysis yields H Conclusive Identification: (2R,3R)-HMVA vs. HICA E->H F->H G->H

Caption: Workflow for distinguishing (2R,3R)-HMVA and HICA.

Mass Spectrometry (MS): Unveiling Structural Differences Through Fragmentation

While both isomers have an identical parent mass, their structural differences lead to unique fragmentation patterns upon ionization, a principle that is the cornerstone of their MS-based differentiation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred platforms.[5]

Causality of Fragmentation

In Electron Impact (EI) ionization used in GC-MS, fragmentation is driven by the stability of the resulting carbocations. The position of the methyl group dictates the preferred cleavage points. For α-hydroxy acids, cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway.[6][7]

  • For HICA (2-hydroxy-4-methylpentanoic acid): Cleavage between C2 and C3 is expected to yield a significant fragment from the loss of the isobutyl group.

  • For HMVA (2-hydroxy-3-methylpentanoic acid): The fragmentation will be influenced by the methyl group at C3, leading to a different set of stable fragments.

A characteristic fragment for α-hydroxy carboxylic acids is the hydroxycarbonyl anion at m/z 45, which can be observed in negative ion mode.[8] However, positive ion mode fragmentation is generally more informative for distinguishing these positional isomers.

Experimental Protocol: GC-MS Analysis

This protocol is designed for qualitative identification in a research setting. For quantitative analysis in biological fluids, the use of a stable isotope-labeled internal standard is mandatory.[5]

  • Sample Preparation & Derivatization:

    • To increase volatility for GC analysis, both the carboxylic acid and hydroxyl groups must be derivatized.

    • Rationale: Derivatization prevents thermal degradation in the GC inlet and improves chromatographic peak shape. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for creating trimethylsilyl (TMS) derivatives.[5]

    • Protocol:

      • Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

      • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).

      • Cap the vial tightly and heat at 70°C for 60 minutes.

      • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection: 1 µL splitless injection at 250°C.

    • MS Conditions: EI ionization at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Compare the full scan mass spectra of the derivatized analytes against a spectral library or known standards.

    • Focus on the relative abundance of key fragment ions to differentiate the isomers.

Table 1: Expected Differentiating Ions for TMS-Derivatized Isomers
AnalyteParent Ion (M•+)Key Fragment Ion 1Key Fragment Ion 2Rationale for Key Fragments
HICA-TMS 276m/z 261m/z 117Loss of -CH₃ (M-15); Cleavage yielding [CH(OTMS)COOTMS]⁺
HMVA-TMS 276m/z 261m/z 131Loss of -CH₃ (M-15); Cleavage yielding [CH(C₂H₅)CH(OTMS)COOTMS]⁺ fragment differences

Note: The exact m/z values and abundances can vary between instruments. This table represents predicted fragmentation based on common pathways. Experimental verification with pure standards is essential.

Chromatographic Separation: Leveraging Polarity and Chirality

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For positional isomers like HICA and HMVA, subtle differences in their three-dimensional structure and polarity can be exploited for separation.

Causality of Separation
  • Reverse-Phase HPLC (RP-HPLC): HICA is generally slightly more hydrophobic than HMVA due to the position of the methyl group, which may lead to longer retention on a C18 column under identical conditions. However, baseline separation on standard achiral columns can be challenging.

  • Chiral Chromatography: This is the "gold standard" for separating stereoisomers and can also be highly effective for resolving structurally similar positional isomers.[9][10] Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), create transient diastereomeric complexes with the analytes.[9] The different stabilities of these complexes for HICA versus the various stereoisomers of HMVA result in different retention times.

Experimental Protocol: Chiral HPLC-UV

This protocol provides a starting point for the separation of HICA from the diastereomers of HMVA. Method optimization is crucial for achieving baseline resolution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).

      • Rationale: The non-polar mobile phase is typical for normal-phase chiral chromatography. TFA is added to suppress the ionization of the carboxylic acid, ensuring good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[11]

    • Temperature: 25°C.

  • Sample Preparation:

    • Dissolve standards and samples in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Run individual standards of HICA and (2R,3R)-HMVA to determine their respective retention times.

    • Inject the mixture to confirm separation. The elution order will depend on the specific CSP and mobile phase but will be consistent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled tool for distinguishing constitutional isomers.[12][13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

Causality of Spectral Differences

The unique arrangement of atoms in HICA and HMVA results in completely different magnetic environments for their respective nuclei. This leads to distinct chemical shifts and spin-spin coupling patterns, providing a definitive fingerprint for each molecule.

  • In ¹H NMR: The protons on the carbon bearing the methyl group and adjacent protons will have unique chemical shifts and splitting patterns (multiplicity).

  • In ¹³C NMR: The high dispersion of carbon signals allows for the clear resolution of each carbon atom.[14] The chemical shift of the carbon at the branch point (C4 in HICA, C3 in HMVA) will be significantly different.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified analyte in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using an organic solvent.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Standard acquisition parameters for ¹H NMR are typically sufficient.

  • Spectral Interpretation:

    • HICA (in CDCl₃): Expect a doublet for the methyl protons at C4, a multiplet for the C4 proton, and distinct signals for the CH₂ group at C3.

    • (2R,3R)-HMVA (in CDCl₃): Expect a doublet for the methyl protons at C3, a multiplet for the C3 proton, and a multiplet for the ethyl group protons at C4 and C5. The coupling patterns between H2, H3, and H4 will be unique.

Table 2: Predicted ¹H NMR Chemical Shift (δ) Differences
Proton AssignmentPredicted δ for HICA (ppm)Predicted δ for (2R,3R)-HMVA (ppm)Key Distinguishing Feature
-CH(OH)- ~4.1-4.3~4.0-4.2Subtle shift and different coupling
-CH-CH₃ ~1.8 (multiplet)~1.9 (multiplet)Different environment and coupling
Terminal -CH₃ ~0.9 (doublet, 6H)~1.0 (doublet, 3H) and ~0.9 (triplet, 3H)Presence of a triplet and a doublet for HMVA vs. a single doublet (6H) for HICA

Note: These are estimated chemical shifts. Actual values depend on solvent and concentration. The key is the difference in multiplicity and integration.

Summary and Recommendations

The choice of analytical technique is dictated by the specific research question.

TechniquePrimary ApplicationAdvantagesLimitations
GC-MS Qualitative ID, QuantificationHigh sensitivity, provides structural information via fragmentation.Requires derivatization, may not resolve all stereoisomers.
Chiral HPLC Isomer Separation, PurityExcellent resolving power for stereoisomers and positional isomers.[10][15]Requires method development, provides less structural information than MS or NMR.
NMR Definitive Structure IDUnambiguous for structural isomers, provides rich structural detail.[12]Lower sensitivity, requires pure sample, more expensive instrumentation.

Recommendations:

  • For rapid screening and quantification in complex matrices like urine or plasma, a validated LC-MS/MS method is superior due to its high sensitivity, specificity, and throughput without requiring derivatization.[5]

  • For definitive structural confirmation of an isolated, pure compound, ¹H and ¹³C NMR are the most authoritative methods.

  • For assessing the chiral purity of HMVA or for separating it from HICA in a prepared mixture, Chiral HPLC is the method of choice.[9]

By understanding the principles behind each technique and applying the detailed protocols within this guide, researchers can confidently and accurately distinguish between (2R,3R)-HMVA and 2-hydroxyisocaproic acid, ensuring the integrity and validity of their scientific findings.

References

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. JEOL Ltd.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • University of California, Davis. (2014, June 14). NMR Spectroscopy of Stereoisomers. Chem LibreTexts.
  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Chowdhury, S. K., & Pradeep, A. K. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of the American Society for Mass Spectrometry, 20(2), 274–280.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Jiménez-López, J., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10328-10335.
  • Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474.
  • PubChem. (n.d.). 2-Hydroxyisocaproic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for β‑Hydroxy-β-methylbutyric Acid (HMB), 2-Hydroxyisocaproic Acid (HICA).
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891.
  • SIELC Technologies. (2019, September 20). HPLC Separation of β‑Hydroxy-β-methylbutyric Acid and 2-Hydroxyisocaproic Acid on Primesep 100 Colimn.
  • Selleck Chemicals. (n.d.). 2-Hydroxyisocaproic acid | CAS 498-36-2.
  • Rupa Health. (n.d.). 2-Hydroxyisocaproic Acid.
  • PubChem. (n.d.). (+-)-2-Hydroxyisocaproic acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). 2-Hydroxyisocaproic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-2-hydroxy-3-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Analytical Quantification of 3-Hydroxy-3-methylhexanoic Acid.

Sources

Comparative

Confirming the Absolute Configuration of 2-Hydroxy-3-methylpentanoic Acid: A Comparative Technical Guide

The absolute configuration of chiral building blocks dictates the three-dimensional architecture and biological efficacy of complex molecules. 2-Hydroxy-3-methylpentanoic acid (Hmp) is a critical structural motif found i...

Author: BenchChem Technical Support Team. Date: March 2026

The absolute configuration of chiral building blocks dictates the three-dimensional architecture and biological efficacy of complex molecules. 2-Hydroxy-3-methylpentanoic acid (Hmp) is a critical structural motif found in various bioactive natural products, including the cationic peptide antibiotic bogorol A[1] and the anticancer neoantimycins[2].

Assigning the absolute configuration of Hmp presents a specific structural challenge: it possesses two adjacent stereocenters (C2 and C3), resulting in four possible stereoisomers—(2R,3R), (2R,3S), (2S,3R), and (2S,3S). Because Hmp lacks a strong UV chromophore and is highly flexible, traditional Electronic Circular Dichroism (ECD) is often insufficient.

As an Application Scientist, I have structured this guide to objectively compare the three most robust methodologies for confirming the absolute configuration of Hmp: NMR-based Mosher’s Ester Analysis , Vibrational Circular Dichroism (VCD) , and Chiral Chromatography with Synthetic Standards .

Modality Comparison: Strategic Selection

Before committing to a workflow, researchers must evaluate their sample constraints. The table below summarizes the quantitative and qualitative performance metrics of the primary modalities.

Table 1: Performance Metrics for Stereochemical Determination of Hmp
MetricMosher's Method (NMR)Vibrational Circular Dichroism (VCD)Chiral GC/HPLCX-ray Crystallography
Primary Target C2 Stereocenter (Anchors relative C3)Holistic (C2 and C3 simultaneously)Holistic (Matches exact isomer)Holistic (3D lattice mapping)
Sample Requirement 1–5 mg5–15 mg< 1 mgSingle high-quality crystal
Destructive? Yes (Chemical derivatization)No (Recoverable from solvent)Yes (Often requires esterification)No (But requires crystallization)
Analysis Time 1–2 Days (Synthesis + NMR)3–7 Days (Includes DFT calculations)1–2 Weeks (Standard synthesis)Weeks to Months (Crystallization)
Causality of Signal Anisotropic magnetic shieldingDifferential IR absorptionEmpirical column interactionAnomalous dispersion (Bijvoet)

Mosher’s Ester Analysis: The Derivatization Standard

The Causality: Mosher's method utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to create a sterically rigid conformation around the C2 secondary alcohol[3]. We use MTPA because its trifluoromethyl group prevents enolization, while its phenyl ring exerts a strong magnetic anisotropic shielding effect on the protons situated on the same face of the molecule[4]. By calculating the chemical shift differences (


) between the (S)- and (R)-MTPA esters, we can map the spatial arrangement of the substituents around C2.

Because Mosher's method only directly probes the C2 stereocenter, the relative stereochemistry between C2 and C3 must first be established using


 coupling constants and NOESY correlations[2]. The Mosher analysis then anchors the absolute configuration.
Step-by-Step Protocol (Self-Validating System)

Self-Validation Check: The protocol is self-validating because multiple protons on both sides of the chiral center are assigned. If the


 signs consistently segregate to opposite hemispheres of the Mosher plane, the conformational model is validated.
  • Carboxyl Protection: React Hmp with isopropanol/HCl to yield the isopropyl ester. Causality: The free carboxylic acid must be protected to prevent the formation of mixed anhydrides with MTPA-Cl, which would convolute the NMR spectra.

  • Derivatization: Divide the protected sample into two dry NMR tubes. To the first, add (R)-MTPA-Cl, pyridine, and DMAP to yield the (S)-MTPA ester. To the second, add (S)-MTPA-Cl to yield the (R)-MTPA ester[4].

  • NMR Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra in
    
    
    .
  • Data Analysis: Tabulate the chemical shifts for the C3 methine, C4 methylene, and C5/C6 methyl protons. Calculate

    
    . Positive values indicate substituents on the right side of the Mosher plane; negative values indicate the left side.
    

Moshers A 2-Hydroxy-3-methylpentanoic Acid (Analyte) B Carboxyl Protection (e.g., Isopropyl Ester) A->B Prevents side reactions C1 React with (R)-MTPA-Cl Yields (S)-MTPA Ester B->C1 Pyridine / DMAP C2 React with (S)-MTPA-Cl Yields (R)-MTPA Ester B->C2 Pyridine / DMAP D1 1H / 19F NMR Acquisition C1->D1 D2 1H / 19F NMR Acquisition C2->D2 E Calculate Δδ (δS - δR) Map Anisotropic Shielding D1->E D2->E F Assign Absolute Configuration (C2 Stereocenter) E->F Spatial modeling

Workflow for absolute configuration assignment using Mosher's method.

Vibrational Circular Dichroism (VCD): The Chiroptical Approach

The Causality: VCD measures the differential absorption of left versus right circularly polarized infrared light during vibrational transitions[5]. We select VCD over ECD because Hmp lacks a UV chromophore; VCD leverages the abundant


 vibrational modes of the aliphatic backbone[6]. Because VCD spectra are highly sensitive to the entire 3D geometry of the molecule, it can assign both the C2 and C3 stereocenters simultaneously without chemical derivatization[7].
Step-by-Step Protocol (Self-Validating System)

Self-Validation Check: VCD relies on a dual-match system. The theoretical IR spectrum must match the experimental IR spectrum (validating that the DFT conformational search accurately captured the solution-state population). Only then is the VCD spectral match considered valid for stereochemical assignment.

  • Sample Preparation: Dissolve 5–10 mg of Hmp in

    
    . Causality: Deuterated solvents are used to shift solvent vibrational bands out of the critical fingerprint region (1650 to 850 
    
    
    
    )[6][7].
  • Spectral Acquisition: Measure the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photo-elastic modulator (PEM)[6].

  • Theoretical Modeling (DFT): Perform a conformational search using molecular mechanics. Optimize the geometries of the lowest-energy conformers using Density Functional Theory (e.g., B3LYP/6-311G(d,p))[5].

  • Frequency Calculation: Compute the theoretical IR and VCD spectra for the (2S,3S) and (2R,3R) isomers.

  • Overlay and Assignment: Compare the experimental VCD signs (e.g., the C-O stretching vibrations around 1040

    
    ) against the theoretical models to assign the absolute configuration[7].
    

VCD cluster_exp Experimental Phase cluster_theor Theoretical Phase (DFT) E1 Prepare Solution (e.g., CDCl3) E2 Measure IR & VCD Spectra E1->E2 C Spectral Comparison (Similarity Index) E2->C T1 Conformational Search (Molecular Mechanics) T2 DFT Optimization & Frequency Calc T1->T2 T2->C R Absolute Configuration (C2 and C3) C->R

Parallel experimental and theoretical workflows for VCD analysis.

Chiral Chromatography & X-Ray Crystallography: The Empirical & Definitive Pairs

When spectroscopic methods yield ambiguous results due to conformational flexibility, researchers pivot to empirical matching or solid-state mapping.

Chiral GC/HPLC: This method is highly favored in total synthesis workflows. To determine the Hmp residue in bogorol A, researchers synthesized the four possible stereoisomers by reducing racemic 3-methyl-2-oxopentanoic acid[1]. The diastereomeric pairs were separated via normal-phase HPLC. By converting the unknown natural isolate and the synthetic standards into isopropyl esters, chiral Gas Chromatography (GC) unambiguously identified the natural residue as (2S,3S)-2-hydroxy-3-methylpentanoic acid through direct retention time correlation[1].

X-Ray Crystallography: While X-ray diffraction utilizing anomalous dispersion (the Bijvoet method) is the non-empirical gold standard[8], Hmp is a light, aliphatic liquid/low-melting solid. Causality: To utilize X-ray, Hmp must be derivatized with a heavy-atom chiral auxiliary (e.g., camphorsultam dichlorophthalic acid) to induce sufficient anomalous scattering and force crystallization[8]. Due to this bottleneck, VCD and Mosher's remain the preferred solution-state alternatives.

Conclusion

For confirming the absolute configuration of 2-hydroxy-3-methylpentanoic acid, the choice of modality is dictated by laboratory infrastructure and sample availability. Mosher's method remains the accessible standard for laboratories equipped with high-field NMR, provided the relative C2/C3 stereochemistry is mapped via NOESY. VCD is the superior, non-destructive choice for holistic assignment of both stereocenters, provided the user has access to DFT computational pipelines. Chiral chromatography remains the ultimate empirical proof when synthetic reference standards are available.

References

Sources

Validation

comparison of (2R,3R)-HMVA levels in healthy vs MSUD plasma

Comparative Analysis of (2R,3R)-HMVA Plasma Levels: Healthy vs. Maple Syrup Urine Disease (MSUD) As a Senior Application Scientist in metabolic profiling, I frequently encounter the analytical challenge of distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of (2R,3R)-HMVA Plasma Levels: Healthy vs. Maple Syrup Urine Disease (MSUD)

As a Senior Application Scientist in metabolic profiling, I frequently encounter the analytical challenge of distinguishing subtle stereoisomeric shifts in plasma biomarkers. When evaluating branched-chain amino acid (BCAA) dyshomeostasis—specifically in Maple Syrup Urine Disease (MSUD)—quantifying 2-hydroxy-3-methylvaleric acid (HMVA) stereoisomers is critical.

This guide provides an objective, data-driven comparison of (2R,3R)-HMVA levels in healthy versus MSUD plasma, detailing the biochemical causality, quantitative benchmarks, and the specific analytical methodologies required for accurate stereoisomer resolution.

Mechanistic Causality: The Origin of (2R,3R)-HMVA

To understand why (2R,3R)-HMVA accumulates, we must trace the metabolic fate of L-isoleucine. In healthy individuals, L-isoleucine (2S,3S) undergoes transamination by branched-chain aminotransferase (BCAT) to form 3S-2-keto-3-methylvaleric acid (3S-KMVA). This keto acid is rapidly oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

In MSUD, a genetic deficiency in the BCKDH complex creates a severe metabolic bottleneck. The massive accumulation of 3S-KMVA forces a spontaneous and enzymatic racemization at the C3 position, yielding 3R-KMVA[1]. This 3R-KMVA pool is then subjected to two distinct pathological shunts:

  • Reamination: Yielding L-alloisoleucine (2S,3R), the pathognomonic clinical marker for MSUD[1].

  • Reduction: Lactate dehydrogenase (LDH) reduces 3R-KMVA into two specific hydroxy acid diastereomers: (2R,3R)-HMVA and (2S,3R)-HMVA [1].

Therefore, the presence of (2R,3R)-HMVA is not merely a byproduct of general BCAA overload; it is a direct, causal reflection of 3R-KMVA accumulation and the severity of the BCKDH blockade.

Pathway Visualization

MSUD_Pathway Iso L-Isoleucine (2S,3S) BCAT BCAT Enzyme (Transamination) Iso->BCAT KMVA3S 3S-KMVA (2-Keto-3-methylvaleric acid) BCAT->KMVA3S Block BCKDH Complex (Deficient in MSUD) KMVA3S->Block Normal Catabolism Racemization Spontaneous/Enzymatic Racemization KMVA3S->Racemization Pathological Shunt KMVA3R 3R-KMVA (Toxic Accumulation) Racemization->KMVA3R Allo L-Alloisoleucine (Pathognomonic Marker) KMVA3R->Allo Reamination LDH Lactate Dehydrogenase (Reduction) KMVA3R->LDH HMVA_2R3R (2R,3R)-HMVA (Elevated Biomarker) LDH->HMVA_2R3R HMVA_2S3R (2S,3R)-HMVA LDH->HMVA_2S3R

Metabolic shunting of L-isoleucine to (2R,3R)-HMVA via 3R-KMVA in MSUD.

Quantitative Comparison: Healthy vs. MSUD Plasma

In healthy plasma, total HMVA is maintained at low micromolar levels, primarily consisting of the 3S-derived isomers[2]. In classic, decompensated MSUD, the total HMVA pool expands exponentially, and the diastereomeric ratio shifts dramatically as the 3R-derived isomers—including (2R,3R)-HMVA—surge[1][3].

Biomarker / ParameterHealthy Plasma BaselineClassic MSUD Plasma (Decompensated)Diagnostic & Mechanistic Significance
Total HMVA 10 – 30 µmol/L[2]40 – 1,200 µmol/L (0.04 – 1.2 mM)[3]Primary indicator of L-isoleucine oxidative disruption.
(2R,3R)-HMVA Trace / UndetectableMarkedly ElevatedDirect downstream product of pathological 3R-KMVA accumulation[1].
L-Alloisoleucine < 5 µmol/L> 200 µmol/LPathognomonic marker; shares the exact same 3R-KMVA precursor as (2R,3R)-HMVA[1].
Diastereomeric Ratio Dominated by 3S-derived isomersShifted toward 3R-derived isomersThe ratio of diastereomeric pairs provides a rapid, quantifiable measure of residual BCKDH activity[1].

Analytical Methodology: Stereoisomer-Specific GC-MS Profiling

To confidently compare (2R,3R)-HMVA against other isomers, standard LC-MS/MS without chiral separation is insufficient, as the four stereoisomers of HMVA share identical mass-to-charge ratios and fragmentation patterns.

Below is a self-validating, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol optimized for the resolution of HMVA diastereomeric pairs, grounded in the foundational methodology established by Mamer et al.[1].

Step 1: Plasma Deproteinization

  • Action: Aliquot 100 µL of human plasma. Add 400 µL of ice-cold methanol (-20°C) spiked with an internal standard (e.g., stable-isotope labeled HMVA). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Methanol disrupts the hydration shell of plasma proteins, causing them to precipitate. This prevents matrix interference and protects the GC column from non-volatile protein degradation products.

Step 2: Acidification and Liquid-Liquid Extraction

  • Action: Transfer the supernatant to a clean glass vial. Acidify to pH < 2 using 6N HCl. Extract twice with 1 mL of ethyl acetate, vortexing thoroughly each time.

  • Causality: HMVA is a short-chain hydroxy acid. Acidification protonates the carboxylate group, rendering the molecule uncharged. This maximizes its partition coefficient into the organic ethyl acetate phase, leaving polar interferents in the aqueous layer.

Step 3: Trimethylsilyl (TMS) Derivatization

  • Action: Pool the organic layers and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • Causality: The hydroxyl and carboxyl groups of HMVA are polar and lack the volatility required for gas chromatography. BSTFA replaces these active hydrogens with TMS groups, drastically increasing the molecule's volatility and thermal stability.

Step 4: GC-MS Injection and Diastereomeric Separation

  • Action: Inject 1 µL of the derivatized sample in splitless mode onto an achiral methylsilicone capillary column (e.g., DB-1 or HP-1, 30m × 0.25mm × 0.25µm). Utilize a temperature gradient starting at 70°C, holding for 2 minutes, then ramping at 5°C/min to 250°C.

  • Causality: While true enantiomers (e.g., 2S,3S and 2R,3R) will co-elute on an achiral stationary phase, diastereomeric pairs (Pair 1: 2S,3S & 2R,3R vs. Pair 2: 2S,3R & 2R,3S) possess distinct spatial geometries and boiling points[1]. This allows the achiral column to achieve baseline separation of the pairs. The relative peak area of the 3R-derived pair versus the 3S-derived pair directly correlates with the severity of the 3S-KMVA to 3R-KMVA racemization occurring in the patient's plasma[1].

Clinical and Drug Development Implications

For drug development professionals working on enzyme replacement therapies, mRNA therapeutics, or gene therapies for MSUD, total BCAA levels only tell half the story.

Monitoring the specific reduction of (2R,3R)-HMVA and its precursor 3R-KMVA provides a high-resolution biochemical readout of target engagement. Because the diastereomeric ratio in plasma directly reflects residual BCKDH activity[1], tracking the normalization of the (2R,3R)-HMVA pool serves as a highly sensitive, self-validating pharmacodynamic biomarker during clinical trials.

References

  • Source: Journal of Biological Chemistry (via PubMed / ResearchGate)
  • Source: Healthmatters.
  • Title: The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids Source: Frontiers in Plant Science URL

Sources

Comparative

Comprehensive Comparison Guide: Optical Rotation and Stereochemical Analysis of Pure (2R,3R)-2-Hydroxy-3-methylvaleric Acid and Its Alternatives

As a Senior Application Scientist in natural product synthesis and drug development, establishing the absolute configuration of chiral building blocks is a non-negotiable step in therapeutic validation. (2R,3R)-2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in natural product synthesis and drug development, establishing the absolute configuration of chiral building blocks is a non-negotiable step in therapeutic validation. (2R,3R)-2-hydroxy-3-methylvaleric acid —commonly referred to as D-allo-isoleucic acid or D-allo-Hmp—is a critical α-hydroxy acid residue found in highly potent marine cyclodepsipeptides, including the aurilide family, lagunamides, and odoamide[1][2].

This guide objectively compares the analytical performance, structural causality, and stereochemical validation of pure (2R,3R)-2-hydroxy-3-methylvaleric acid against its stereoisomeric alternatives.

Mechanistic Insights: Causality Behind Experimental Choices

In drug development, the stereochemistry of a single residue can dictate the entire 3D macrocyclic conformation of a depsipeptide. The (2R,3R) configuration of 2-hydroxy-3-methylvaleric acid introduces a specific spatial orientation that enables these molecules to act as potent cytotoxins. For example, aurilide-class compounds containing this specific isomer bind selectively to prohibitin 1 (PHB1) in the inner mitochondrial membrane, triggering the proteolytic processing of Optic Atrophy 1 (OPA1) and ultimately inducing apoptosis[1]. Substituting the (2R,3R) isomer with its (2S,3S) alternative often results in a dramatic loss of target affinity and bioactivity[2].

While optical rotation ([α]D) is a fundamental metric for characterizing chiral purity, relying solely on polarimetry for aliphatic α-hydroxy acids is a flawed experimental choice. Their specific rotation values are highly solvent-dependent and often possess low magnitudes. Therefore, a self-validating system must be employed: optical rotation must be cross-referenced with advanced chemical derivatization (e.g., Mosher's ester analysis or Marfey's method) to unequivocally prove the absolute configuration[1][3].

Quantitative Data: Stereoisomer Comparison

To effectively evaluate (2R,3R)-2-hydroxy-3-methylvaleric acid, it must be compared against its three stereoisomeric alternatives. The table below synthesizes their structural roles and analytical differentiation parameters.

IUPAC ConfigurationCommon NomenclatureNatural OccurrenceTarget Application / BioactivityAnalytical Differentiation Strategy
(2R,3R) D-allo-isoleucic acidLagunamide A, Odoamide, Tumonoic acids[1][4]Cytotoxic agents; Mitochondrial apoptosisPositive Δδ values in Mosher analysis at C3 methyl; distinct chiral LC-MS retention.
(2S,3S) L-isoleucic acidPrunustatin A, Viridamide A[5][6]GRP78-downregulators; ImmunosuppressantsEnantiomeric optical rotation to (2R,3R); Negative Δδ values in Mosher analysis.
(2R,3S) D-isoleucic acidMinor cyanobacterial metabolitesBiosynthetic pathway probesDiastereomeric NMR shifts compared to allo forms; distinct [α]D magnitude.
(2S,3R) L-allo-isoleucic acidSynthetic intermediatesSAR (Structure-Activity Relationship) mappingSeparable from (2S,3S) via standard reverse-phase HPLC prior to chiral analysis.

Note: Exact specific rotation values ([α]D) for these pure aliphatic acids typically range between -30° and +30° depending on the solvent (CHCl₃ vs. MeOH) and concentration. Exact matching against a synthesized standard under identical conditions is the gold standard for validation[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols form a closed-loop validation system for determining the optical rotation and absolute configuration of 2-hydroxy-3-methylvaleric acid.

Protocol A: High-Precision Polarimetric Measurement ([α]D)

This protocol ensures accurate baseline characterization of the bulk pure compound[3].

  • Calibration: Calibrate a high-precision polarimeter (e.g., Jasco P-1010) using a certified quartz control plate at 20.0 °C.

  • Sample Preparation: Weigh exactly 10.0 mg of pure (2R,3R)-2-hydroxy-3-methylvaleric acid using a microbalance.

  • Solvation: Dissolve the sample in exactly 1.00 mL of spectroscopic-grade Chloroform (CHCl₃) or Methanol (MeOH) to achieve a concentration (

    
    ) of 1.0  g/100  mL.
    
  • Measurement: Transfer the solution to a 100 mm (1 dm) temperature-controlled polarimeter cell.

  • Data Acquisition: Record the optical rotation (

    
    ) at the sodium D-line (589 nm). Calculate the specific rotation using the formula: 
    
    
    
    .
  • Validation: Compare the obtained value and sign against a synthetic D-allo-isoleucic acid standard.

Protocol B: Microscale Hydrolysis and Mosher's Derivatization

Because optical rotation can be skewed by trace chiral impurities, Mosher's method provides definitive causality for the C2 stereocenter.

  • Hydrolysis: Treat 1.0 mg of the parent depsipeptide with 6N HCl (1 mL) in a sealed ampoule at 110 °C for 18 hours[7].

  • Extraction: Lyophilize the hydrolysate, reconstitute in H₂O, and extract the free α-hydroxy acids using ethyl acetate.

  • Esterification: Divide the extract into two equal portions. React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of pyridine and DMAP (catalytic) for 4 hours at room temperature.

  • NMR Analysis: Acquire high-resolution ¹H-NMR spectra (500 MHz or higher) for both diastereomers.

  • Configuration Assignment: Calculate the chemical shift differences (

    
    ) for the protons neighboring the C2 chiral center. A positive 
    
    
    
    for the C3 methine and methyl protons confirms the (2R) configuration.

Mandatory Visualizations

The following diagrams map the logical workflows and biological causality associated with (2R,3R)-2-hydroxy-3-methylvaleric acid.

Stereochemical_Workflow Start Marine Depsipeptide Extract (e.g., Lagunamide A) Hydrolysis Microscale Acid Hydrolysis (6N HCl, 110°C, 18h) Start->Hydrolysis Isolation Isolation of 2-Hydroxy-3-methylvaleric Acid Hydrolysis->Isolation Split Orthogonal Analysis Isolation->Split Polarimetry Polarimetry ([α]D) Compare w/ Synthetic Std Split->Polarimetry Mosher Mosher's Esterification (R/S-MTPA chloride) Split->Mosher ChiralLC Chiral LC-MS / GC-MS (Co-injection) Split->ChiralLC Validation Absolute Configuration: (2R,3R)-Isomer Confirmed Polarimetry->Validation Mosher->Validation ChiralLC->Validation

Fig 1: Orthogonal self-validating workflow for the stereochemical assignment of α-hydroxy acids.

Mechanism_of_Action Drug (2R,3R)-Hmp-containing Depsipeptide (e.g., Aurilide) Target Prohibitin 1 (PHB1) Inner Mitochondrial Membrane Drug->Target Binds to Process1 Activation of Proteolytic Processing Target->Process1 Induces Protein Optic Atrophy 1 (OPA1) Process1->Protein Cleaves Outcome1 Mitochondrial Fragmentation Protein->Outcome1 Leads to Outcome2 Apoptosis (Cancer Cell Death) Outcome1->Outcome2

Fig 2: Apoptotic signaling pathway triggered by (2R,3R)-Hmp-containing cyclodepsipeptides.

References

  • Inhibitors of Serine Proteases from a Microcystis sp. Bloom Material Collected from Timurim Reservoir, Israel MDPI[Link]

  • Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin MDPI[Link]

  • Natural Products Chemistry and Taxonomy of the Marine Cyanobacterium Blennothrix cantharidosmum PMC / NIH[Link]

  • Structure–Activity Relationship Study on Odoamide: Insights into the Bioactivities of Aurilide-Family Hybrid Peptide–Polyketides PMC / NIH[Link]

  • Total Synthesis of the GRP78-Downregulatory Macrolide (+)-Prunustatin A, the Immunosuppressant (+)-SW-163A, and a JBIR-04 Diastereoisomer That Confirms JBIR-04 Has Nonidentical Stereochemistry to (+)-Prunustatin A ACS Publications[Link]

  • Structural Diversity, Biological Properties and Applications of Natural Products from Cyanobacteria. A Review PMC / NIH[Link]

  • Total synthesis-driven structure determination of viridamide A Oxford Academic[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of (2R,3R)-2-Hydroxy-3-methylpentanoic Acid

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of branched-chain alpha-hydroxy acids. (2R,3R)-2-hydroxy-3-methylpentanoic acid (an isomer of isoleucic acid) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of branched-chain alpha-hydroxy acids. (2R,3R)-2-hydroxy-3-methylpentanoic acid (an isomer of isoleucic acid) is a valuable chiral building block utilized extensively in peptide synthesis and drug development. However, its molecular structure—featuring both a carboxylic acid and a hydroxyl group—dictates specific physicochemical behaviors that must be respected during waste management.

Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also risks dangerous cross-reactions in your laboratory's waste stream. This guide provides the essential, step-by-step logistical and safety protocols required to manage this compound from generation to final disposal.

Physicochemical Properties & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the material's physical and chemical profile. The dual functional groups of this organic acid govern its reactivity and environmental persistence.

Table 1: Quantitative Hazard and Property Data

PropertyValue / DescriptionOperational Implication
Molecular Formula C6H12O3Organic acid; requires carbon-compatible, high-temperature incineration.
Molecular Weight 132.16 g/mol Solid/liquid partitioning affects spill cleanup methodologies.
Hazard Classification Skin and Eye IrritantMandates strict PPE adherence to prevent mucous membrane damage.
Incompatibilities Strong oxidizers, strong basesMust be strictly segregated in Satellite Accumulation Areas (SAAs).
EPA Waste Status Characteristic WasteManaged as hazardous waste; prohibited from drain disposal.

Causality in Safety & Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is not an arbitrary compliance step; it is directly dictated by the molecule's structure. The hydroxyl (-OH) and carboxyl (-COOH) groups make (2R,3R)-2-hydroxy-3-methylpentanoic acid a potent hydrogen-bond donor and acceptor. This significantly increases its affinity for aqueous environments, such as the mucous membranes of the eyes and the moisture on human skin, leading to severe irritation upon contact[1].

  • Nitrile Gloves: Provide a non-polar, chemical-resistant barrier against the polar organic acid, preventing dermal absorption and chemical burns.

  • Splash Goggles: Essential because the acidic nature of the compound can cause rapid protein denaturation in the corneal epithelium if accidentally splashed[1].

Standard Operating Procedures: Disposal & Spill Management

Protocol 1: Routine Waste Segregation and SAA Storage

Proper segregation prevents catastrophic reactions in the waste stream. Follow these self-validating steps to ensure compliance and safety:

  • Chemical Segregation: Never mix (2R,3R)-2-hydroxy-3-methylpentanoic acid with nitric acid or other strong oxidizers. The organic backbone is highly susceptible to exothermic oxidation, which can rapidly over-pressurize waste containers and cause explosions[2].

  • Container Selection: Utilize high-density polyethylene (HDPE) or glass containers. Do not use metal containers ; organic acids can slowly corrode steel, evolving highly flammable hydrogen gas in the process[3].

  • Immediate Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Clearly indicate "Non-halogenated Organic Acid Waste"[3].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a polypropylene tray) is used to catch potential leaks and prevent mixing with incompatible chemicals[2].

  • Volume and Time Limits: Fill containers to no more than 90% capacity to allow for vapor expansion. Transfer to the central accumulation area within 3 days of the container becoming full, or within 90 days depending on your facility's generator status[3].

Protocol 2: Spill Response and Decontamination

In the event of an accidental release, causality dictates the choice of neutralization reagent to prevent escalating the hazard.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity[4].

  • Controlled Neutralization: Liberally apply a weak base, such as sodium bicarbonate (NaHCO₃), around the perimeter of the spill, working inward. Mechanistic Causality: Applying a weak base ensures a controlled, mildly exothermic neutralization. In contrast, using a strong base like sodium hydroxide (NaOH) would trigger a violently exothermic reaction, potentially aerosolizing the acid and creating a severe inhalation hazard[4].

  • Self-Validation: Observe the reaction. The cessation of CO₂ bubbling serves as a self-validating visual indicator that the acid has been completely neutralized.

  • Absorption: Once fizzing stops, absorb the neutralized liquid with inert absorbent pads or vermiculite.

  • Disposal of Debris: Sweep up the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Spill debris retains its hazardous classification and must be collected by Environmental Health and Safety (EH&S) for proper disposal[4].

Operational Workflow Visualization

The following diagram maps the logical relationship between waste generation, segregation, and final disposal, ensuring all fail-safes are visually understood.

DisposalWorkflow Start Waste Generation (2R,3R)-2-hydroxy-3-methylpentanoic acid Segregation Chemical Segregation (Separate from Oxidizers/Bases) Start->Segregation Liquid/Solid Waste Spill Spill Response Protocol (Evacuate, Contain, Neutralize) Start->Spill Accidental Release SAA Satellite Accumulation Area (SAA) (Secondary Containment) Segregation->SAA Compatible Container Transport Licensed RCRA Transport (EPA Compliance) SAA->Transport Max 90 Days / 1 Year Spill->SAA Spill Debris

Figure 1: Operational workflow for organic acid waste segregation and disposal.

Regulatory Compliance and Final Transport

Under EPA/RCRA guidelines, organic acids that are not neutralized as part of an approved experimental step must be collected by a licensed hazardous waste transporter. 2 as a disposal method for hazardous chemicals[2].

Your facility must arrange for pickup by a certified vendor. Because (2R,3R)-2-hydroxy-3-methylpentanoic acid is a non-halogenated organic compound, the licensed disposal company will typically subject the waste to high-temperature incineration[5]. This process safely breaks down the molecule, converting the carbon skeleton entirely into carbon dioxide (CO₂) and water (H₂O), thereby neutralizing its environmental threat.

References

  • Safety Data Sheet: (2S,3S)-2-Hydroxy-3-methylpentanoic acid.Combi-Blocks, Inc.
  • 2-Methyl-3-oxopentanoic Acid Safety and Logistical Information.Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University (CWU).
  • Organic Acid Standard Operating Procedure.University of Washington.
  • How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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